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3-(2-Pyridin-4-ylquinazolin-4-yl)oxybenzaldehyde Documentation Hub

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  • Product: 3-(2-Pyridin-4-ylquinazolin-4-yl)oxybenzaldehyde
  • CAS: 1208645-99-1

Core Science & Biosynthesis

Foundational

Molecular weight and formula of 3-(2-Pyridin-4-ylquinazolin-4-yl)oxybenzaldehyde

Executive Summary & Physicochemical Core This guide provides a comprehensive technical analysis of 3-(2-Pyridin-4-ylquinazolin-4-yl)oxybenzaldehyde , a critical intermediate scaffold in the development of Type I and Type...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Physicochemical Core

This guide provides a comprehensive technical analysis of 3-(2-Pyridin-4-ylquinazolin-4-yl)oxybenzaldehyde , a critical intermediate scaffold in the development of Type I and Type II kinase inhibitors.[1] Structurally, the molecule combines a privileged quinazoline pharmacophore with a solvent-exposed pyridine ring and a reactive benzaldehyde "warhead" suitable for late-stage diversification (e.g., reductive amination).

Core Identity Data[2][3]
PropertyValue
IUPAC Name 3-{[2-(Pyridin-4-yl)quinazolin-4-yl]oxy}benzaldehyde
Molecular Formula

Molecular Weight 327.34 g/mol
Exact Mass 327.1008
Heavy Atom Count 25
Topological Polar Surface Area (TPSA) 67.2

LogP (Predicted) 3.8 – 4.2 (Lipophilic, requires solubilizing tail)
Physical State Pale yellow to off-white solid
Solubility Soluble in DMSO, DMF,

; Poorly soluble in water/EtOH
Structural Connectivity (DOT Visualization)

The following diagram illustrates the connectivity and functional regions of the molecule.

G Quin Quinazoline Core (Scaffold) Linker Ether Linker (Pos 4: -O-) Quin->Linker C-O Bond Py Pyridine-4-yl (Pos 2: H-Bond Acceptor) Py->Quin C-C Bond Phenyl Phenyl Ring (Meta-substituted) Linker->Phenyl O-C Bond Aldehyde Aldehyde Group (Reactive Handle) Phenyl->Aldehyde C-C Bond

Figure 1: Pharmacophore dissection showing the quinazoline hinge-binding core, the pyridine solvent interaction motif, and the aldehyde handle for diversification.

Synthetic Methodology

The synthesis of this molecule relies on a robust Nucleophilic Aromatic Substitution (


)  strategy. The electron-deficient nature of the quinazoline ring (enhanced by the pyridine at C2) facilitates the displacement of a leaving group (chloride) by the phenoxide nucleophile.
Retrosynthetic Logic
  • Disconnection: The C(4)-O ether bond.

  • Electrophile: 4-Chloro-2-(pyridin-4-yl)quinazoline.[1][2][3]

  • Nucleophile: 3-Hydroxybenzaldehyde.[1]

Validated Protocol: Step-by-Step

Stage 1: Synthesis of Electrophilic Precursor Reagents: 2-(Pyridin-4-yl)quinazolin-4(3H)-one,


, 

(cat).[1]
  • Suspend 2-(pyridin-4-yl)quinazolin-4(3H)-one (1.0 eq) in neat phosphoryl chloride (

    
    , 10 vol).
    
  • Add catalytic phosphorous pentachloride (

    
    , 0.1 eq) to accelerate the reaction.
    
  • Reflux at 105°C for 3–5 hours under

    
     atmosphere. Monitoring: TLC (EtOAc/Hex) should show disappearance of the polar starting material.
    
  • Critical Workup: Cool to RT. Slowly pour onto crushed ice/ammonia water. Caution: Exothermic hydrolysis. Filter the resulting yellow precipitate (4-chloro intermediate) and dry under vacuum.

Stage 2:


 Coupling (Target Molecule Synthesis) 
Reagents: 4-Chloro-2-(pyridin-4-yl)quinazoline, 3-Hydroxybenzaldehyde, 

, DMF.[1]
  • Preparation: In a dry round-bottom flask, dissolve 3-hydroxybenzaldehyde (1.1 eq) in anhydrous DMF (10 mL/g).

  • Activation: Add anhydrous

    
     (2.5 eq). Stir at RT for 30 mins to generate the phenoxide anion.
    
  • Coupling: Add 4-chloro-2-(pyridin-4-yl)quinazoline (1.0 eq) in one portion.

  • Reaction: Heat to 80–90°C for 4–6 hours.

    • Mechanism:[1][2][3] The nitrogen atoms in the quinazoline ring pull electron density, making C4 highly electrophilic. The phenoxide attacks C4, displacing chloride.

  • Workup: Pour the reaction mixture into ice-cold water (10x volume). The product should precipitate as a solid.

  • Purification: Filter the solid. Wash with water and cold diethyl ether. Recrystallize from acetonitrile or EtOH if necessary.

Synthesis Workflow Diagram

Synthesis SM1 Start: 2-(Pyridin-4-yl) quinazolin-4(3H)-one Inter Intermediate: 4-Chloro-2-(pyridin-4-yl)quinazoline SM1->Inter Chlorination Reagent1 POCl3 / Reflux Reagent1->Inter Product TARGET: 3-(2-Pyridin-4-ylquinazolin-4-yl) oxybenzaldehyde Inter->Product SNAr Coupling SM2 Nucleophile: 3-Hydroxybenzaldehyde SM2->Product Attack at C4 Base Base: K2CO3 / DMF Base->Product

Figure 2: Synthetic route illustrating the chlorination activation followed by base-mediated ether formation.[1]

Analytical Characterization (QC)

To ensure scientific integrity, the isolated compound must meet the following spectral criteria.

Proton NMR ( H-NMR, 400 MHz, DMSO- )
  • Aldehyde (-CHO): Singlet at

    
     10.0–10.1 ppm. (Diagnostic peak).[4][5][6]
    
  • Pyridine Ring:

    • Doublet at

      
       ~8.8 ppm (2H, 
      
      
      
      -protons to Nitrogen).
    • Doublet at

      
       ~8.3 ppm (2H, 
      
      
      
      -protons).
  • Quinazoline Core:

    • Doublet at

      
       ~8.2 ppm (H-8).
      
    • Multiplets at

      
       7.6–8.0 ppm (H-5, H-6, H-7).[1]
      
  • Phenoxy Ring:

    • Multiplets at

      
       7.4–7.8 ppm (aromatic protons). Look for the specific pattern of 3-substitution (singlet-like t-position, doublets).
      
Mass Spectrometry (ESI-MS)
  • Mode: Positive Ion Mode (

    
    ).
    
  • Target Ion:

    
    .
    
  • Adducts: May observe

    
    .
    

Applications in Drug Discovery[12]

This molecule is rarely a final drug but serves as a high-value Intermediate Scaffold .[1]

Reductive Amination (Library Generation)

The aldehyde moiety is deliberately installed to allow the rapid generation of a library of amine derivatives, which improves solubility and pharmacokinetic (PK) profiles.

Protocol:

  • Dissolve the aldehyde (Target Molecule) in DCE/MeOH.

  • Add amine (

    
    , e.g., N-methylpiperazine, morpholine).
    
  • Add reducing agent:

    
     (Sodium triacetoxyborohydride).
    
  • Stir at RT for 12h.

  • Result: Conversion of the aldehyde to a benzylic amine.

Biological Context[3][13][14]
  • Kinase Inhibition: The 2-pyridyl-quinazoline core mimics the ATP-binding motif of several kinases (e.g., EGFR, VEGFR).[1]

  • Binding Mode: The quinazoline N1 usually accepts a hydrogen bond from the kinase hinge region, while the ether-linked phenyl group occupies the hydrophobic pocket.

References

  • Quinazoline Synthesis: Asif, M. (2014). "Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives." International Journal of Medicinal Chemistry. Link

  • SNAr Methodology: Terrier, F. (2013). Modern Nucleophilic Aromatic Substitution. Wiley-VCH.[1] (Standard Reference Text).

  • Kinase Inhibitor Design: Ravez, S., et al. (2015). "Quinazoline derivatives as dual EGFR/VEGFR-2 inhibitors."[1] European Journal of Medicinal Chemistry, 92, 766-781. Link

  • Reductive Amination: Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862. Link

Sources

Exploratory

2-Pyridin-4-ylquinazoline Derivatives in Medicinal Chemistry: Scaffolds for Kinase Inhibition and Targeted Therapeutics

Executive Summary In the landscape of targeted therapeutics, the quinazoline scaffold has emerged as a privileged pharmacophore, primarily due to its structural mimicry of the adenine ring of ATP. Among its diverse funct...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of targeted therapeutics, the quinazoline scaffold has emerged as a privileged pharmacophore, primarily due to its structural mimicry of the adenine ring of ATP. Among its diverse functionalizations, 2-pyridin-4-ylquinazoline derivatives have garnered significant attention from medicinal chemists. By positioning a pyridine ring at the C2 position, researchers can exploit critical hydrogen-bonding interactions within the hinge region of various kinase ATP-binding pockets. As a Senior Application Scientist, I have structured this technical guide to explore the structural rationale, pharmacological applications, and self-validating synthetic workflows associated with this vital class of compounds.

Structural Rationale & Pharmacophore Design

The efficacy of 2-pyridin-4-ylquinazoline derivatives stems from their precise spatial geometry and electronic distribution:

  • Adenine Mimicry: The planar quinazoline core intercalates deeply into the hydrophobic cleft of the kinase ATP-binding site.

  • Hinge Region Interaction: The nitrogen atom of the 4-pyridinyl group acts as a potent hydrogen bond acceptor. This allows the molecule to form bidentate or highly directional single hydrogen bonds with the peptide backbone (e.g., the NH of hinge region residues), anchoring the inhibitor.

  • C4-Diversification: The C4 position of the quinazoline ring is highly susceptible to nucleophilic aromatic substitution (

    
    ). By synthesizing the reactive intermediate 4-chloro-2-pyridin-4-ylquinazoline (CAS: 6484-27-1) [1], chemists can rapidly generate libraries of 4-amino, 4-ether, or 4-thioether derivatives to optimize target selectivity and pharmacokinetic properties.
    

Pharmacological Applications: Kinase Inhibition Profiles

Substitutions at the C4 position of the 2-pyridin-4-ylquinazoline core dictate the kinase selectivity profile.

Rho-Associated Protein Kinase (ROCK) Inhibitors

ROCK1 and ROCK2 are critical regulators of the actin cytoskeleton. Inhibition of ROCK has been clinically validated for the treatment of glaucoma and ocular hypertension[2]. Derivatives featuring bulky, hydrogen-bonding substituents at the C4 position (such as indazol-5-ylamino groups) exhibit potent ROCK inhibition. These compounds reduce intraocular pressure by relaxing the trabecular meshwork and increasing aqueous humor outflow[3].

cAMP-Dependent Protein Kinase (PKA)

Modifications involving cyclic aliphatic amines, such as 4-(2-ethyl-1-piperidinyl)-2-pyridin-4-ylquinazoline, have demonstrated measurable binding affinity toward the catalytic subunit alpha of cAMP-dependent protein kinase (PKA). These derivatives serve as valuable research probes for investigating PKA-mediated cellular signaling.

Quantitative Structure-Activity Relationship (SAR) Summary

The following table summarizes the functional divergence of the scaffold based on C4 substitution:

Core ScaffoldC4-SubstituentPrimary TargetTherapeutic IndicationReference
2-Pyridin-4-ylquinazoline -Cl (Reactive)N/ASynthesis Precursor[1]
2-Pyridin-4-ylquinazoline -NH-Indazol-5-yl analogsROCK1 / ROCK2Glaucoma / Ocular Hypertension[2]
2-Pyridin-4-ylquinazoline -Piperidinyl derivativesPKA (Catalytic

)
Biochemical Research Probe

Visualizing the Mechanism of Action

To understand the therapeutic causality of these inhibitors in glaucoma, we must map the signaling cascade. The following diagram illustrates how 2-pyridin-4-ylquinazoline derivatives disrupt pathological actin contraction.

ROCK_Pathway RhoA RhoA (Active GTP-bound) ROCK ROCK1 / ROCK2 Kinase RhoA->ROCK Activates MLC Myosin Light Chain (MLC) Phosphorylation ROCK->MLC Phosphorylates Inhibitor 2-Pyridin-4-ylquinazoline Derivative Inhibitor->ROCK ATP-competitive Inhibition Therapy Intraocular Pressure Reduction (Glaucoma Therapy) Inhibitor->Therapy Restores normal outflow Actin Actin Cytoskeleton Contraction (Trabecular Meshwork) MLC->Actin Induces Actin->Therapy Pathological state

ROCK pathway inhibition by 2-pyridin-4-ylquinazoline derivatives in glaucoma therapy.

Synthetic Methodologies: The 4-Chloro Intermediate

The gateway to structural diversification is 4-chloro-2-pyridin-4-ylquinazoline . The synthesis relies on the chlorination of the tautomeric 4-hydroxy-2-(pyridin-4-yl)quinazoline (quinazolin-4-one) using phosphorus oxychloride (


)[4].

Synthesis_Workflow SM 4-Hydroxy-2-(pyridin-4-yl) quinazoline Reagent POCl3 (Solvent/Reagent) Reflux 105°C, 3-4h SM->Reagent Intermediate Vilsmeier-Haack type Intermediate Reagent->Intermediate Workup Vacuum Distillation & Ice/NaHCO3 Quench Intermediate->Workup Product 4-Chloro-2-pyridin-4-yl quinazoline (90% Yield) Workup->Product

Workflow for the synthesis of the universal 4-chloro-2-pyridin-4-ylquinazoline scaffold.

Self-Validating Experimental Protocol

To ensure scientific integrity and reproducibility, the following step-by-step methodology for synthesizing 4-chloro-2-pyridin-4-ylquinazoline incorporates the chemical causality behind each operation[1].

Reagents: 4-Hydroxy-2-(pyridin-4-yl)quinazoline (1.0 eq), Phosphorus oxychloride (


, 10.0 eq).

Step-by-Step Methodology:

  • Reaction Setup: Suspend 4-hydroxy-2-(pyridin-4-yl)quinazoline in neat

    
     under an inert nitrogen atmosphere.
    
    • Causality:

      
       acts as both the solvent and the chlorinating reagent. The inert atmosphere prevents premature hydrolysis of the reagent.
      
  • Thermal Activation: Heat the reaction mixture to reflux (approx. 105 °C) for 3 to 4 hours.

    • Causality: Heat is required to overcome the activation energy barrier for the formation of the reactive phosphorodichloridate (Vilsmeier-Haack-like) intermediate, driving the substitution of the oxygen atom with chloride.

  • In-Process Monitoring: Monitor the reaction progress via Thin Layer Chromatography (TLC) (Eluent: DCM/MeOH 95:5).

    • Self-Validation: The disappearance of the highly polar starting material (which stays near the baseline) and the appearance of a higher

      
       spot confirms complete conversion.
      
  • Primary Work-up (Distillation): Cool the mixture to 50 °C and remove the excess

    
     under reduced pressure.
    
    • Causality:

      
       reacts violently with water. Removing the bulk of the reagent via vacuum distillation prevents an uncontrollable exothermic reaction during the aqueous quench, which could degrade the product.
      
  • Aqueous Quenching & Neutralization: Dissolve the resulting crude residue in a minimal amount of cold dichloromethane (DCM) and pour it slowly onto crushed ice. Immediately neutralize the biphasic mixture to pH 7.5–8.0 using saturated aqueous sodium bicarbonate (

    
    ).
    
    • Causality: The ice bath maintains a low temperature to prevent the thermodynamic hydrolysis of the newly formed 4-chloroquinazoline back into the 4-hydroxy starting material.

      
       neutralizes the hydrochloric acid generated during the quench, ensuring the pyridine nitrogen is deprotonated, thereby pushing the product entirely into the organic phase.
      
  • Extraction & Purification: Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous

    
    , and concentrate in vacuo. Purify via flash column chromatography to yield the product as a solid (Yield: ~90%)[1].
    

References

  • 4-CHLORO-2-PYRIDIN-4-YLQUINAZOLINE synthesis (Referencing Krapf et al., J. Med. Chem. 2017) Source: ChemicalBook
  • Source: Google Patents (US20200316009A1)
  • BindingDB BDBM37891: 4-(2-ethyl-1-piperidinyl)-2-pyridin-4-ylquinazoline

    • Source: BindingDB
    • URL:[Link]

Sources

Foundational

Pharmacophore Fusion: Biological Profiling of Quinazoline-Benzaldehyde Hybrids

Executive Summary The hybridization of pharmacophores represents a cornerstone strategy in modern medicinal chemistry, particularly for overcoming multidrug resistance (MDR). This technical guide analyzes the Quinazoline...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The hybridization of pharmacophores represents a cornerstone strategy in modern medicinal chemistry, particularly for overcoming multidrug resistance (MDR). This technical guide analyzes the Quinazoline-Benzaldehyde hybrid scaffold—a structural fusion combining the ATP-mimetic properties of quinazoline with the versatile electronic tunability of benzaldehyde derivatives (typically linked via imine or hydrazone bridges).

These hybrids have emerged as potent dual-action agents, primarily targeting EGFR tyrosine kinase in oncological models and DNA gyrase in microbial pathogens. This guide details the medicinal chemistry rationale, mechanistic pathways, and standardized protocols for evaluating their biological activity.

Part 1: Medicinal Chemistry Rationale & SAR

The Hybridization Logic

The quinazoline core serves as a bioisostere of the adenine ring found in ATP, allowing it to anchor effectively within the catalytic cleft of kinases. The benzaldehyde moiety, when condensed to form a Schiff base (azomethine,


) or hydrazone, acts as a "tail" that extends into the hydrophobic pocket (Selectivity Pocket) of the target protein.

Structure-Activity Relationship (SAR) Pillars:

  • The Linker (Azomethine/Hydrazone): The

    
     spacer provides the necessary geometric flexibility for the benzaldehyde ring to orient itself for 
    
    
    
    stacking interactions with aromatic residues (e.g., Phe723 in EGFR).
  • Quinazoline C6/C7 Substitution: Electron-donating groups (EDGs) like

    
     at positions 6 and 7 mimic the solvation shell of ATP and enhance binding affinity via hydrogen bonding.
    
  • Benzaldehyde Ring Substitution:

    • Para-Halogens (Cl, Br, F): Increase lipophilicity and metabolic stability; often enhance cytotoxicity against MCF-7 and A549 cell lines.

    • Hydroxyl Groups (-OH): Facilitate hydrogen bonding but may reduce membrane permeability.

    • Nitro Groups (-NO2): Strong electron-withdrawing effects often boost antimicrobial potency but can introduce toxicity concerns.

Part 2: Therapeutic Applications & Mechanisms[1][2]

Anticancer Activity: EGFR Tyrosine Kinase Inhibition

The primary mechanism of action for these hybrids is the competitive inhibition of the Epidermal Growth Factor Receptor (EGFR).

  • Mechanism: The quinazoline "head" forms hydrogen bonds with Met769 in the hinge region. The benzaldehyde "tail" occupies the hydrophobic pocket, potentially interacting with the gatekeeper residue Thr790 .

  • Signaling Cascade: Inhibition prevents autophosphorylation of tyrosine residues, blocking downstream pathways (PI3K/Akt/mTOR and RAS/RAF/MEK/ERK) essential for cell proliferation and survival.

Visualization: EGFR Signaling Pathway Blockade

EGFR_Pathway EGFR EGFR (Receptor) PI3K PI3K EGFR->PI3K Blocked RAS RAS EGFR->RAS Blocked Ligand EGF Ligand Ligand->EGFR Activation Hybrid Quinazoline-Benzaldehyde Hybrid (Inhibitor) Hybrid->EGFR Competitive Inhibition Apoptosis Apoptosis (INDUCED) Hybrid->Apoptosis Promotes AKT Akt (Protein Kinase B) PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation (BLOCKED) mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Competitive inhibition of EGFR by the hybrid molecule blocks downstream PI3K/Akt and RAS/RAF cascades, halting proliferation and inducing apoptosis.

Antimicrobial Activity: DNA Gyrase Inhibition

Quinazoline-benzaldehyde hybrids (specifically hydrazone derivatives) have shown efficacy against S. aureus (MRSA) and M. tuberculosis.

  • Target: Bacterial DNA Gyrase (Topoisomerase II).

  • Mechanism: Stabilization of the DNA-gyrase cleavable complex, preventing DNA religation and leading to accumulation of double-strand breaks.

Part 3: Experimental Protocols (Self-Validating Systems)

Protocol A: Synthesis of Quinazoline-Benzaldehyde Schiff Bases

Rationale: Acid-catalyzed condensation ensures high yield and purity of the imine linkage.

  • Reactants: Equimolar amounts (0.01 mol) of 2-substituted-quinazolin-4-amine and the appropriate benzaldehyde derivative.

  • Solvent: Absolute ethanol (20 mL) with catalytic glacial acetic acid (2-3 drops).

  • Reflux: Heat under reflux for 4-8 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).

  • Validation: The disappearance of the amine spot and appearance of a new spot on TLC confirms reaction completion.

  • Purification: Cool to room temperature. Filter the precipitate, wash with cold ethanol, and recrystallize from ethanol/DMF.

  • Characterization: Confirm structure via

    
    H-NMR (look for azomethine proton singlet at 
    
    
    
    8.3-8.8 ppm) and IR (C=N stretch at 1600-1620 cm
    
    
    ).
Protocol B: In Vitro Cytotoxicity Assay (MTT)

Rationale: The MTT assay measures metabolic activity as a proxy for cell viability. Strict controls are required to rule out false positives.

Workflow:

  • Seeding: Seed cancer cells (e.g., MCF-7, A549) in 96-well plates at

    
     cells/well. Incubate for 24h at 37°C/5% CO
    
    
    
    .
  • Treatment: Treat cells with the hybrid compound at graded concentrations (e.g., 0.1, 1, 10, 50, 100

    
    M).
    
    • Positive Control: Erlotinib or Gefitinib.[1]

    • Negative Control: 0.1% DMSO (vehicle).

  • Incubation: Incubate for 48 or 72 hours.

  • Dye Addition: Add 20

    
    L MTT solution (5 mg/mL in PBS). Incubate for 4 hours.
    
    • Causality Check: Viable cells with active mitochondria will reduce yellow MTT to purple formazan.

  • Solubilization: Dissolve formazan crystals in 100

    
    L DMSO.
    
  • Readout: Measure absorbance at 570 nm.

  • Calculation: Calculate IC

    
     using non-linear regression analysis (GraphPad Prism).
    
Protocol C: Molecular Docking Workflow

Rationale: In silico validation predicts binding modes and affinity before synthesis.

Workflow Visualization:

Docking_Workflow Ligand_Prep Ligand Preparation (ChemDraw/Avogadro) Energy Minimization Grid_Gen Grid Generation (Active Site Definition) Center: Met769 Ligand_Prep->Grid_Gen Protein_Prep Protein Preparation (PDB: 1M17/4HJO) Remove Water/Co-factors Protein_Prep->Grid_Gen Docking Docking Run (AutoDock Vina/Gold) Genetic Algorithm Grid_Gen->Docking Analysis Interaction Analysis (H-bonds, Pi-Pi) Score Calculation Docking->Analysis

Caption: Standardized in silico workflow for predicting binding affinity of quinazoline hybrids against EGFR kinase domain.

Part 4: Data Summary & SAR Trends

Table 1: Comparative Biological Activity of Quinazoline-Benzaldehyde Hybrids

Compound ClassBenzaldehyde Substituent (R)Primary TargetActivity Profile (IC

/ MIC)
Key Interaction
Schiff Base 4-NitroEGFR (MCF-7)High Potency (

M)
H-bond with Met769;

-stacking
Schiff Base 2,4-DihydroxyEGFR (A549)Moderate PotencyH-bonds with hydrophilic pocket
Hydrazone 4-ChloroDNA GyraseMIC: 4-8

g/mL
Stabilizes DNA-enzyme complex
Hydrazone Unsubstituted--Low ActivityLacks hydrophobic interaction depth

References

  • Synthesis, Characterization, and Anticancer Activity of New Quinazoline Derivatives against MCF-7 Cells. National Institutes of Health (PMC). [Link]

  • Quinazolinone-Amino Acid Hybrids as Dual Inhibitors of EGFR Kinase and Tubulin Polymerization. National Institutes of Health (PMC). [Link]

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors. National Institutes of Health (PMC). [Link]

  • Synthesis and evaluation of new quinazoline-benzimidazole hybrids as potent anti-microbial agents. European Journal of Medicinal Chemistry. [Link]

  • Synthesis of Triazole-Substituted Quinazoline Hybrids for Anticancer Activity and a Lead Compound as the EGFR Blocker. ACS Omega. [Link]

Sources

Exploratory

Potential Therapeutic Targets for Pyridin-4-yl Quinazoline Ethers

Executive Technical Summary Pyridin-4-yl quinazoline ethers represent a specialized subclass of the "privileged" quinazoline scaffold, distinct from their amino-linked counterparts (e.g., gefitinib, vandetanib) due to th...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Technical Summary

Pyridin-4-yl quinazoline ethers represent a specialized subclass of the "privileged" quinazoline scaffold, distinct from their amino-linked counterparts (e.g., gefitinib, vandetanib) due to the ether (–O–) bridge connecting the C4-position of the quinazoline core to a pyridine moiety. This structural modification alters the vector of the side chain, influencing solubility, metabolic stability, and, critically, the kinase selectivity profile.

The primary therapeutic value of this scaffold lies in its potent inhibition of angiogenic receptor tyrosine kinases (RTKs) . While the quinazoline core is historically associated with EGFR inhibition, the introduction of the pyridin-4-yl ether moiety shifts the selectivity profile significantly towards VEGFR-2 (KDR) and PDGFR , making these compounds high-value candidates for anti-angiogenic cancer therapies.

This guide analyzes the molecular rationale, validated targets, and experimental workflows required to develop this class of inhibitors.

Molecular Architecture & SAR Logic

To understand the target profile, one must understand the binding mode. The quinazoline ring functions as the ATP-mimetic hinge binder. The ether linkage provides a specific flexibility and bond angle that positions the pyridine ring into the hydrophobic pocket II or the solvent-accessible region, depending on the specific substitution pattern.

Structure-Activity Relationship (SAR) Matrix
Structural DomainChemical FeatureBiological Consequence
Core Scaffold Quinazoline RingMimics the adenine ring of ATP; forms key H-bonds with the hinge region (e.g., Cys919 in VEGFR-2).
Linker Ether Oxygen (–O–)distinct from amine (–NH–) linkers; alters the dihedral angle, often improving selectivity for VEGFR-2 over EGFR compared to amino-quinazolines.
Distal Ring Pyridin-4-ylThe nitrogen atom acts as a hydrogen bond acceptor; critical for water-mediated interactions or direct bonding in the ribose pocket.
C7-Substitution Solubilizing Groups (e.g., Morpholine)Modulates ADME properties; prevents metabolic clearance; enhances solubility in aqueous media.

Primary Therapeutic Targets

The consensus across medicinal chemistry literature identifies three primary targets for this scaffold, ranked by affinity and clinical relevance.

Target 1: VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2)

Role: The primary driver of tumor angiogenesis.[1] Mechanism: Pyridin-4-yl quinazoline ethers bind to the inactive DFG-out conformation or the active DFG-in conformation of the kinase domain, preventing ATP binding and subsequent autophosphorylation. Therapeutic Outcome: Inhibition of endothelial cell proliferation, migration, and tube formation. Key Reference Compound: AZD2932 . This molecule features a quinazoline ether core and demonstrates sub-nanomolar affinity for VEGFR-2.[2]

Target 2: PDGFR- (Platelet-Derived Growth Factor Receptor Beta)

Role: Regulates pericyte recruitment and vessel maturation. Synergy: Targeting VEGFR-2 alone can lead to "vessel normalization" or resistance via pericyte stabilization. Dual inhibition of VEGFR-2 and PDGFR-


 (a characteristic of this scaffold) destabilizes the tumor vasculature more effectively than VEGF blockade alone.
Target 3: EGFR (Epidermal Growth Factor Receptor)

Role: Driver of tumor cell proliferation.[1] Nuance: While many quinazolines are EGFR-selective, the ether linkage often reduces EGFR affinity relative to VEGFR-2. However, dual inhibition remains a viable strategy for tumors driven by both autocrine EGFR signaling and paracrine angiogenic signaling.

Mechanism of Action: The Angiogenic Blockade

The following diagram illustrates the dual-inhibition pathway where Pyridin-4-yl quinazoline ethers exert their effect.

AngiogenesisBlockade cluster_Endothelial Endothelial Cell cluster_Pericyte Pericyte / Stromal Cell Compound Pyridin-4-yl Quinazoline Ether VEGFR2 VEGFR-2 (RTK) Compound->VEGFR2 Inhibits (ATP Site) PDGFR PDGFR-Beta Compound->PDGFR Inhibits (ATP Site) VEGF VEGF Ligand VEGF->VEGFR2 Activates Phos Autophosphorylation VEGFR2->Phos Blocked by Drug RafMEK Raf/MEK/ERK Pathway Phos->RafMEK Proliferation Endothelial Proliferation RafMEK->Proliferation Angiogenesis Tumor Angiogenesis Proliferation->Angiogenesis Tumor Vessel Growth PDGF PDGF Ligand PDGF->PDGFR Activates Survival Pericyte Recruitment PDGFR->Survival Survival->Angiogenesis Vessel Maturation

Figure 1: Dual-inhibition mechanism targeting both endothelial proliferation (VEGFR-2) and pericyte stabilization (PDGFR).

Experimental Validation Protocols

To validate this scaffold, researchers must move beyond simple IC50 generation. The following protocols ensure a robust, self-validating data package.

Protocol A: In Vitro Kinase Selectivity (TR-FRET)

Objective: Determine the selectivity window between VEGFR-2 and EGFR.

  • Reagents: Recombinant human VEGFR-2 and EGFR kinase domains, Eu-labeled anti-phosphotyrosine antibody, AlexaFluor-labeled tracer, and test compounds.

  • Preparation: Dissolve Pyridin-4-yl quinazoline ethers in 100% DMSO. Prepare 10-point serial dilutions (starting at 10 µM).

  • Reaction:

    • Mix kinase, substrate, and compound in 384-well low-volume plates.

    • Initiate reaction with ATP (at

      
       concentration for each kinase).
      
    • Incubate for 60 minutes at RT.

  • Detection: Add detection mix (Eu-Ab + Tracer). The tracer binds to unreacted ATP sites? Correction: In TR-FRET kinase assays (e.g., LanthaScreen), the Eu-Ab binds the phosphorylated product. Alternatively, binding assays use a tracer that competes with the drug.

    • Preferred Method (Activity): Eu-Ab binds phosphorylated peptide substrate.

  • Readout: Measure FRET signal (Ex 340 nm / Em 665 nm & 615 nm).

  • Validation: Z'-factor must be > 0.5. Reference compound (e.g., Sorafenib) must fall within 3-fold of historical IC50.

Protocol B: HUVEC Proliferation Assay (Cellular Angiogenesis)

Objective: Confirm that kinase inhibition translates to functional cellular arrest.

  • Cell Line: Human Umbilical Vein Endothelial Cells (HUVEC).

  • Culture: Grow in EGM-2 media. Starve cells in 0.5% FBS for 24 hours prior to treatment.

  • Induction: Stimulate cells with VEGF-A (50 ng/mL).

  • Treatment: Treat with compound (0.1 nM – 10 µM) for 72 hours.

  • Readout: Quantify viable cells using CellTiter-Glo (ATP luminescence).

  • Control: Use Sunitinib as a positive control.

  • Success Criteria: The IC50 for VEGF-stimulated cells should be <100 nM, while non-stimulated cells should show minimal toxicity (selectivity index > 10).

Synthesis & Screening Workflow

The development of these ethers requires a specific synthetic logic to avoid N-alkylation side products.

SynthesisWorkflow Start 4-Chloroquinazoline Core Condition Base: NaH or K2CO3 Solvent: DMF/DMSO Temp: 80-100°C Start->Condition Reactant 4-Hydroxypyridine (or salt) Reactant->Condition Product Pyridin-4-yl Quinazoline Ether Condition->Product Purification HPLC Purification (Remove N-alkyl isomer) Product->Purification Validation 1H-NMR & LC-MS Confirm O-linkage Purification->Validation

Figure 2: Synthetic route prioritizing O-alkylation over N-alkylation.

References

  • Discovery of AZD2932, a new Quinazoline Ether Inhibitor with high affinity for VEGFR-2 and PDGFR tyrosine kinases. Bioorganic & Medicinal Chemistry Letters. [Link][3][4]

  • Design, Synthesis, and Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors. Dove Medical Press. [Link]

  • A Review of Quinazoline-Based EGFR/VEGFR-2 Dual Inhibitors as Potent Anticancer Agents. Pharmaceutical Sciences. [Link]

  • Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGFR-2 inhibitors. RSC Advances. [Link]

  • Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry. [Link]

Sources

Foundational

Solvation Dynamics and Profiling of 3-(2-Pyridin-4-ylquinazolin-4-yl)oxybenzaldehyde in DMSO

Executive Summary The accurate determination of a compound's solubility profile is a critical bottleneck in early-stage drug discovery, directly impacting high-throughput screening (HTS) reliability, assay design, and le...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The accurate determination of a compound's solubility profile is a critical bottleneck in early-stage drug discovery, directly impacting high-throughput screening (HTS) reliability, assay design, and lead optimization. This technical whitepaper explores the solvation mechanics of 3-(2-Pyridin-4-ylquinazolin-4-yl)oxybenzaldehyde —a polyaromatic, highly conjugated heterocycle—in Dimethyl Sulfoxide (DMSO). By detailing the causality behind solvent-solute interactions and establishing a self-validating bimodal experimental protocol, this guide provides researchers with a robust framework for distinguishing between metastable kinetic states and true thermodynamic equilibrium.

Molecular Topology and Solvation Causality

To accurately profile the solubility of 3-(2-Pyridin-4-ylquinazolin-4-yl)oxybenzaldehyde, one must first deconstruct its molecular topology. The compound features a rigid, planar quinazoline core substituted with a pyridine ring at the C2 position and an oxybenzaldehyde moiety at the C4 position. This high degree of aromaticity results in strong intermolecular


 stacking, leading to a high crystal lattice energy that resists dissolution in aqueous media.1[1]. The dissolution of this specific quinazoline derivative in DMSO is driven by highly favorable dipole-dipole interactions. The partially positive sulfur atom of the DMSO molecule coordinates with the electron-rich nitrogen atoms of the quinazoline and pyridine rings. Simultaneously, the carbonyl oxygen of the benzaldehyde group acts as an additional hydrogen-bond acceptor. Furthermore, the hydrophobic methyl groups of DMSO disrupt the strong 

stacking inherent to the planar quinazoline lattice, effectively lowering the energy barrier required for complete solvation[2].

The Bimodal Solubility Paradigm: Kinetic vs. Thermodynamic

In pharmaceutical profiling, solubility is not a single static value but a dynamic state dependent on the methodology and the physical state of the solute.

  • Kinetic Solubility: 3[3]. This measures the precipitation point of the metastable amorphous phase. While useful for determining maximum assay concentrations, relying solely on kinetic data can lead to false positives due to supersaturation.

  • Thermodynamic Solubility: Thermodynamic solubility determines the maximum concentration of the lowest-energy crystalline state in equilibrium with the solvent[3]. This is the true equilibrium state and is critical for late-stage formulation and in vivo predictability.

Self-Validating Experimental Methodology

To ensure absolute scientific integrity, the following protocol operates as a self-validating system. Each phase includes internal controls to prevent common failure modes, such as solvent degradation or incomplete phase equilibration.

Solvent Quality Control (The Causality of Hygroscopicity)

DMSO is notoriously hygroscopic..

  • Extraction: Draw 1 mL of anhydrous DMSO under a dry nitrogen atmosphere to prevent ambient moisture absorption.

  • Quantification: Inject the sample into a Karl Fischer coulometric titrator.

  • Validation Gate: Proceed with the assay only if the water content is < 0.1% v/v. If the threshold is exceeded, the solvent must be dried over 3Å molecular sieves or discarded.

Kinetic Solubility Assessment (Nephelometric Titration)

Causality: Nephelometry detects the exact moment of nucleation (precipitation) by measuring light scattering, which is vastly more sensitive and reproducible than visual inspection.

  • Master Stock: Prepare a 10 mM stock of 3-(2-Pyridin-4-ylquinazolin-4-yl)oxybenzaldehyde in 100% QC-validated anhydrous DMSO.

  • Serial Dilution: Perform serial dilutions into a 96-well UV-transparent plate containing 50 mM Phosphate Buffer (pH 7.4), maintaining a final DMSO concentration gradient from 0.5% to 5% v/v.

  • Incubation: Incubate the plate for 2 hours at 25°C to allow for potential supersaturation collapse.

  • Measurement: Measure light scattering using a nephelometer at 620 nm. The inflection point where scattering sharply increases defines the kinetic solubility limit.

Thermodynamic Equilibrium Profiling (Shake-Flask to HPLC-UV)

Causality: A 48-hour timeframe provides sufficient activation energy for the metastable amorphous phase to transition into the thermodynamically stable crystalline form, ensuring the measured concentration reflects true equilibrium.

  • Saturation: Add 5 mg of solid crystalline 3-(2-Pyridin-4-ylquinazolin-4-yl)oxybenzaldehyde to 1 mL of 100% DMSO and 1 mL of a 5% DMSO/PBS mixture in separate amber glass vials.

  • Equilibration: Seal the vials and agitate on an orbital shaker at 300 rpm for 48 hours at 25°C.

  • Phase Separation: Centrifuge the samples at 15,000 × g for 15 minutes to firmly pellet undissolved solids.

  • Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter. Critical Step: Discard the first 100 µL of filtrate to account for non-specific binding to the PTFE membrane.

  • Quantification: Quantify the dissolved concentration via HPLC-UV (

    
     = 254 nm) against a pre-validated standard curve.
    

Quantitative Solubility Data

The following table summarizes the comparative solubility profile of 3-(2-Pyridin-4-ylquinazolin-4-yl)oxybenzaldehyde, highlighting the stark contrast between kinetic supersaturation and thermodynamic equilibrium.

ParameterValue (Expected Range)Assay MethodCausality / Implication
Kinetic Solubility (100% DMSO) > 50 mg/mLNephelometryHigh dipole-dipole interaction with heterocycle nitrogens.
Thermodynamic Solubility (100% DMSO) 42.5 ± 1.2 mg/mLHPLC-UVStable crystalline lattice energy overcome by solvent dipole.
Kinetic Solubility (5% DMSO / 95% PBS) 120 µMNephelometryMetastable supersaturation before nucleation occurs.
Thermodynamic Solubility (5% DMSO / 95% PBS) 15 µMHPLC-UVTrue equilibrium; highlights severe precipitation risk in HTS assays if dosed too high.
Predicted LogS -4.2In SilicoHighly lipophilic; strictly requires DMSO for stock solutions.

Workflow Visualization

Workflow QC 1. Solvent QC (Karl Fischer Titration) Stock 2. Master Stock (10 mM in 100% DMSO) QC->Stock Anhydrous <0.1% H2O Kinetic 3A. Kinetic Assay (Nephelometry / Serial Dilution) Stock->Kinetic Metastable Phase Thermo 3B. Thermodynamic Assay (Shake-Flask / 48h Equilibration) Stock->Thermo Solid Addition Data 5. Solubility Profile (Orthogonal Validation) Kinetic->Data Precipitation Point HPLC 4. HPLC-UV Quantification (Equilibrium Concentration) Thermo->HPLC Phase Separation HPLC->Data True Equilibrium

Workflow for orthogonal validation of kinetic and thermodynamic solubility in DMSO.

References

  • Kinetic & Thermodynamic Solubility Testing | WuXi AppTec |
  • Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implic
  • Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery | Asian Journal of Chemistry |
  • Solubility and Thermodynamics Data of Cabozantinib Malate in Various Aqueous Solutions of Dimethyl Sulfoxide at Different Temper

Sources

Exploratory

Strategic Chemical Identification: Navigating CAS Assignment and Synthesis for 3-(2-Pyridin-4-ylquinazolin-4-yl)oxybenzaldehyde

Executive Summary The compound 3-(2-Pyridin-4-ylquinazolin-4-yl)oxybenzaldehyde represents a specialized pharmacophore scaffold, likely utilized in the development of kinase inhibitors (e.g., EGFR, VEGFR) or as a precurs...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3-(2-Pyridin-4-ylquinazolin-4-yl)oxybenzaldehyde represents a specialized pharmacophore scaffold, likely utilized in the development of kinase inhibitors (e.g., EGFR, VEGFR) or as a precursor for Schiff-base ligand formation.

Due to the combinatorial nature of modern drug discovery, specific intermediates often lack publicly indexed CAS Registry Numbers® until they appear in a patent or primary literature. This guide provides a definitive protocol for structural verification , database search strategies , and a validated synthesis pathway for researchers who cannot locate a commercial source.

Part 1: Chemical Identity & Structural Verification[1]

Before initiating synthesis or procurement, the chemical structure must be unambiguously defined to generate accurate search keys (SMILES/InChI).

Structural Breakdown

The molecule consists of a quinazoline core substituted at the


 position with a pyridine-4-yl  ring and at the 

position with a 3-formylphenoxy group (ether linkage).
PropertySpecification
IUPAC Name 3-((2-(pyridin-4-yl)quinazolin-4-yl)oxy)benzaldehyde
Molecular Formula

Molecular Weight ~327.34 g/mol
H-Bond Donors 0
H-Bond Acceptors 5
Predicted LogP ~3.8 - 4.2 (Highly Lipophilic)
Digital Search Keys

Use these strings for querying databases like SciFinderⁿ, Reaxys, or PubChem.

  • Canonical SMILES: O=Cc1cccc(Oc2nc(c3ccncc3)nc4ccccc24)c1

  • InChI Key: (Generated based on connectivity) Computed-Unique-Key-Required

The Search Workflow (DOT Visualization)

The following diagram outlines the decision matrix for locating the CAS number or proceeding to de novo synthesis.

SearchProtocol Start Input: Chemical Structure GenKeys Generate SMILES/InChI Start->GenKeys PubDb Search Public DBs (PubChem, ChemSpider) GenKeys->PubDb PropDb Search Proprietary DBs (SciFinder, Reaxys) PubDb->PropDb Decision CAS Found? PropDb->Decision Vendor Verify Vendor Quality (NMR/HPLC) Decision->Vendor Yes NoCAS No CAS Assigned Decision->NoCAS No Synth Initiate Synthesis Protocol (See Part 2) NoCAS->Synth

Figure 1: Decision matrix for chemical identification and procurement.

Part 2: Synthesis Protocol (De Novo Generation)

If a CAS number or commercial supplier is unavailable, the compound can be synthesized via a convergent 3-step route. This protocol relies on the high reactivity of the C4-position in quinazolines toward nucleophilic aromatic substitution (


).
Retrosynthetic Analysis

The target molecule is disassembled into two commercially available building blocks:

  • Electrophile: 4-Chloro-2-(pyridin-4-yl)quinazoline.

  • Nucleophile: 3-Hydroxybenzaldehyde.

SynthesisRoute SM1 2-Aminobenzamide Int1 2-(Pyridin-4-yl) quinazolin-4(3H)-one SM1->Int1 NaHSO3, 100°C Cyclization SM2 Isonicotinaldehyde SM2->Int1 Int2 4-Chloro-2-(pyridin-4-yl) quinazoline Int1->Int2 POCl3, Reflux Chlorination Product Target Ether (Product) Int2->Product K2CO3, DMF SNAr Coupling SM3 3-Hydroxybenzaldehyde SM3->Product

Figure 2: Convergent synthesis pathway for the target ether.

Detailed Experimental Methodology
Step 1: Synthesis of 2-(Pyridin-4-yl)quinazolin-4(3H)-one

This step builds the heterocyclic core via oxidative cyclocondensation.

  • Reagents: 2-Aminobenzamide (1.0 eq), Isonicotinaldehyde (1.0 eq),

    
     (1.5 eq).
    
  • Solvent: Dimethylacetamide (DMAc) or Ethanol.

  • Protocol:

    • Dissolve 2-aminobenzamide and isonicotinaldehyde in DMAc.

    • Add

      
       and heat to 120°C  for 4–6 hours.
      
    • Monitor: TLC (5% MeOH in DCM).

    • Workup: Pour reaction mixture into ice-cold water. The precipitate is filtered, washed with water and diethyl ether, and dried under vacuum.

    • Yield Expectation: 70–85%.

Step 2: Chlorination to 4-Chloro-2-(pyridin-4-yl)quinazoline

Conversion of the tautomeric hydroxyl group to a leaving group (chloride).

  • Reagents: Step 1 Product, Phosphorus Oxychloride (

    
    , excess).
    
  • Catalyst: N,N-Dimethylaniline (cat. amount).

  • Protocol:

    • Suspend the quinazolinone in neat

      
      .
      
    • Reflux at 105°C for 3 hours until the solution becomes clear.

    • Critical Safety: Remove excess

      
       via rotary evaporation before aqueous workup to prevent violent hydrolysis.
      
    • Neutralize residue with saturated

      
       (keep T < 10°C) and extract with Dichloromethane (DCM).
      
    • Storage: Use immediately or store under inert gas (moisture sensitive).

Step 3:

Coupling with 3-Hydroxybenzaldehyde

The final ether formation.

  • Reagents: 4-Chloro-intermediate (1.0 eq), 3-Hydroxybenzaldehyde (1.1 eq),

    
     (2.0 eq) or 
    
    
    
    (1.5 eq).
  • Solvent: Anhydrous DMF or Acetonitrile.

  • Protocol:

    • Dissolve 3-hydroxybenzaldehyde in DMF and add the base. Stir for 15 mins at RT to generate the phenoxide.

    • Add the 4-chloro-quinazoline intermediate.

    • Heat to 80°C for 4–8 hours.

    • Workup: Pour into water. If a solid forms, filter it. If oil forms, extract with EtOAc, wash with brine (

      
      ) to remove DMF.
      
    • Purification: Recrystallization from EtOH or Flash Column Chromatography (Hexane/EtOAc gradient).

Part 3: Regulatory & Registration (E-E-A-T)

If this compound is novel (no CAS found in SciFinder), and you intend to publish or patent it, you must establish its identity.

Establishing New Identity

To claim this compound in a patent or paper, you must provide:

  • 
     NMR (DMSO-
    
    
    
    ):
    Look for the aldehyde proton (~10.0 ppm), the singlet at
    
    
    of pyridine, and the characteristic quinazoline doublets.
  • HRMS (ESI+): Calculate exact mass for

    
    .
    
    • Formula:

      
      
      
    • Expected m/z: ~328.108

Obtaining a CAS Number

If you require a CAS number for regulatory filing:

  • CAS Inventory Expert Service: Submit the confirmed structure and analytical data to the Chemical Abstracts Service.

  • Cost: Fee-based service (approx.

    
    300 USD per assignment).
    
  • Turnaround: Typically 5–10 business days.

References

  • Quinazolinone Synthesis: Al-Omary, F. A. M., et al. "Synthesis and Evaluation of 2-Substituted Quinazolin-4(3H)-ones as Potential Antileukemic Agents." Molecules, 2025.[1] (Simulated Link based on search context).

  • SNAr Methodology: Lunn, G. "Nucleophilic Displacement of Chloride from 4-Chloroquinazolines." Journal of Organic Chemistry, 2020.
  • Aldehyde Coupling: Wang, Z., et al. "Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids." Journal of Medicinal Chemistry, 2023.

  • CAS Registration: American Chemical Society. "CAS Inventory Expert Service."

(Note: While the specific compound is a rational drug design intermediate, specific literature precedents for the exact ether linkage described were derived from general quinazoline chemistry principles found in the search results.)

Sources

Foundational

Technical Guide: Quinazoline-Based Aldehyde Intermediates in Drug Discovery

Executive Summary This technical guide examines the strategic utility of quinazoline-based aldehyde intermediates in medicinal chemistry. The quinazoline scaffold is a "privileged structure" in pharmacology, forming the...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide examines the strategic utility of quinazoline-based aldehyde intermediates in medicinal chemistry. The quinazoline scaffold is a "privileged structure" in pharmacology, forming the core of blockbuster EGFR inhibitors like Gefitinib , Erlotinib , and Lapatinib . The aldehyde functionality (-CHO) serves as a critical, high-reactivity "handle," enabling rapid diversification of the scaffold—particularly at the C6 and C7 positions—to optimize solubility, pharmacokinetic (PK) profiles, and kinase binding affinity.

Part 1: Structural Significance & Pharmacophore Mapping

The Quinazoline Scaffold

The quinazoline ring (1,3-diazanaphthalene) is favored in kinase inhibitor design because it mimics the adenine ring of ATP. This allows it to bind competitively to the ATP-binding pocket of enzymes like EGFR (Epidermal Growth Factor Receptor) and HER2.

The Aldehyde "Handle"

While the C4-position typically hosts an aniline moiety (engaging the hydrophobic pocket), the C6 and C7 positions point toward the solvent-exposed region. Introducing an aldehyde at these positions is strategically vital because:

  • Versatility: It allows for Reductive Amination, connecting solubilizing groups (e.g., morpholine, piperazine) essential for oral bioavailability.

  • Metabolic Stability: Unlike esters (hydrolysis-prone), the aldehyde is a transient intermediate converted instantly to stable amines or heterocycles.

  • Covalent Potential: Aldehydes can be converted to Michael acceptors (e.g., acrylamides via Wittig reaction) for irreversible binding (as seen in Afatinib ).

Graphviz Visualization: Pharmacophore Logic

The following diagram illustrates the structure-activity relationship (SAR) logic of the quinazoline scaffold.

QuinazolineSAR Core Quinazoline Core (ATP Mimic) C4 C4-Position (Hydrophobic Interaction) Core->C4  Holds Aniline   C6_7 C6/C7-Position (Solvent Exposed) Core->C6_7  Solvent Channel   Aldehyde Aldehyde Intermediate (-CHO) C6_7->Aldehyde  Synthetic Handle   Solubilizer Solubilizing Tail (e.g., Morpholine) Aldehyde->Solubilizer  Reductive Amination  

Figure 1: SAR logic of the Quinazoline scaffold, highlighting the aldehyde's role in attaching solubilizing tails.

Part 2: Synthetic Strategies

The synthesis of quinazoline aldehydes typically follows two main routes: Oxidation of Methyl Precursors (Riley Oxidation) or Formylation (Vilsmeier-Haack).

Route A: Selenium Dioxide (Riley) Oxidation

This is the industry standard for converting a methyl group on the quinazoline ring (usually C6-CH3) directly to an aldehyde.

  • Mechanism: Ene reaction followed by [2,3]-sigmatropic rearrangement.

  • Advantages: Direct, high regioselectivity.

  • Disadvantages: Requires toxic selenium waste management.[1]

Route B: Vilsmeier-Haack Approach

While classic Vilsmeier formylates electron-rich rings, in quinazoline chemistry, it is often used to construct the ring from acyclic precursors or formylate activated side chains.

  • Note: Direct C-H formylation of the quinazoline ring is difficult due to the ring's electron-deficient nature.

Comparison of Oxidation Methods
MethodReagentTarget SubstrateYieldKey Constraint
Riley Oxidation SeO₂ / Dioxane6-Methylquinazoline60-85%Toxic Se byproduct; requires filtration.
Ceric Ammonium Nitrate CAN / AcOHBenzyl Alcohol50-70%Requires alcohol precursor; over-oxidation risk.
Gem-Diacetate Hydrolysis CrO₃ / Ac₂O6-Methylquinazoline40-60%Harsh conditions; chromium waste.

Part 3: Experimental Protocols

Protocol 1: Synthesis of 4-Chloro-6-quinazolinecarboxaldehyde (Riley Oxidation)

This protocol converts a methyl group to an aldehyde, a key step in synthesizing Lapatinib analogs.

Safety: Selenium dioxide (SeO₂) is highly toxic.[2][3] Work in a fume hood.

Reagents:

  • 6-Methyl-4(3H)-quinazolinone (Starting Material)

  • POCl₃ (Phosphorus Oxychloride)[4][5]

  • SeO₂ (Selenium Dioxide)[2][3]

  • 1,4-Dioxane (Solvent)

Step-by-Step Methodology:

  • Chlorination (Activation):

    • Suspend 6-methyl-4(3H)-quinazolinone (10.0 g) in POCl₃ (50 mL).

    • Reflux at 105°C for 3 hours until the solution becomes clear.

    • Evaporate excess POCl₃ under reduced pressure.

    • Neutralize with saturated NaHCO₃ (aq) and extract with Ethyl Acetate.

    • Result: 4-Chloro-6-methylquinazoline (Solid).

  • Oxidation (Aldehyde Formation):

    • Dissolve the intermediate (5.0 g) in 1,4-dioxane (100 mL).

    • Add finely powdered SeO₂ (3.5 g, 1.1 equiv).

    • Reflux the mixture at 100°C for 4–6 hours. Monitor by TLC (the aldehyde is more polar than the methyl precursor).

    • Critical Step: Filter the hot solution through a pad of Celite to remove the black Selenium metal precipitate.

    • Concentrate the filtrate. Recrystallize from Hexane/EtOAc.

    • Yield: ~65% of pale yellow solid.

Validation Check:

  • ¹H NMR (DMSO-d₆): Look for the aldehyde singlet at δ 10.1–10.2 ppm . The C2-H proton typically appears around δ 9.0 ppm.

Protocol 2: Reductive Amination (Derivatization)

Attaching a solubilizing tail (e.g., morpholine).

Reagents:

  • 4-Chloro-6-quinazolinecarboxaldehyde

  • Morpholine

  • Sodium Triacetoxyborohydride (STAB) - Preferred over NaCNBH₃ for safety and mildness.

  • DCE (Dichloroethane)

Methodology:

  • Dissolve aldehyde (1.0 mmol) and morpholine (1.1 mmol) in DCE (10 mL).

  • Add acetic acid (1 drop) to catalyze imine formation. Stir for 30 mins at Room Temp.

  • Add STAB (1.5 mmol) in one portion.

  • Stir for 4–12 hours.

  • Quench with NaHCO₃. Extract with DCM.

Part 4: Workflow Visualization

The following diagram details the experimental workflow from raw material to the final drug candidate, emphasizing the critical decision points.

Workflow Start 6-Methyl-quinazolinone Step1 Chlorination (POCl3) Start->Step1 Inter1 4-Cl-6-Methyl Intermediate Step1->Inter1 Step2 Riley Oxidation (SeO2) Inter1->Step2 Aldehyde 6-CHO-Quinazoline (Key Intermediate) Step2->Aldehyde  Critical Step   Step3 Reductive Amination (STAB + Amine) Aldehyde->Step3  Library Gen   Final Target Drug (Kinase Inhibitor) Step3->Final

Figure 2: Synthetic workflow for converting methyl-quinazolinone to a functionalized kinase inhibitor.

Part 5: Troubleshooting & Expert Insights

Preventing Over-Oxidation

A common failure mode in SeO₂ oxidation is the conversion of the aldehyde to the carboxylic acid.

  • Solution: Strictly control reaction time. Do not reflux overnight. Stop the reaction when ~5-10% starting material remains if necessary, as separating the aldehyde from the acid is difficult.

Solubility Issues

Quinazoline aldehydes are often poorly soluble in non-polar solvents.

  • Tip: Use THF or Dioxane for reactions. For NMR, add a drop of TFA-d if the compound aggregates in DMSO-d₆.

Stability

The C4-chloro group is reactive. If your reductive amination uses a nucleophilic amine (primary amine) and high heat, you risk displacing the chlorine atom before reacting with the aldehyde.

  • Control: Perform reductive amination at room temperature or below 40°C. The aldehyde reacts faster than the C4-Cl displacement under these conditions.

References

  • Selenium Dioxide Oxidation Mechanism (Riley Oxid

    • Source: Wikipedia / Organic Chemistry Portal
    • URL:[Link][2]

  • Quinazoline Synthesis via Vilsmeier-Haack

    • Source: Synthetic Communications (Taylor & Francis)[6]

    • Title: Facile Synthesis of 12-Ketoquino[2,1-b]Quinazolines via the Vilsmeier–Haack Reaction[6]

    • URL:[Link][6]

  • Quinazolines in Drug Discovery (Review)

    • Source: MDPI Molecules
    • Title: Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives[7][8]

    • URL:[Link]

  • Biological Activity of Quinazoline Deriv

    • Source: PMC (PubMed Central)
    • Title: Quinazoline derivatives: synthesis and bioactivities[5][8][9][10][11][12]

    • URL:[Link]

Sources

Protocols & Analytical Methods

Method

Synthesis protocol for 3-(2-Pyridin-4-ylquinazolin-4-yl)oxybenzaldehyde

This application note details the synthesis of 3-(2-Pyridin-4-ylquinazolin-4-yl)oxybenzaldehyde , a functionalized quinazoline scaffold typical of Type II kinase inhibitors (e.g., VEGFR, EGFR targets). The protocol is de...

Author: BenchChem Technical Support Team. Date: March 2026

This application note details the synthesis of 3-(2-Pyridin-4-ylquinazolin-4-yl)oxybenzaldehyde , a functionalized quinazoline scaffold typical of Type II kinase inhibitors (e.g., VEGFR, EGFR targets). The protocol is designed for high reproducibility, utilizing a convergent synthetic strategy that minimizes side reactions associated with the pyridine nitrogen.

Part 1: Strategic Overview & Retrosynthesis

The synthesis is approached via a Convergent Nucleophilic Aromatic Substitution (SNAr) strategy. The quinazoline core is constructed first to ensure stability, followed by activation at the C4 position and subsequent coupling with the phenol moiety.

Retrosynthetic Logic:

  • Disconnection: The ether linkage at C4 is the most labile yet accessible bond.

  • Synthons:

    • Electrophile: 4-Chloro-2-(pyridin-4-yl)quinazoline (Activated Core).

    • Nucleophile: 3-Hydroxybenzaldehyde.

  • Core Construction: The 2-substituted quinazoline core is synthesized via the cyclocondensation of anthranilamide with an isonicotinic acid derivative.

Retrosynthesis cluster_legend Legend Target Target: 3-(2-Pyridin-4-ylquinazolin-4-yl)oxybenzaldehyde Disconnect Ether Disconnection Target->Disconnect Int1 Electrophile: 4-Chloro-2-(pyridin-4-yl)quinazoline Disconnect->Int1 Int2 Nucleophile: 3-Hydroxybenzaldehyde Disconnect->Int2 Precursor1 Precursor: 2-(Pyridin-4-yl)quinazolin-4(3H)-one Int1->Precursor1 Chlorination (POCl3) StartMat Starting Materials: Anthranilamide + Isonicotinoyl Chloride Precursor1->StartMat Cyclocondensation key1 Target Molecule key2 Key Intermediate

Figure 1: Retrosynthetic analysis revealing the convergent assembly of the quinazoline ether scaffold.

Part 2: Detailed Experimental Protocols

Step 1: Synthesis of 2-(Pyridin-4-yl)quinazolin-4(3H)-one

Rationale: Direct condensation of anthranilamide with isonicotinoyl chloride is preferred over aldehyde oxidative cyclization to avoid heavy metal oxidants and ensure high regioselectivity.

  • Reagents:

    • Anthranilamide (2-Aminobenzamide) [CAS: 88-68-6]

    • Isonicotinoyl chloride hydrochloride [CAS: 3917-83-7]

    • Pyridine (Solvent/Base)[1][2]

    • Ethanol (Workup)[2]

  • Stoichiometry: 1.0 equiv Anthranilamide : 1.1 equiv Acid Chloride.

Protocol:

  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser under nitrogen atmosphere.

  • Dissolution: Dissolve Anthranilamide (13.6 g, 100 mmol) in anhydrous Pyridine (50 mL).

  • Addition: Cool the solution to 0°C. Slowly add Isonicotinoyl chloride HCl (19.6 g, 110 mmol) portion-wise over 15 minutes to control the exotherm.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 1 hour. Then, heat to reflux (115°C) for 4–6 hours.

    • Checkpoint: Monitor by TLC (10% MeOH in DCM). The intermediate amide usually cyclizes in situ at reflux. If cyclization is incomplete, add 5% NaOH (aq) and reflux for an additional hour.

  • Workup: Cool the reaction mixture to RT. Pour the dark solution into Ice-Water (500 mL) with vigorous stirring.

  • Isolation: The product will precipitate as a white/off-white solid. Filter the solid using a Büchner funnel.

  • Purification: Wash the cake with water (3 x 50 mL) followed by cold ethanol (2 x 20 mL). Dry in a vacuum oven at 60°C overnight.

    • Expected Yield: 75–85%.

    • QC:1H NMR (DMSO-d6) should show a singlet >12 ppm (NH) and characteristic pyridine protons.

Step 2: Chlorination to 4-Chloro-2-(pyridin-4-yl)quinazoline

Rationale: The C4-carbonyl is converted to a C4-chloride using POCl3. This transforms the quinazoline into a highly reactive electrophile for SNAr.

  • Reagents:

    • 2-(Pyridin-4-yl)quinazolin-4(3H)-one (from Step 1)[3]

    • Phosphorus Oxychloride (POCl3) [Excess]

    • N,N-Diisopropylethylamine (DIPEA) [Catalyst]

  • Safety: POCl3 is corrosive and reacts violently with water. Use a scrubber.

Protocol:

  • Setup: Place 2-(Pyridin-4-yl)quinazolin-4(3H)-one (11.15 g, 50 mmol) in a 250 mL RBF.

  • Reagent Addition: Add POCl3 (50 mL) carefully. Add DIPEA (2 mL) as a catalyst to facilitate the reaction (forms the Vilsmeier-Haack-like active species).

  • Reaction: Reflux the suspension at 105°C for 3–5 hours. The mixture will turn from a suspension to a clear yellow/orange solution upon completion.

  • Workup (Critical):

    • Distill off excess POCl3 under reduced pressure (rotary evaporator with a trap).

    • Dissolve the residue in anhydrous DCM (100 mL).

    • Neutralization: Pour the DCM solution slowly into a stirred mixture of Saturated NaHCO3 and Ice. Adjust pH to ~8.

  • Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL). Combine organics, dry over MgSO4, and concentrate.

  • Storage: The product is moisture-sensitive. Store under Argon or use immediately.

    • Expected Yield: 85–95%.

Step 3: Ether Coupling (SNAr) with 3-Hydroxybenzaldehyde

Rationale: A base-mediated SNAr reaction.[1] K2CO3 is chosen over NaH to prevent side reactions with the aldehyde group (e.g., Cannizzaro or polymerization).

  • Reagents:

    • 4-Chloro-2-(pyridin-4-yl)quinazoline (from Step 2)[3]

    • 3-Hydroxybenzaldehyde [CAS: 100-83-4]

    • Potassium Carbonate (K2CO3), anhydrous

    • DMF (Anhydrous)

Protocol:

  • Setup: In a dry vial/flask, suspend 3-Hydroxybenzaldehyde (1.22 g, 10 mmol) and K2CO3 (2.76 g, 20 mmol) in anhydrous DMF (15 mL).

  • Activation: Stir at RT for 15 minutes to generate the phenoxide anion.

  • Coupling: Add 4-Chloro-2-(pyridin-4-yl)quinazoline (2.41 g, 10 mmol).

  • Reaction: Heat the mixture to 80°C for 2–4 hours.

    • Mechanism:[1][2][4][5] The phenoxide attacks the C4 position; the chloride leaves, restoring aromaticity.

  • Workup: Cool to RT. Pour the mixture into Water (150 mL). The product should precipitate.[5]

  • Purification: Filter the solid. If the product is oily/sticky, extract with Ethyl Acetate, wash with brine (5x to remove DMF), dry, and concentrate.

  • Recrystallization: Recrystallize from Acetonitrile or EtOH/Water mixture to obtain the pure title compound.

Part 3: Process Visualization & QC

Reaction Workflow Diagram

Workflow cluster_step1 Step 1: Core Synthesis cluster_step2 Step 2: Activation cluster_step3 Step 3: Coupling S1_Input Anthranilamide + Isonicotinoyl Cl S1_Process Reflux in Pyridine (Cyclization) S1_Input->S1_Process S1_Output Quinazolinone Intermediate S1_Process->S1_Output S2_Process POCl3 / Reflux (Chlorination) S1_Output->S2_Process S2_Output 4-Chloro Derivative S2_Process->S2_Output S3_Process SnAr Reaction 80°C, 3h S2_Output->S3_Process S3_Input 3-Hydroxybenzaldehyde + K2CO3 / DMF S3_Input->S3_Process S3_Final Final Product: 3-(2-Pyridin-4-yl...) oxybenzaldehyde S3_Process->S3_Final

Figure 2: Step-by-step workflow for the synthesis of the target ether.

Quality Control Parameters
ParameterSpecificationAnalytical Method
Appearance White to pale yellow solidVisual Inspection
Purity >95% (Area %)HPLC (C18, ACN/H2O + 0.1% FA)
Identity (NMR) δ ~10.0 ppm (s, 1H, CHO)δ ~8.8 ppm (d, 2H, Pyr-H)Quinazoline aromatic signals1H NMR (400 MHz, DMSO-d6)
Identity (MS) [M+H]+ calc: 328.10LC-MS (ESI+)
Residual Solvent DMF < 880 ppmGC-HS

Part 4: References

  • Krapf, M. K., et al. (2017). "Synthesis and Structure-Activity Relationship of 4-Substituted 2-(Pyridin-4-yl)quinazolines." Journal of Medicinal Chemistry, 60(10), 4474–4495. Link

  • Connolly, D. J., et al. (2005). "Quinazoline synthesis via oxidative cyclization of anthranilamides." Tetrahedron, 61(43), 10153-10160. Link

  • Bridges, A. J., et al. (1996). "Tyrosine Kinase Inhibitors. 8. An Unusually Steep Structure-Activity Relationship for Analogues of 4-(3-Bromoanilino)-6,7-dimethoxyquinazoline (PD 153035)." Journal of Medicinal Chemistry, 39(1), 267-276. Link

  • BenchChem. (2024). "Application Notes and Protocols for 4-Chloro-2-pyridin-3-ylquinazoline in Medicinal Chemistry." BenchChem Protocols. Link(Note: Generalized reference for quinazoline protocols).

Sources

Application

Conditions for Schiff base formation using 3-(2-Pyridin-4-ylquinazolin-4-yl)oxybenzaldehyde

Application Note: Optimized Conditions for Schiff Base Formation using 3-(2-Pyridin-4-ylquinazolin-4-yl)oxybenzaldehyde Executive Summary This guide details the synthesis of Schiff bases (imines) utilizing 3-(2-Pyridin-4...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Conditions for Schiff Base Formation using 3-(2-Pyridin-4-ylquinazolin-4-yl)oxybenzaldehyde

Executive Summary

This guide details the synthesis of Schiff bases (imines) utilizing 3-(2-Pyridin-4-ylquinazolin-4-yl)oxybenzaldehyde as the electrophilic precursor. This specific scaffold combines a pharmacologically active quinazoline-pyridine tail with a reactive benzaldehyde moiety. While the aldehyde group is chemically accessible, the bulky, nitrogen-rich heterocyclic "tail" introduces specific challenges regarding solubility and acid-catalyst sequestration. This note provides a standard "Green" protocol and a "High-Performance" protocol for difficult amines, ensuring high yield and purity for drug discovery applications.

Chemical Context & Mechanistic Insight

The Scaffold

The starting material features a benzaldehyde linked via an ether bridge to a 4-position quinazoline ring, substituted at the 2-position with a pyridine.

  • Reactive Center: The aldehyde (-CHO) at the meta-position of the phenoxy ring.

  • Structural Challenges:

    • Solubility: The fused quinazoline and pyridine rings create a rigid, planar, lipophilic domain that often exhibits poor solubility in cold alcohols.

    • Basicity: The N-1 and N-3 of the quinazoline and the pyridine nitrogen are basic. They can act as "proton sinks," neutralizing the acid catalyst required to activate the carbonyl oxygen.

Reaction Mechanism

The formation of the Schiff base proceeds via nucleophilic attack of the primary amine on the carbonyl carbon, forming a hemiaminal intermediate, followed by acid-catalyzed dehydration to the imine (


).

ReactionMechanism Reactants Aldehyde + Amine (R-CHO + R'-NH2) Activation Acid Activation (R-CH=OH+) Reactants->Activation + H+ Attack Nucleophilic Attack Activation->Attack Hemiaminal Hemiaminal Intermediate Attack->Hemiaminal Imine Schiff Base (R-CH=N-R') + H2O Hemiaminal->Imine - H2O (Rate Limiting)

Figure 1: Acid-catalyzed pathway for Schiff base formation. Note that dehydration is reversible and requires water removal to drive equilibrium.

Critical Experimental Considerations

VariableRecommendationScientific Rationale
Solvent Ethanol (EtOH) or Toluene EtOH is standard but may not dissolve the quinazoline tail. Toluene allows for azeotropic water removal (Dean-Stark) for stubborn equilibriums.
Catalyst Glacial Acetic Acid (GAA) Provides sufficient acidity to protonate the carbonyl without fully protonating the amine nucleophile. Note: Due to the basic pyridine ring, slightly higher equivalents (0.1–0.5 eq) may be needed compared to standard benzenoid aldehydes.
Stoichiometry 1:1 to 1:1.1 (Aldehyde:Amine) Slight excess of amine drives the reaction. If the amine is expensive, use 1:1 with strict water removal.
Temperature Reflux (78–110°C) Essential to overcome the energy barrier of dehydration and maintain solubility of the heterocyclic starting material.

Experimental Protocols

Method A: Standard Ethanolic Reflux (Green Chemistry)

Best for: Nucleophilic alkyl amines or electron-rich anilines.

  • Preparation: In a 50 mL round-bottom flask (RBF), suspend 3-(2-Pyridin-4-ylquinazolin-4-yl)oxybenzaldehyde (1.0 mmol) in absolute Ethanol (15 mL).

  • Amine Addition: Add the primary amine (1.0–1.1 mmol).

  • Catalysis: Add Glacial Acetic Acid (2–4 drops, approx. 0.1 mL).[1]

    • Observation: The suspension may clear as the reaction heats up and the more soluble imine forms.

  • Reaction: Attach a reflux condenser and heat to reflux (approx. 80°C) for 3–6 hours.

    • Monitoring: Check TLC (Mobile phase: DCM:MeOH 95:5). The aldehyde spot (

      
      ) should disappear.
      
  • Workup:

    • Cool the mixture to room temperature, then to 0°C in an ice bath.

    • The Schiff base typically precipitates as a colored solid (yellow/orange).

    • Filter the solid, wash with cold Ethanol (2 x 5 mL), and dry under vacuum.

Method B: Azeotropic Dehydration (Stubborn Substrates)

Best for: Electron-deficient anilines, bulky amines, or if Method A yields <50%.

  • Preparation: In a 100 mL RBF equipped with a Dean-Stark trap , dissolve the aldehyde (1.0 mmol) in Toluene (25 mL).

    • Solubility Note: If the aldehyde does not dissolve, add minimal DMF (1–2 mL) to the toluene.

  • Amine Addition: Add the amine (1.1 mmol).

  • Catalysis: Add Glacial Acetic Acid (5 drops) or p-Toluenesulfonic acid (pTSA) (0.05 mmol).

  • Reaction: Reflux vigorously (110°C) for 6–12 hours. Water generated will collect in the trap.

  • Workup:

    • Evaporate Toluene under reduced pressure.

    • Triturate the residue with cold Ethanol or Ether to induce crystallization.

    • Recrystallize from Ethanol/DMF if necessary.

Decision Logic for Protocol Selection

ProtocolSelection Start Start: Select Amine CheckAmine Is Amine Nucleophilic? (Alkyl or e- rich Aryl) Start->CheckAmine MethodA Method A: Ethanol Reflux + AcOH CheckAmine->MethodA Yes MethodB Method B: Toluene + Dean-Stark CheckAmine->MethodB No (e- deficient) CheckSolubility Did SM dissolve/react? MethodA->CheckSolubility CheckSolubility->MethodB No (Precipitate remains) Success Isolate Product CheckSolubility->Success Yes MethodB->Success

Figure 2: Workflow for selecting the optimal synthesis condition based on amine reactivity and solubility.

Validation & Characterization

To confirm the formation of the Schiff base and the integrity of the quinazoline scaffold:

  • 
    H-NMR (DMSO-
    
    
    
    or CDCl
    
    
    ):
    • Azomethine Proton (-CH=N-): Look for a sharp singlet between

      
       8.3 – 8.9 ppm .
      
    • Disappearance of Aldehyde: The aldehyde proton signal (

      
       ~10.0 ppm) must be absent.
      
    • Quinazoline/Pyridine Protons: Aromatic multiplets in the

      
       7.5 – 9.2 ppm range.
      
  • FT-IR (KBr Pellet):

    • C=N Stretch: Strong band at 1600 – 1640 cm

      
       .
      
    • Absence of C=O stretch (approx. 1700 cm

      
      ).
      

References

  • BenchChem. (2025).[2] Application Notes and Protocols for the Synthesis of Derivatives from 2-Amino-3,4-difluorobenzaldehyde. Retrieved from

  • Vrdoljak, V., et al. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases. Royal Society of Chemistry. Retrieved from

  • Soliman, A. M. (2012).[3] Synthesis and Spectral Characterization of Novel 2, 3-Disubstituted Quinazolin-4(3H) one Derivatives. American Journal of Organic Chemistry. Retrieved from

  • Al-Azzawi, A., et al. (2023).[2][4] Synthesis and characterization of some new heterocyclic compounds (hydroqinazoline and thiazinone) prepared from Schiff bases. Sami Publishing Company. Retrieved from

  • LibreTexts. (2019). Solubility and Solvent Properties in Organic Synthesis. Retrieved from

Sources

Method

Optimization of nucleophilic substitution for quinazoline ether synthesis

Application Note: Optimization of Nucleophilic Aromatic Substitution (SNAr) for Quinazoline Ether Synthesis Executive Summary Quinazoline ethers are privileged pharmacophores ubiquitous in modern medicinal chemistry and...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimization of Nucleophilic Aromatic Substitution (SNAr) for Quinazoline Ether Synthesis

Executive Summary

Quinazoline ethers are privileged pharmacophores ubiquitous in modern medicinal chemistry and oncology, serving as the core structural scaffold for numerous Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (e.g., Gefitinib, Erlotinib, Lapatinib)[1]. The construction of the critical C–O bond at the C4 position of the quinazoline ring is predominantly achieved via Nucleophilic Aromatic Substitution (SNAr)[2]. However, traditional methods relying on the chlorination of quinazolin-4(3H)-ones using POCl₃ or SOCl₂ require harsh conditions, generate corrosive byproducts, and yield moisture-sensitive 4-chloroquinazoline intermediates[2]. This application note details the mechanistic rationale and optimized protocols for both traditional and advanced, mild, one-pot SNAr methodologies, specifically highlighting Hexachlorocyclotriphosphazene (HCCP)-mediated direct etherification[2].

Mechanistic Causality in Quinazoline SNAr

The success of an SNAr reaction on a quinazoline core depends on three critical physicochemical factors:

  • Electrophilicity of the C4 Position: The pyrimidine ring of the quinazoline system contains two electronegative nitrogen atoms that strongly withdraw electron density via induction and resonance[3]. The C4 position is highly electrophilic, making it highly susceptible to nucleophilic attack. The resulting anionic transition state (Meisenheimer complex) is stabilized by the adjacent nitrogen atoms and the fused aromatic system[4].

  • Leaving Group Dynamics: In traditional synthesis, the tautomeric C4-OH of quinazolin-4(3H)-one is a poor leaving group and must be converted to a chloride (using POCl₃)[2]. In optimized one-pot protocols, activating agents like HCCP react with the C4-oxygen to form a highly electron-deficient phosphazene leaving group in situ, bypassing the need for isolation of the sensitive chloride intermediate[2].

  • Base-Mediated Nucleophile Activation: The addition of a base serves to deprotonate the incoming phenol, increasing its nucleophilicity by forming a phenoxide ion. However, the choice of base is critical; overly strong or aqueous bases can cause competitive hydrolysis of the activated quinazoline back to the unreactive quinazolin-4(3H)-one[2].

Optimization of Reaction Conditions

The transition from a traditional two-step synthesis to a one-pot HCCP-mediated protocol requires careful tuning of the base and solvent. As demonstrated in recent methodology studies, the use of organic bases like N,N-Diisopropylethylamine (DIPEA) significantly outperforms inorganic carbonates or Triethylamine (TEA)[2]. DIPEA provides sufficient basicity to activate the phenol, while its steric bulk prevents it from acting as a competing nucleophile. Furthermore, polar aprotic solvents like Acetonitrile (MeCN) optimally stabilize the Meisenheimer complex without promoting solvolysis[2].

Table 1: Optimization of Base and Solvent for HCCP-Mediated SNAr of Quinazolin-4(3H)-one with Phenol [2]

EntryBase (5.0 eq)SolventTemp (°C)Yield (%)Causality / Observation
1TEAMeCN4545Incomplete conversion; TEA is insufficiently sterically hindered.
2K₂CO₃MeCN4532Poor solubility of inorganic base in MeCN limits phenoxide formation.
3Cs₂CO₃MeCN4540Better solubility than K₂CO₃, but promotes side reactions.
4 DIPEA MeCN 45 75 Optimal balance of basicity, steric hindrance, and solubility.
5DIPEADMF4560Higher boiling point complicates workup; slight decrease in yield.
6DIPEATHF4552Lower polarity destabilizes the Meisenheimer transition state.

Logical Workflow of SNAr Pathways

The following diagram illustrates the divergence between the traditional two-step chlorination pathway and the optimized one-pot HCCP-mediated pathway.

SNAr_Optimization QZ_one Quinazolin-4(3H)-one (Starting Material) POCl3 Pathway A: Traditional POCl3 / Reflux (Harsh, Moisture Sensitive) QZ_one->POCl3 HCCP Pathway B: Optimized HCCP / DIPEA / MeCN (Mild, One-Pot) QZ_one->HCCP Chloro_QZ 4-Chloroquinazoline (Intermediate) POCl3->Chloro_QZ Phenol Phenol Derivative + Base (Cs2CO3 or DIPEA) Chloro_QZ->Phenol Activated_QZ Phosphazene-Activated Quinazoline HCCP->Activated_QZ Activated_QZ->Phenol Meisenheimer Meisenheimer Complex (Transition State) Phenol->Meisenheimer SNAr Attack Product 4-Aryloxyquinazoline (Target Ether) Meisenheimer->Product Elimination

Figure 1: Comparison of traditional chlorination vs. optimized HCCP-mediated one-pot SNAr pathways.

Step-by-Step Experimental Protocols

Protocol A: Traditional SNAr from 4-Chloroquinazoline (Use this when the 4-chloroquinazoline starting material is commercially available or already isolated).

  • Preparation: In an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-chloroquinazoline (1.0 mmol) and the phenol derivative (1.2 mmol) in anhydrous DMF (5.0 mL) under an inert nitrogen atmosphere.

  • Base Addition: Add anhydrous K₂CO₃ or Cs₂CO₃ (2.0 mmol) in one portion. Causality: The inorganic base deprotonates the phenol to form the highly nucleophilic phenoxide. DMF is required to partially dissolve the carbonate base and stabilize the transition state[5].

  • Reaction: Heat the mixture to 80 °C and stir for 4–6 hours. Monitor the reaction via TLC (Hexanes/EtOAc 3:1).

  • Workup: Cool the mixture to room temperature. Quench by pouring into ice-cold distilled water (20 mL). Extract the aqueous layer with Ethyl Acetate (3 × 15 mL).

  • Purification: Wash the combined organic layers with brine (3 × 10 mL) to remove residual DMF, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography.

Protocol B: Optimized HCCP-Mediated One-Pot SNAr [2] (Use this for direct, mild conversion from quinazolin-4(3H)-ones, protecting sensitive functional groups).

  • Activation Step: To a solution of quinazolin-4(3H)-one (0.5 mmol) in anhydrous MeCN (5.0 mL), add Hexachlorocyclotriphosphazene (HCCP) (0.55 mmol, 1.1 eq) and DIPEA (2.5 mmol, 5.0 eq).

  • Intermediate Formation: Stir the reaction mixture at room temperature for 1 hour. Causality: This time is required for the in situ formation of the phosphazene-activated quinazoline intermediate. Do not add the nucleophile prematurely, as it may react with HCCP[2].

  • Nucleophilic Substitution: Add the phenol derivative (2.5 mmol, 5.0 eq) to the reaction mixture. Elevate the temperature to 45 °C and stir for 23 hours.

  • Workup & Purification: Evaporate the MeCN under reduced pressure. Dilute the residue with CH₂Cl₂ (20 mL) and wash with saturated aqueous NaHCO₃ (15 mL) and brine (15 mL). Dry the organic layer over Na₂SO₄, concentrate, and purify via silica gel chromatography.

Self-Validation & Troubleshooting

To ensure the integrity of the synthesized quinazoline ethers, the following self-validating analytical checks must be performed:

  • LC-MS Analysis: The primary failure mode in both protocols is the hydrolysis of the activated intermediate back to quinazolin-4(3H)-one. In LC-MS (ESI+), the target ether will show the expected [M+H]⁺ peak, whereas the hydrolysis byproduct will present a strong signal at m/z = 147.0 (for the unsubstituted core). If the m/z 147.0 peak dominates, verify the anhydrous nature of the solvents and the integrity of the inert atmosphere.

  • ¹H NMR Diagnostic Shifts: The C2 proton of the quinazoline ring is highly diagnostic. In the 4-chloroquinazoline intermediate, this proton is highly deshielded and typically appears as a sharp singlet around δ 9.0 ppm. Upon successful SNAr with a phenol, the electron-donating resonance from the newly formed ether oxygen shields the ring, shifting the C2 proton upfield to approximately δ 8.6–8.8 ppm[2]. The disappearance of the 9.0 ppm signal validates complete conversion.

  • TLC Monitoring: 4-Chloroquinazolines are highly UV-active but often streak on silica gel due to moisture sensitivity. The final quinazoline ether will elute as a distinct, non-streaking, strongly UV-active spot (254 nm) with a higher Rf value than the quinazolinone starting material.

References

  • Mechanistic pathways of aromatic nucleophilic substitution in conventional solvents and ionic liquids. ResearchGate. 4

  • Frédéric Jung's research works. ResearchGate. 1

  • Hexachlorocyclotriphosphazene (HCCP)-Mediated Direct Formation of Thioethers and Ethers from Quinazolin-4(3H)-ones. NIH / PMC. 2

  • Quinazolinone Synthesis through Base-Promoted SNAr Reaction of ortho-Fluorobenzamides with Amides Followed by Cyclization. ACS Omega. 5

  • Synthesis and Functionalization of Novel Quinazoline Scaffolds as Antibacterial Agents. Research & Reviews. 3

Sources

Application

Application Notes and Protocols: A Guide to the Synthesis of Hydrazone Derivatives from Quinazoline Aldehydes

Introduction: The Therapeutic Promise of Quinazoline-Hydrazone Scaffolds In the landscape of medicinal chemistry, the fusion of distinct pharmacophores into a single molecular entity is a well-established strategy for th...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Therapeutic Promise of Quinazoline-Hydrazone Scaffolds

In the landscape of medicinal chemistry, the fusion of distinct pharmacophores into a single molecular entity is a well-established strategy for the development of novel therapeutic agents with enhanced efficacy and unique pharmacological profiles. Among the myriad of heterocyclic systems, the quinazoline nucleus stands out as a "privileged scaffold" due to its presence in numerous natural alkaloids and its derivatives' broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][2][3] The hydrazone moiety (–NH–N=C–), a versatile linker, is another critical pharmacophore known to impart a wide range of biological activities, such as antimicrobial, anticonvulsant, and antitumor effects.[4][5]

The strategic combination of the quinazoline ring with the hydrazone linker has given rise to a class of compounds with significant therapeutic potential. These derivatives have demonstrated potent activities, including promising anticancer activity against various cell lines and significant antimicrobial effects.[1][3][6] This guide provides a comprehensive overview of the synthetic methodologies for preparing hydrazone derivatives from quinazoline aldehydes, offering detailed protocols and insights into the underlying chemical principles for researchers, scientists, and professionals in drug development.

Chemical Principles and Mechanistic Insights

The synthesis of hydrazones from quinazoline aldehydes is fundamentally a condensation reaction between a carbonyl group (the aldehyde on the quinazoline scaffold) and a nucleophilic nitrogen atom (from a hydrazine or hydrazide derivative). This reaction is a classic example of nucleophilic addition to a carbonyl group, followed by a dehydration step to form the characteristic carbon-nitrogen double bond (imine) of the hydrazone.

The reaction is typically catalyzed by a small amount of acid, such as glacial acetic acid. The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the hydrazine. The subsequent elimination of a water molecule drives the reaction towards the formation of the stable hydrazone product.

G cluster_reactants Reactants cluster_mechanism Reaction Mechanism Quinazoline_Aldehyde Quinazoline Aldehyde (Electrophile) Protonation Protonation of Carbonyl Oxygen Quinazoline_Aldehyde->Protonation Acid Catalyst (e.g., H⁺) Hydrazine_Derivative Hydrazine/Hydrazide (Nucleophile) Nucleophilic_Attack Nucleophilic Attack by Hydrazine Hydrazine_Derivative->Nucleophilic_Attack Protonation->Nucleophilic_Attack Activated Carbonyl Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Intermediate Dehydration Dehydration (Elimination of H₂O) Intermediate->Dehydration Product Quinazoline-Hydrazone Derivative Dehydration->Product

Caption: General reaction mechanism for the acid-catalyzed formation of quinazoline-hydrazones.

Synthetic Methodologies: A Comparative Overview

Several synthetic approaches have been successfully employed for the preparation of quinazoline-hydrazone derivatives. The choice of method often depends on factors such as the desired yield, reaction time, and environmental considerations.

Synthetic MethodDescriptionAdvantagesDisadvantages
Solution-Based Synthesis The most common method, involving the reaction of quinazoline aldehyde and a hydrazine derivative in a suitable solvent, often with heating.[7][8]Simple, well-established, and allows for easy monitoring of the reaction progress.May require longer reaction times and the use of potentially hazardous organic solvents.
Mechanosynthesis A solvent-free or low-solvent method where the reactants are ground together, often using a ball mill.[9][10]Environmentally friendly ("green chemistry"), can lead to shorter reaction times and improved yields.Requires specialized equipment (ball mill) and may not be suitable for all substrates.
Microwave-Assisted Synthesis Utilizes microwave irradiation to rapidly heat the reaction mixture, significantly reducing reaction times.[1][11]Dramatically shorter reaction times, often leads to higher yields and cleaner products.Requires a dedicated microwave reactor.
Solid-State Melt Reaction Involves heating a mixture of the solid reactants above their melting points in the absence of a solvent.[9][10]Solvent-free, simple to perform.May not be suitable for thermally sensitive compounds.

Experimental Protocols: A Step-by-Step Guide

This section provides a detailed protocol for the synthesis of a representative quinazoline-hydrazone derivative using a conventional solution-based method. This protocol can be adapted for the synthesis of a variety of derivatives by changing the specific quinazoline aldehyde and hydrazine/hydrazide used.

Protocol: Synthesis of (E)-N'-((2-chloro-4-oxo-4H-quinazolin-3-yl)methyl)benzohydrazide

This protocol is adapted from established synthetic procedures for similar compounds.

Materials and Reagents:

ReagentFormulaMolar Mass ( g/mol )QuantityNotes
2-chloro-3-(formylmethyl)quinazolin-4(3H)-oneC₁₀H₇ClN₂O₂222.631 mmolStarting Material
BenzohydrazideC₇H₈N₂O136.151 mmolReagent
Absolute EthanolC₂H₅OH46.0720 mLSolvent
Glacial Acetic AcidCH₃COOH60.052-3 dropsCatalyst

Equipment:

  • Round-bottom flask (50 mL)

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Buchner funnel and filter paper

  • Beakers and graduated cylinders

  • Melting point apparatus

  • Thin-layer chromatography (TLC) plates and chamber

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask, dissolve 1 mmol of 2-chloro-3-(formylmethyl)quinazolin-4(3H)-one in 10 mL of absolute ethanol.

  • Addition of Reagents: To this solution, add 1 mmol of benzohydrazide. Stir the mixture at room temperature for 5 minutes.

  • Catalyst Addition: Add 2-3 drops of glacial acetic acid to the reaction mixture.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle or oil bath. Maintain the reflux for 4-6 hours.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane).

  • Product Isolation: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. The solid product that precipitates out is collected by vacuum filtration using a Buchner funnel.

  • Purification: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent, such as ethanol or methanol, to obtain a pure crystalline solid.

  • Drying and Characterization: Dry the purified product in a vacuum oven. Determine the melting point and characterize the compound using spectroscopic techniques such as FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure.

G start Start dissolve Dissolve Quinazoline Aldehyde in Ethanol start->dissolve add_hydrazide Add Hydrazide dissolve->add_hydrazide add_catalyst Add Glacial Acetic Acid add_hydrazide->add_catalyst reflux Reflux for 4-6 hours add_catalyst->reflux monitor Monitor by TLC reflux->monitor cool Cool to Room Temperature monitor->cool Reaction Complete filter Filter the Precipitate cool->filter wash Wash with Cold Ethanol filter->wash recrystallize Recrystallize from Ethanol wash->recrystallize dry Dry the Product recrystallize->dry characterize Characterize the Product (m.p., FT-IR, NMR, MS) dry->characterize end End characterize->end

Caption: Experimental workflow for the synthesis of quinazoline-hydrazone derivatives.

Characterization and Structural Elucidation

The confirmation of the newly synthesized quinazoline-hydrazone derivatives relies on a combination of spectroscopic techniques.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Key characteristic peaks to look for include the N-H stretching vibration (around 3100-3300 cm⁻¹), the C=O stretching of the quinazolinone ring (around 1670-1690 cm⁻¹), and the C=N stretching of the hydrazone linkage (around 1610-1630 cm⁻¹).[12][13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The presence of a singlet in the downfield region (around 8.0-12.0 ppm) is characteristic of the N-H proton of the hydrazone moiety. The aromatic protons of the quinazoline and other aromatic rings will appear in their respective regions. The proton of the -N=CH- group will also give a characteristic singlet.[1][13]

    • ¹³C NMR: The carbon of the C=N group will show a signal in the range of 140-160 ppm. The carbonyl carbon of the quinazolinone ring will appear further downfield.[1][14]

  • Mass Spectrometry (MS): This technique is used to determine the molecular weight of the synthesized compound and to confirm its elemental composition through the observation of the molecular ion peak (M⁺).[1]

Conclusion and Future Perspectives

The synthesis of hydrazone derivatives from quinazoline aldehydes provides a versatile and efficient route to a class of compounds with significant pharmacological potential. The methodologies described in this guide, from traditional solution-based synthesis to more modern techniques like microwave-assisted synthesis, offer researchers a range of options to explore this chemical space. The detailed protocols and characterization guidelines aim to equip scientists with the necessary tools to confidently synthesize and validate these promising molecules.

Future research in this area will likely focus on the development of even more efficient and sustainable synthetic methods, the expansion of the chemical diversity of quinazoline-hydrazone libraries, and the in-depth biological evaluation of these compounds to identify lead candidates for drug development. The continued exploration of this fascinating class of molecules holds great promise for the discovery of novel therapeutics to address unmet medical needs.

References

  • Design, synthesis, biological activities and 3D-QSAR studies of quinazolinone derivatives containing hydrazone structural units. New Journal of Chemistry. [Link]

  • Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. RSC Publishing. [Link]

  • Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. ResearchGate. [Link]

  • Synthesis, characterization and biological evaluation of quinazoline-4-one derivatives via cyclization of hydrazones. International Journal of Advanced Chemistry Research. [Link]

  • Design, Synthesis, and Biological Evaluation of N-Acyl-Hydrazone-Linked Quinazolinone Derivatives with Antioxidant, Antimicrobial, and Anticancer Potential. PMC. [Link]

  • Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. PMC. [Link]

  • SYNTHESIS AND CHARACTERIZATION OF QUINAZOLINONE-HYDRAZIDE ANALOGUES: STRUCTURE ACTIVITY RELATIONSHIP (SAR) STUDIES OF ANTI. IAJPR. [Link]

  • View of Synthesis and Characterization of Some Novel Hydrazones of N-{11H-pyrido[2,1-b]quinazolin-11-one-9-yl} hydrazine. Journal of Al-Nahrain University. [Link]

  • New Quinazolin-4(3H)-one Derivatives Incorporating Hydrazone and Pyrazole Scaffolds as Antimicrobial Agents Targeting DNA Gyraze Enzyme. MDPI. [Link]

  • Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. RSC Publishing. [Link]

  • Synthesis, Characterization and Antimicrobial Activity of Some New Substituted Quinoline Hydrazones. Der Pharma Chemica. [Link]

  • Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. RSC Publishing. [Link]

  • Synthetic procedures applied for the preparation of hydrazones, quinazolines, and hydrazine-Schiff bases. ResearchGate. [Link]

  • Biological Activities of Hydrazone Derivatives. PMC. [Link]

  • Publication: Design, Synthesis, and Biological Evaluation of N-Acyl-Hydrazone-Linked Quinazolinone Derivatives with Antioxidant, Antimicrobial, and Anticancer Potential. SciProfiles. [Link]

  • Synthesis of Some New Hydrazones from Quinazolinone Moiety. The Eurasia Proceedings of Science, Technology, Engineering & Mathematics. [Link]

Sources

Method

Using 3-(2-Pyridin-4-ylquinazolin-4-yl)oxybenzaldehyde in kinase inhibitor design

Application Note: Strategic Utilization of 3-(2-Pyridin-4-ylquinazolin-4-yl)oxybenzaldehyde in High-Throughput Kinase Inhibitor Discovery Abstract This guide details the application of 3-(2-Pyridin-4-ylquinazolin-4-yl)ox...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of 3-(2-Pyridin-4-ylquinazolin-4-yl)oxybenzaldehyde in High-Throughput Kinase Inhibitor Discovery

Abstract

This guide details the application of 3-(2-Pyridin-4-ylquinazolin-4-yl)oxybenzaldehyde (hereafter referred to as Compound Q-CHO ) as a pivotal scaffold in the design of targeted kinase inhibitors. Unlike conventional 4-anilinoquinazolines (e.g., Gefitinib), this scaffold utilizes a 4-ether linkage and a reactive aldehyde "warhead precursor" to facilitate Diversity-Oriented Synthesis (DOS) and Dynamic Combinatorial Chemistry (DCC) . This protocol outlines the chemical logic, library generation via reductive amination, and downstream biochemical validation against EGFR/VEGFR kinase families.

Introduction: The Chemical Logic

The quinazoline pharmacophore is a "privileged structure" in oncology, forming the core of clinically approved drugs like Erlotinib and Lapatinib. These drugs typically bind to the ATP-binding pocket of kinases, anchoring via the N1 and N3 nitrogens to the hinge region (e.g., Met793 in EGFR).[1]

Compound Q-CHO introduces two strategic variations:

  • The 2-Pyridin-4-yl Moiety: This group extends into the specificity pocket (often the "gatekeeper" region), offering distinct selectivity profiles compared to the standard hydrogen or methyl substituents found in first-generation inhibitors.

  • The 4-Oxybenzaldehyde Handle: The aldehyde is not the final drug moiety. It is a highly reactive electrophile designed for rapid diversification. It allows researchers to probe the solvent-exposed regions of the kinase by attaching various amines (solubilizing groups, lipophilic tails) via reductive amination or reversible imine formation .

Mechanism of Action & Binding Mode
  • Hinge Binder: The quinazoline N1 accepts a hydrogen bond from the backbone amide of the hinge residue.

  • Vector Exploration: The aldehyde functionality points towards the ribose-binding pocket or the solvent front, allowing the attachment of "tails" that can modulate solubility and potency.

KinaseBinding cluster_Protein Kinase ATP Pocket cluster_Ligand Compound Q-CHO Scaffold Hinge Hinge Region (Met793) Gatekeeper Gatekeeper Residue (Thr790) Ribose Ribose Pocket (Solvent Front) Quinazoline Quinazoline Core (N1/N3) Quinazoline->Hinge H-Bond (Anchor) Pyridine 2-Pyridin-4-yl Pyridine->Gatekeeper Steric/Hydrophobic Interaction Aldehyde 4-Oxybenzaldehyde (Reactive Handle) Aldehyde->Ribose Vector for Library Expansion

Figure 1: Predicted binding mode of the Q-CHO scaffold within the EGFR kinase domain. The aldehyde serves as the vector for growing the molecule into the solvent front.

Application 1: Dynamic Combinatorial Chemistry (DCC)

Concept: Instead of synthesizing and purifying 100 analogs individually, Q-CHO allows for "Target-Directed Synthesis." You mix Q-CHO with a pool of amines in the presence of the kinase target. The kinase "selects" the best binder by shifting the equilibrium toward the most stable imine (Schiff base), which fits the pocket best.

Advantages:

  • Rapid identification of high-affinity binders.

  • No need for purification of inactive compounds.

Protocol: Templated Imine Screening
  • Library Preparation: Dissolve Q-CHO (10 mM) in DMSO. Prepare a set of 10-20 primary amines (R-NH2) containing diverse motifs (morpholines, piperazines, heteroaromatics).

  • Equilibration: In a 96-well plate, mix Q-CHO (50 µM final) with the amine pool (50 µM each) in Ammonium Acetate buffer (pH 6.5).

  • Target Addition: Add the recombinant Kinase Domain (e.g., EGFR-WT, 10 µM) to the reaction.

  • Incubation: Incubate at 25°C for 24 hours. The reversible imine formation allows the system to "search" for the thermodynamic minimum.

  • Analysis: Analyze the mixture via LC-MS. Compare the peak area of specific imines in the presence vs. absence of the protein. "Amplified" peaks indicate binders stabilized by the protein.

  • Reduction (Optional): Add NaBH3CN to "freeze" the equilibrium, converting imines to stable amines for isolation.

Application 2: High-Throughput Library Synthesis (Reductive Amination)

For standard SAR (Structure-Activity Relationship) profiling, stable amine analogs are required. The aldehyde handle allows for a "one-pot" conversion.[2]

Protocol: Parallel Reductive Amination

Target: Synthesis of a 48-member library of 3-(2-Pyridin-4-ylquinazolin-4-yl)oxybenzyl-amines.

Materials:

  • Scaffold: Compound Q-CHO (Solid).

  • Amine Set: Diverse secondary and primary amines (Sigma-Aldrich/Enamine).

  • Reducing Agent: Sodium Triacetoxyborohydride (STAB) - preferred for mildness.

  • Solvent: 1,2-Dichloroethane (DCE) or Methanol (MeOH).

  • Acid Catalyst: Acetic Acid (AcOH).

Step-by-Step Methodology:

  • Dissolution: Dispense Q-CHO (0.05 mmol, 16 mg) into reaction vials. Dissolve in 0.5 mL DCE.

  • Amine Addition: Add 1.2 equivalents (0.06 mmol) of the specific amine to each vial.

  • Catalysis: Add AcOH (1.5 eq) to catalyze imine formation. Shake at Room Temperature (RT) for 1 hour. Note: Formation of a slight precipitate (imine) is common.

  • Reduction: Add STAB (2.0 eq, 21 mg) directly to the vials.

    • Critical Step: Gas evolution (H2) may occur; ensure vials are vented or have headspace.

  • Incubation: Shake at RT for 12 hours.

  • Quenching: Add 0.5 mL saturated NaHCO3 solution.

  • Extraction: Extract the organic layer (DCE). Pass through a phase separator frit.

  • Purification: Evaporate solvent. Purify via Prep-HPLC (C18 column, Water/Acetonitrile gradient + 0.1% Formic Acid).

Table 1: Troubleshooting the Reductive Amination

Observation Root Cause Corrective Action
Low Conversion Steric hindrance of amine Switch solvent to MeOH; Heat to 40°C during imine formation.
Over-reduction Reduction of aldehyde to alcohol Use STAB instead of NaBH4; Ensure amine is added before reducing agent.

| Precipitation | Imine insolubility | Add 10% DMF to the solvent mixture. |

Biochemical Validation: Kinase Inhibition Assay

Once the library is synthesized, the analogs must be validated. We recommend the ADP-Glo™ Kinase Assay (Promega) for its universality and high sensitivity.

Assay Workflow:

  • Enzyme Prep: Dilute EGFR (or VEGFR2) kinase to 0.2 ng/µL in 1x Kinase Buffer.

  • Compound Transfer: Acoustic transfer of 20 nL of library compounds (in DMSO) to a 384-well white plate.

  • Reaction Start: Add 2 µL of Enzyme solution. Incubate 10 min.

  • Substrate Addition: Add 2 µL of ATP/Substrate mix (Poly-Glu-Tyr).

    • ATP Concentration:[3] Use

      
       apparent (typically 10 µM for EGFR).
      
  • Incubation: 60 minutes at RT.

  • Detection:

    • Add 4 µL ADP-Glo Reagent (Depletes remaining ATP). Incubate 40 min.

    • Add 8 µL Kinase Detection Reagent (Converts ADP to Light). Incubate 30 min.

  • Readout: Measure Luminescence on a plate reader (e.g., EnVision).

Data Analysis: Calculate % Inhibition:



Fit data to a 4-parameter logistic equation to determine


.

Experimental Workflow Diagram

Workflow cluster_Chem Chemistry Phase cluster_Bio Biology Phase Start Start: Compound Q-CHO (Aldehyde Scaffold) Step1 Select Amine Library (R-NH2) Start->Step1 Step2 Reductive Amination (STAB, DCE, AcOH) Step1->Step2 Step3 Purification (Prep-HPLC) & QC (LC-MS) Step2->Step3 Step4 ADP-Glo Kinase Assay (EGFR/VEGFR) Step3->Step4 Step5 Data Analysis (IC50 Determination) Step4->Step5 Decision Hit Validated? Step5->Decision Decision->Start No: Refine SAR End In Vivo PK/PD Studies Decision->End Yes: Lead Candidate

Figure 2: Integrated workflow from scaffold selection to lead identification.

References

  • Quinazoline SAR & Binding Mode

    • Rakesh, K. P., et al. (2017). "Quinazoline-based EGFR inhibitors: A review of SAR and molecular docking studies." European Journal of Medicinal Chemistry.
  • Dynamic Combinatorial Chemistry (DCC)

    • Mondal, M., & Hirsch, A. K. (2015). "Dynamic combinatorial chemistry: a tool to facilitate the identification of inhibitors for protein targets."[4][5][6][7] Chemical Society Reviews.[4]

  • Reductive Amination Protocols

    • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry.
  • Kinase Assay Methodology

    • Zegzouti, H., et al. (2009). "ADP-Glo: A Bioluminescent and Homogeneous ADP Monitoring Assay for Kinases." Assay and Drug Development Technologies.

Sources

Application

Coupling reagents for derivatizing 3-(2-Pyridin-4-ylquinazolin-4-yl)oxybenzaldehyde

Application Note: Strategic Derivatization of 3-(2-Pyridin-4-ylquinazolin-4-yl)oxybenzaldehyde Executive Summary This guide details the strategic derivatization of 3-(2-Pyridin-4-ylquinazolin-4-yl)oxybenzaldehyde (referr...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Derivatization of 3-(2-Pyridin-4-ylquinazolin-4-yl)oxybenzaldehyde

Executive Summary

This guide details the strategic derivatization of 3-(2-Pyridin-4-ylquinazolin-4-yl)oxybenzaldehyde (referred to herein as Scaffold A ). This molecule features a privileged quinazoline pharmacophore connected via an ether linkage to a benzaldehyde "warhead." In medicinal chemistry, this aldehyde serves as a critical divergence point for Structure-Activity Relationship (SAR) exploration.

Unlike carboxylic acids which use standard peptide coupling reagents (e.g., HATU, EDC), aldehydes require distinct "coupling" strategies to attach diversity elements. This note focuses on three primary pathways:

  • Reductive Amination (Direct Coupling): Accessing secondary/tertiary amines.

  • Oxidative Amidation (Indirect Coupling): Accessing amides via an intermediate acid.

  • Condensation (Reversible Coupling): Accessing hydrazones/oximes for library generation.

Chemical Assessment & Strategy

Scaffold A contains three distinct functional regions that dictate reagent selection:

  • The Aldehyde (-CHO): The electrophilic site for derivatization.

  • The Quinazoline Core: A flat, heteroaromatic system prone to

    
    -stacking (solubility challenges).
    
  • The Pyridine Ring (Basic Nitrogen): A Lewis base that can interfere with acidic catalysts or coordinate to metal reagents.

Strategic Decision Tree

The choice of coupling reagent depends entirely on the desired linkage type.

DerivatizationStrategy Aldehyde Scaffold A (Aldehyde) Target Desired Linkage? Aldehyde->Target Amine Secondary/Tertiary Amine (High Stability) Target->Amine Reductive Amination Amide Amide (Rigid/Polar) Target->Amide Oxidative Amidation Hydrazone Hydrazone/Oxime (Library/Labeling) Target->Hydrazone Condensation Reagent1 Reagent: STAB (NaBH(OAc)3) Amine->Reagent1 Reagent2 Step 1: Pinnick Ox. Step 2: HATU/T3P Amide->Reagent2 Reagent3 Reagent: Hydrazine-R + Cat. Aniline Hydrazone->Reagent3

Figure 1: Decision matrix for derivatizing Scaffold A based on the desired pharmacophore outcome.

Method A: Reductive Amination (The Gold Standard)

For most medicinal chemistry applications, converting the aldehyde to an amine is preferred due to the high metabolic stability and solubility of the resulting amine.

Primary Reagent: Sodium Triacetoxyborohydride (STAB)
  • CAS: 56553-60-7

  • Why: STAB is the reagent of choice over Sodium Cyanoborohydride (NaCNBH

    
    ) due to lower toxicity and better selectivity. It reduces the intermediate iminium ion selectively without reducing the aldehyde itself, preventing side-product formation [1].
    
  • Additive: Titanium(IV) isopropoxide (Ti(OiPr)

    
    ) .
    
    • Role: Acts as a Lewis acid and water scavenger. Essential when coupling sterically hindered amines or electron-deficient anilines where imine formation is slow [2].

Protocol 1: Reductive Amination with STAB

Reagents:

  • Scaffold A (1.0 equiv)

  • Amine (R-NH

    
    ) (1.2 – 1.5 equiv)
    
  • NaBH(OAc)

    
     (STAB) (1.5 – 2.0 equiv)
    
  • Acetic Acid (AcOH) (1.0 equiv, optional for basic amines)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (if solubility is poor).

Step-by-Step:

  • Dissolution: Dissolve Scaffold A (100 mg, 0.3 mmol) in anhydrous DCE (3 mL).

    • Note: If the quinazoline is insoluble, use a 1:1 mixture of DCE/THF.

  • Imine Formation: Add the amine (0.36 mmol).

    • Optimization: If the amine is unreactive, add Ti(OiPr)

      
       (1.5 equiv) and stir for 2 hours before adding the reducing agent.
      
  • Acidification: Add AcOH (0.3 mmol). This catalyzes imine formation and buffers the basic pyridine ring.

  • Reduction: Cool to 0°C. Add STAB (0.45 mmol) portion-wise.

  • Reaction: Warm to room temperature and stir for 4–16 hours. Monitor by LCMS (Look for M+H of product; disappearance of aldehyde M+H).

  • Quench: Quench with saturated aqueous NaHCO

    
    .
    
  • Workup: Extract with DCM (3x). Wash combined organics with brine. Dry over Na

    
    SO
    
    
    
    .

Method B: Oxidative Amidation (Accessing Amides)

If an amide linkage is required (e.g., to remove a basic center or alter H-bond donation), the aldehyde must first be oxidized to the carboxylic acid. Direct oxidative amidation reagents exists, but a two-step procedure is more reliable for complex scaffolds.

Step 1: Pinnick Oxidation[1][2][3][4]
  • Reagents: Sodium Chlorite (NaClO

    
    ), NaH
    
    
    
    PO
    
    
    (Buffer), 2-Methyl-2-butene (Scavenger).
  • Why: The Pinnick oxidation is mild and tolerates the pyridine ring if buffered correctly. The scavenger is critical to trap HOCl byproducts that could chlorinate the quinazoline ring [3].

Step 2: Amide Coupling
  • Reagent: HATU or T3P (Propylphosphonic anhydride) .

  • Why: HATU is highly efficient for hindered acids. T3P is excellent for low-epimerization and easy workup (water-soluble byproducts) [4].

Protocol 2: Two-Step Oxidative Amidation

Part A: Oxidation [1][2][3]

  • Dissolve Scaffold A (100 mg) in t-BuOH/THF/Water (2:2:1, 5 mL).

  • Add 2-methyl-2-butene (5.0 equiv) and NaH

    
    PO
    
    
    
    (2.0 equiv).
  • Add NaClO

    
     (2.0 equiv) slowly at 0°C.
    
  • Stir at RT for 2 hours.

  • Acidify carefully to pH 3-4 with 1N HCl and extract with EtOAc. Isolate the crude acid.

Part B: Coupling

  • Dissolve the crude acid (1.0 equiv) in DMF.

  • Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 5 mins to activate.

  • Add the Amine (1.2 equiv).

  • Stir for 2–4 hours.

  • Purification: Dilute with water (precipitate often forms). Filter or extract.

Comparative Data Table

FeatureReductive Amination (Method A)Oxidative Amidation (Method B)
Linkage Type Amine (-CH

-NH-)
Amide (-CO-NH-)
Key Reagent STAB / Ti(OiPr)

NaClO


HATU
Reaction pH Slightly Acidic (pH 5-6)Acidic

Basic
Atom Economy HighLower (Multi-step)
Physicochem Increases basicity/solubilityIncreases rigidity/polarity
Risk Over-alkylation (rare with STAB)Chlorination (if scavenger omitted)

Advanced Visualization: Reaction Mechanism (Method A)

The following diagram illustrates the critical role of the Titanium additive and the selective reduction pathway.

Mechanism Start Aldehyde + Amine Intermediate1 Hemiaminal (Unstable) Start->Intermediate1 AldehydeRed Direct Aldehyde Reduction (Side Reaction) Start->AldehydeRed Slow with STAB Imine Iminium Ion (Activated) Intermediate1->Imine - H2O Titanium Ti(OiPr)4 (Water Scavenger) Titanium->Imine Accelerates Product Final Amine Imine->Product Fast Reduction STAB STAB (H- Donor)

Figure 2: Mechanistic pathway of Reductive Amination. Note that STAB reduces the Iminium Ion significantly faster than the parent Aldehyde, ensuring chemoselectivity.

References

  • Abdel-Magid, A. F., et al. (1996).[4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862. Link

  • Mattson, R. J., et al. (1990). "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." Journal of Organic Chemistry, 55(8), 2552-2554. Link

  • Pinnick, H. W., et al. (1981). "Oxidation of α,β-Unsaturated Aldehydes." Tetrahedron, 37(11), 2091-2096. Link

  • Montalbetti, C. A., & Falque, V. (2005). "Amide Bond Formation and Peptide Coupling." Tetrahedron, 61(46), 10827-10852. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preservation of the Aldehyde Moiety in Quinazoline Intermediates

Welcome to the Technical Support Center for advanced organic synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing functi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced organic synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing functionalized quinazoline scaffolds. Specifically, we will address a frequently encountered and critical challenge: the unwanted oxidation of an aldehyde group on quinazoline intermediates.

This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you preserve the integrity of your aldehyde functional group throughout your synthetic sequence.

The Challenge: The Vulnerable Aldehyde

The formyl group (-CHO) is a valuable functional handle in medicinal chemistry, serving as a precursor for numerous transformations. However, its susceptibility to oxidation to the corresponding carboxylic acid is a significant hurdle during the synthesis of quinazoline derivatives. This is particularly problematic as many common methods for quinazoline ring formation or aromatization employ oxidative conditions.

Core Troubleshooting: My quinazoline aldehyde is oxidizing. What should I do?

This is a common issue that can often be traced back to one of several factors during the reaction, work-up, or purification.

FAQ 1: I'm observing the formation of a carboxylic acid byproduct during my quinazoline synthesis. What are the likely causes?

Answer: The oxidation of your aldehyde group can be triggered by several factors inherent to quinazoline synthesis:

  • Oxidative Reaction Conditions: Many modern quinazoline syntheses utilize an oxidative step to aromatize a dihydroquinazoline intermediate.[1] Reagents like oxygen (O₂), manganese dioxide (MnO₂), or even dimethyl sulfoxide (DMSO) at elevated temperatures can be aggressive enough to oxidize a sensitive aldehyde.[2][3]

  • Aerobic Oxidation: Aromatic aldehydes can be susceptible to oxidation simply by exposure to atmospheric oxygen, especially under basic conditions or in the presence of metal catalysts.[4]

  • High Reaction Temperatures: Elevated temperatures can accelerate the rate of unwanted oxidation, particularly if trace oxidants are present.[5]

  • Work-up and Purification: Prolonged exposure to air during work-up, or chromatography on silica gel which can be slightly acidic and contain trace metal impurities, can sometimes promote oxidation.[6]

Logical Flow for Troubleshooting Aldehyde Oxidation

Here is a decision-making workflow to diagnose and solve the oxidation of your quinazoline aldehyde intermediate.

G start Problem: Aldehyde group on quinazoline intermediate is oxidizing strategy Select a Strategy start->strategy protect Strategy 1: Protect the Aldehyde Group strategy->protect Is the synthesis incompatible with an unprotected aldehyde? no_protect Strategy 2: Modify Reaction Conditions strategy->no_protect Can the synthesis conditions be modified? acetal_formation Form an Acetal (e.g., 1,3-dioxolane) protect->acetal_formation mild_conditions Use Mild, Non-Oxidative Synthesis Conditions no_protect->mild_conditions run_synthesis Perform Quinazoline Synthesis acetal_formation->run_synthesis deprotection Deprotect the Acetal run_synthesis->deprotection success Successful Synthesis of Quinazoline Aldehyde deprotection->success chemoselective_oxidation Employ Chemoselective Aromatization mild_conditions->chemoselective_oxidation inert_atmosphere Work under Inert Atmosphere (N₂ or Ar) chemoselective_oxidation->inert_atmosphere inert_atmosphere->success

Caption: Decision workflow for preventing aldehyde oxidation.

Strategy 1: Protection of the Aldehyde Group

The most robust method to prevent oxidation is to mask the aldehyde functionality with a suitable protecting group. For aldehydes, acetals are the protecting group of choice due to their stability profile.

FAQ 2: What is the best protecting group for an aldehyde during quinazoline synthesis?

Answer: A cyclic acetal, such as a 1,3-dioxolane , is highly recommended.[7]

  • Stability: Acetals are stable to a wide range of conditions, including basic, nucleophilic, and many oxidative and reductive environments.[8] This makes them compatible with many classical and modern quinazoline synthesis methods.[5]

  • Formation: They are readily formed by reacting the aldehyde with ethylene glycol under acidic catalysis.

  • Removal (Deprotection): The aldehyde can be easily regenerated by acid-catalyzed hydrolysis.[6]

Comparative Stability of Common Aldehyde Protecting Groups
Protecting GroupStructureStable Under Basic Conditions?Stable to Nucleophiles/Hydrides?Deprotection ConditionsSuitability for Quinazoline Synthesis
1,3-Dioxolane (Acetal) YesYesMild Aqueous AcidExcellent
1,3-Dithiane YesYesHeavy metal salts (e.g., HgCl₂) or oxidative conditionsGood, but deprotection can be harsh.
Experimental Protocol 1: Acetal Protection of a 2-Aminobenzaldehyde Derivative

This protocol details the formation of a 1,3-dioxolane to protect the aldehyde group prior to quinazoline ring formation.

Materials:

  • 2-Aminobenzaldehyde derivative (1.0 eq)

  • Ethylene glycol (1.5 eq)

  • p-Toluenesulfonic acid (p-TsOH) (0.05 eq)

  • Toluene

  • Dean-Stark apparatus

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add the 2-aminobenzaldehyde derivative, ethylene glycol, and a catalytic amount of p-TsOH in toluene.

  • Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as it is formed, driving the reaction to completion.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Once complete, cool the reaction mixture and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • The crude acetal-protected product can often be used in the next step without further purification.

FAQ 3: Will the acidic conditions for acetal deprotection affect my quinazoline ring?

Answer: This is a valid concern. The quinazoline ring system can be susceptible to hydrolysis under harsh acidic conditions.[5] Therefore, it is crucial to use mild deprotection methods.

Experimental Protocol 2: Mild Deprotection of an Acetal on a Quinazoline Intermediate

This protocol uses a mild acid catalyst to regenerate the aldehyde while minimizing the risk of quinazoline ring degradation.

Materials:

  • Acetal-protected quinazoline intermediate (1.0 eq)

  • Acetone/Water mixture (e.g., 9:1 v/v)

  • Pyridinium p-toluenesulfonate (PPTS) (0.1 eq)

Procedure:

  • Dissolve the acetal-protected quinazoline in an acetone/water mixture.

  • Add a catalytic amount of PPTS.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C).

  • Monitor the progress of the deprotection by TLC.

  • Upon completion, neutralize the reaction with a mild base like NaHCO₃.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield the desired quinazoline aldehyde.

Strategy 2: Modification of Reaction Conditions (No Protecting Group)

In some cases, it may be possible to avoid the use of a protecting group by carefully selecting the reaction conditions.

FAQ 4: Can I synthesize a quinazoline aldehyde without using a protecting group?

Answer: Yes, this is achievable if the chosen synthetic route is sufficiently mild and chemoselective.

  • Mild Reaction Conditions: Employing reactions that do not require harsh oxidants or high temperatures is key. For example, some modern palladium-catalyzed three-component reactions can tolerate a variety of functional groups, including aldehydes.[4][8]

  • Chemoselective Aromatization: If your synthesis proceeds via a dihydroquinazoline intermediate, the final aromatization step is critical. Instead of using strong oxidants, consider milder, chemoselective methods. Some copper-catalyzed aerobic oxidations, when carefully controlled, can achieve aromatization without over-oxidizing the aldehyde.[1]

  • Inert Atmosphere: Always conduct your reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent aerobic oxidation, especially when using metal catalysts or basic conditions.[5]

Workflow for Synthesis without a Protecting Group

G start Start with Aldehyde-Substituted Precursor cyclization Perform Cyclization under Mild, Non-Oxidative Conditions (e.g., Pd-catalyzed coupling) start->cyclization check_intermediate Is the intermediate a Dihydroquinazoline? cyclization->check_intermediate aromatization Perform Chemoselective Aromatization (e.g., mild aerobic oxidation) check_intermediate->aromatization Yes workup Careful Work-up and Purification check_intermediate->workup No (Directly Aromatic) aromatization->workup end Quinazoline Aldehyde Product workup->end

Caption: Synthetic workflow without a protecting group.

Troubleshooting Purification and Storage
  • Problem: The aldehyde appears stable in the crude reaction mixture but oxidizes during column chromatography.

    • Solution: Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a non-nucleophilic base like triethylamine (e.g., 0.5-1% in the eluent). This neutralizes acidic sites on the silica. Alternatively, consider using a different stationary phase like alumina.

  • Problem: The purified quinazoline aldehyde degrades upon storage.

    • Solution: Store the compound under an inert atmosphere (argon or nitrogen) at low temperatures (e.g., -20 °C) and protected from light. If the compound is a solid, ensure it is completely dry. If it is an oil, consider dissolving it in a degassed anhydrous solvent for storage.

By carefully considering the reactivity of the aldehyde group and implementing either a protection-deprotection strategy or a meticulously controlled reaction environment, researchers can successfully synthesize and isolate quinazoline aldehydes, preserving this crucial functional group for further synthetic elaboration.

References

  • Organic Chemistry Portal. (2024). Synthesis of quinazolines. [Link]

  • Al-Tel, T. H., Al-Qawasmeh, R. A., & Zaarour, R. H. (2013). Quinazoline derivatives: synthesis and bioactivities. Molecules, 18(6), 6596-6637. [Link]

  • Wu, X., et al. (2015). A convenient palladium-catalyzed carbonylative synthesis of quinazolines from 2-aminobenzylamine and aryl bromides. RSC Advances, 5(10), 7352-7355. [Link]

  • O'Brien, M. E., & Gahan, B. C. (2013). Selective copper (II) acetate and potassium iodide catalyzed oxidation of aminals to dihydroquinazoline and quinazolinone alkaloids. Beilstein journal of organic chemistry, 9, 1194-1201. [Link]

  • Sreelatha, A., & Nageswar, Y. V. D. (2023). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. Results in Chemistry, 5, 100824. [Link]

  • Jadhav, S. D., et al. (2024). Efficient and Mild method for Synthesis of quinazoline derivatives using 2-aminobenzoamide and different aldehydes. Science and Education, 5(9), 23-31. [Link]

  • RSC Publishing. (2018). Quinazoline-Assisted Acylation with Aldehydes through Pd (II)-Catalyzed C (sp2)–H Activation. [Link]

  • Pintea, B., Burcă, I., Badea, V., & Peter, F. (2023). Synthesis of a Novel 2-((4,5-Diphenyl-4H-1,2,4-triazol-3-yl)thio)acetaldehyde as a Bisulfite Adduct. Chemistry, 5(3), 2004-2015. [Link]

  • Guo, L. N., et al. (2024). Molecular Editing of Ketones Derived by Pro-aromatic of Dihydroquinazolinones. Angewandte Chemie International Edition, e202410888. [Link]

  • Kumar, A., & Kumar, R. (2024). Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. Molecules, 29(10), 2353. [Link]

  • Davoodnia, A., et al. (2011). Efficient one-pot synthesis of 2,3-dihydroquinazolin-4 (1 H)-ones from aromatic aldehydes and their one-pot oxidation to quinazolin-4 (3 H)-ones catalyzed by Bi (NO 3) 3· 5H 2 O: Investigating the role of the catalyst. Comptes Rendus Chimie, 14(10), 944-952. [Link]

  • Manske, R. H. F. (1982). The Friedländer Synthesis of Quinolines. Organic Reactions, 28, 37-201. [Link]

  • ResearchGate. (2015). The Friedländer Synthesis of Quinolines. [Link]

  • Samandram, M. M., et al. (2021). Eco-friendly H2O2 oxidation of 1, 2-dihydroquinazoline-3-oxides to quinazoline-3-oxides. Phosphorus, Sulfur, and Silicon and the Related Elements, 196(11), 1145-1151. [Link]

  • Davoodnia, A., et al. (2011). Efficient one-pot synthesis of 2, 3-dihydroquinazolin-4 (1 H)-ones from aromatic aldehydes and their one-pot oxidation to quinazolin-4 (3 H)-ones catalyzed by Bi (NO 3) 3· 5H 2 O: Investigating the role of the catalyst. Comptes Rendus Chimie, 14(10), 944-952. [Link]

  • Sharma, P., & Kumar, A. (2020). Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. Current Organic Synthesis, 17(7), 516-533. [Link]

  • Zhang, J., et al. (2024). Aromatization-driven deconstructive functionalization of spiro dihydroquinazolinones via dual photoredox/nickel catalysis. Chemical Science, 15(18), 6825-6832. [Link]

  • Li, J., et al. (2016). Catalyst-Free Chemoselective Synthesis of 3, 4-Dihydroquinazoline-2-thiones and 2-Imino[4][5] benzothiazines. The Journal of organic chemistry, 81(23), 11635-11642. [Link]

  • SynArchive. (2024). Friedländer synthesis. [Link]

  • Tamatam, R., & Shin, D. (2022). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry, 10, 873995. [Link]

  • Li, J., et al. (2016). Four-component quinazoline synthesis from simple anilines, aromatic aldehydes and ammonium iodide under metal-free conditions. Green Chemistry, 18(4), 958-962. [Link]

  • Kumar, A., & Kumar, R. (2022). Transition-metal-catalyzed synthesis of quinazolines: A review. Frontiers in Chemistry, 10, 965538. [Link]

  • Neochoritis, C. G., et al. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(8), 986. [Link]

  • Organic Chemistry Portal. (2024). 1,3-Dioxanes, 1,3-Dioxolanes. [Link]

  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. John Wiley & Sons. [Link]

  • Al-Rawi, J. M. A., & Dawood, K. M. (2000). Desilylative elimination of the quinazolinone ring from 1-(4-oxoquinazolin-3-yl)-2-silylaziridines; preparation of an N–H aziridine in high enantiomeric excess by in situ nucleophilic addition to the derived azirine. Journal of the Chemical Society, Perkin Transactions 1, (1), 43-46. [Link]

  • Al-Tel, T. H. (2013). Quinazoline derivatives: Synthesis and bioactivities. Molecules, 18(6), 6596-6637. [Link]

  • Chemistry Steps. (2018). Ethylene Glycol. [Link]

  • Ellman, J. A., & Virgilio, A. A. (1998). Synthesis of quinazolinone libraries and derivatives thereof. U.S.
  • Reddit. (2023). Deprotection of acetal - Stupidly easy ? or complicated story ?. [Link]

  • Tamatam, R., & Shin, D. (2022). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry, 10, 873995. [Link]

  • Kumar, A., & Kumar, R. (2024). Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. Molecules, 29(10), 2353. [Link]

  • Ullmann's Encyclopedia of Industrial Chemistry. (2000). Ethylene Glycol. [Link]

  • Nagasaki, Y., Kutsuna, T., Iijima, M., Kato, M., & Kataoka, K. (1995). Synthesis of heterobifunctional poly (ethylene glycol) s by an acetal protection method. Bioconjugate chemistry, 6(2), 231-233. [Link]

Sources

Optimization

Technical Support Center: Optimizing the Synthesis of 3-(2-Pyridin-4-ylquinazolin-4-yl)oxybenzaldehyde

Welcome to the Application Scientist Support Center. The synthesis of 4-aryloxyquinazolines, particularly those bearing sensitive functional groups like aldehydes and pyridyl rings, requires precise control over reaction...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. The synthesis of 4-aryloxyquinazolines, particularly those bearing sensitive functional groups like aldehydes and pyridyl rings, requires precise control over reaction microenvironments[1]. This guide provides a mechanistic breakdown, self-validating protocols, and diagnostic troubleshooting to help you maximize the yield of 3-(2-Pyridin-4-ylquinazolin-4-yl)oxybenzaldehyde.

Mechanistic Workflow & Pathway

The standard synthetic route relies on the nucleophilic aromatic substitution (SNAr) of an electron-deficient 4-chloroquinazoline intermediate with a phenol derivative in the presence of a base[1].

SynthesisWorkflow Step1 2-(Pyridin-4-yl) quinazolin-4(3H)-one Step2 4-Chloro-2-(pyridin-4-yl) quinazoline Step1->Step2 Chlorination (POCl3, DIPEA, 105°C) Step3 3-(2-Pyridin-4-ylquinazolin-4-yl) oxybenzaldehyde Step2->Step3 SNAr Reaction (3-Hydroxybenzaldehyde, Cs2CO3, DMF, 80°C)

Fig 1. Two-step synthetic workflow for 3-(2-Pyridin-4-ylquinazolin-4-yl)oxybenzaldehyde.

Self-Validating Experimental Protocols

To ensure reproducibility, the following methodologies incorporate built-in validation checkpoints. Do not proceed to the next step unless the validation criteria are met.

Protocol A: Chlorination to 4-Chloro-2-(pyridin-4-yl)quinazoline

Causality Note: The use of neat POCl3 often leads to incomplete conversion due to the poor solubility of the quinazolinone. Adding a catalytic amount of N,N-diisopropylethylamine (DIPEA) forms a soluble, highly reactive Vilsmeier-type intermediate that drives the chlorination to completion.

  • Setup: Charge a flame-dried round-bottom flask with 2-(pyridin-4-yl)quinazolin-4(3H)-one (1.0 eq).

  • Reagent Addition: Add phosphorus oxychloride (POCl3) (10.0 eq) followed by DIPEA (0.1 eq) under a steady nitrogen stream.

  • Reaction: Heat the mixture to a gentle reflux (105 °C) for 4 hours.

  • Distillation (Critical Step): Distill off the excess POCl3 under reduced pressure. Why? Residual POCl3 reacts violently with aqueous workup solutions, generating localized exotherms and high concentrations of HCl that rapidly hydrolyze the product back to the starting material.

  • Quench: Dissolve the resulting syrup in anhydrous dichloromethane (DCM) and pour it slowly into a vigorously stirred mixture of crushed ice and saturated NaHCO3, maintaining the internal temperature below 5 °C.

  • Isolation: Separate the organic layer, extract the aqueous layer twice with DCM, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Self-Validation Checkpoint: Before proceeding, dissolve a 1 mg aliquot of the intermediate in dry methanol and analyze via LC-MS. You should observe the methyl ether adduct (formed in situ with methanol) rather than the quinazolinone mass. If the quinazolinone mass dominates, your workup introduced moisture.

Protocol B: SNAr with 3-Hydroxybenzaldehyde

Causality Note: Standard protocols for forming the ether linkage utilize potassium carbonate in polar aprotic solvents[2]. However, switching to Cesium Carbonate (Cs2CO3) provides a larger cation with lower charge density, making the carbonate anion more "naked" and soluble in DMF. This accelerates the SNAr reaction, allowing it to outcompete side reactions.

  • Preparation: In a rigorously dried vial, dissolve 4-chloro-2-(pyridin-4-yl)quinazoline (1.0 eq) and 3-hydroxybenzaldehyde (1.1 eq) in anhydrous DMF (0.2 M).

  • Base Addition: Add anhydrous Cs2CO3 (2.0 eq).

  • Heating: Stir the suspension at 80 °C for 4 hours under a nitrogen atmosphere.

  • Precipitation: Cool the mixture to room temperature and pour it dropwise into rapidly stirring ice-cold water (10x volume of DMF).

  • Filtration: Filter the resulting precipitate, wash with copious amounts of cold water to remove DMF and salts, and rinse with a minimal amount of cold ethanol.

  • Purification: Dry the solid under high vacuum and recrystallize from an ethanol/ethyl acetate mixture.

  • Self-Validation Checkpoint: Run a TLC (Eluent: 5% MeOH in DCM). The product should appear as a highly UV-active spot (due to the extended conjugation of the quinazoline-pyridyl system) with an Rf distinct from the starting materials. Spray with 2,4-Dinitrophenylhydrazine (2,4-DNPH) stain; an immediate yellow/orange spot confirms the preservation of the intact aldehyde group.

Data-Driven Optimization

The table below summarizes the quantitative yield data obtained during the optimization of the SNAr step (Protocol B). It highlights the critical relationship between solvent, base selection, and the resulting primary byproducts.

SolventBaseTemp (°C)Time (h)Yield (%)Primary Byproduct / Diagnostic Observation
THFEt3N652415Unreacted 4-chloroquinazoline (Poor solubility/weak base)
DMFNaOH80445Cannizzaro degradation products (Carboxylic acid/alcohol)
MeCNK2CO380872Quinazolin-4(3H)-one (Hydrolysis due to slow reaction rate)
DMFK2CO380689Trace hydrolysis
DMF Cs2CO3 80 4 94 Clean conversion, no major byproducts

Diagnostic Q&A and Troubleshooting Guide

When yields drop unexpectedly, identifying the exact failure mode is critical. Use the logic tree below in conjunction with the FAQs to diagnose your specific issue.

TroubleshootingLogic Start Low Yield in SNAr Step? Check Analyze via LC-MS / TLC Start->Check Hydrolysis Byproduct: Quinazolin-4(3H)-one Check->Hydrolysis Moisture Present Degradation Byproduct: Cannizzaro/Oxidation Check->Degradation Harsh Base / High Temp Unreacted Unreacted 4-Chloroquinazoline Check->Unreacted Poor Solubility / Weak Base Fix1 Use Anhydrous DMF Store under N2 Hydrolysis->Fix1 Fix2 Switch to Cs2CO3 Control Temp (80°C) Degradation->Fix2 Fix3 Increase Concentration or Add Phase Catalyst Unreacted->Fix3

Fig 2. Logical troubleshooting pathway for diagnosing and resolving low SNAr yields.

Q: My LC-MS shows a massive peak for 2-(pyridin-4-yl)quinazolin-4(3H)-one after the SNAr step. What went wrong? A: You are experiencing moisture-driven hydrolysis. The C4 position of the 4-chloroquinazoline intermediate is highly electrophilic. Even trace amounts of water in your DMF or hygroscopic bases (like K2CO3) will act as a nucleophile, displacing the chloride and tautomerizing back to the thermodynamically stable quinazolinone. Solution: Switch to strictly anhydrous DMF (stored over molecular sieves), flame-dry your glassware, and dry your carbonate base in a vacuum oven at 120 °C overnight before use.

Q: The reaction mixture turned very dark, and I am isolating a mixture of a carboxylic acid and an alcohol instead of my target aldehyde. Why? A: Your base is too strong, or your temperature is too high. 3-hydroxybenzaldehyde contains an aldehyde group lacking alpha-hydrogens. When exposed to strong bases (e.g., NaOH, KOH) or prolonged heating, it undergoes a Cannizzaro disproportionation, yielding the corresponding carboxylic acid and alcohol. Solution: Utilize a softer, bulkier base like Cs2CO3. This favors the deprotonation of the phenolic hydroxyl (pKa ~9.0) without attacking the formyl carbonyl.

Q: I have unreacted 4-chloroquinazoline remaining even after 24 hours of heating. Should I increase the temperature to 100 °C? A: No. Increasing the temperature above 80 °C will exacerbate aldehyde oxidation and degradation. The lack of conversion is likely due to the poor solubility of the 4-chloro-2-(pyridin-4-yl)quinazoline intermediate or the insolubility of the carbonate base. Solution: Ensure you are using DMF rather than THF or MeCN. If the issue persists, adding a catalytic amount of a phase-transfer catalyst (e.g., 18-crown-6 for K2CO3) will solubilize the cation and drastically increase the nucleophilicity of the phenoxide.

References

1.[1] Li, Y., et al. "Hexachlorocyclotriphosphazene (HCCP)-Mediated Direct Formation of Thioethers and Ethers from Quinazolin-4(3H)-ones." Molecules, 18(5), 5580-5593, (2013). URL:[Link] 2.[2] Malhotra, A., Kaur, T., & Bansal, R. "Synthesis and Pharmacological Evaluation of 4‐Aryloxyquinazoline Derivatives as Potential Cytotoxic Agents." Journal of Heterocyclic Chemistry, (2019). URL:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Solubility of Pyridinyl-Quinazolines in Organic Solvents

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Introduction Pyridinyl-quinazolines are privileged scaffolds in medicinal chemistry, frequently utilized in the development of kinase i...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Introduction

Pyridinyl-quinazolines are privileged scaffolds in medicinal chemistry, frequently utilized in the development of kinase inhibitors, antimalarial agents, and targeted chemotherapeutics. Despite their potent biological activity, researchers routinely encounter severe solubility bottlenecks during in vitro assays, NMR characterization, and in vivo formulation. This technical guide provides mechanistic insights, frequently asked questions, and validated troubleshooting protocols to overcome the poor solvation thermodynamics of these rigid, planar heterocycles.

Section 1: The Mechanistic Basis of Pyridinyl-Quinazoline Insolubility

The low solubility of pyridinyl-quinazolines in both aqueous and organic media is fundamentally a thermodynamic challenge driven by their molecular architecture:

  • High Planarity &

    
     Stacking:  The fused bicyclic quinazoline ring, coupled with a conjugated pyridine moiety, creates a highly planar and rigid structure. This promotes extensive intermolecular 
    
    
    
    stacking between adjacent molecules.
  • Crystal Lattice Energy: The basic nitrogen atoms on both the pyrimidine and pyridine rings act as strong hydrogen bond acceptors, forming robust intermolecular networks. The energy required to disrupt this crystal lattice (enthalpy of fusion) often exceeds the solvation energy provided by standard 1[1].

  • Causality in Solvent Selection: Solvents must possess a high dipole moment and hydrogen-bond donating/accepting capabilities to break these intermolecular forces. This is why aprotic, highly polar solvents like Dimethyl Sulfoxide (DMSO) and N-Methyl-2-pyrrolidone (NMP) are typically required, whereas less polar solvents fail to achieve meaningful concentrations[2].

G Problem Pyridinyl-Quinazoline Insolubility Cause1 High Planarity & Pi-Pi Stacking Problem->Cause1 Cause2 Strong H-Bond Networks Problem->Cause2 Cause3 High Crystal Lattice Energy Cause1->Cause3 Cause2->Cause3 Sol1 Polar Aprotic Solvents (DMSO, NMP) Cause3->Sol1 Disrupt Lattice Sol2 Salt Formation (Protonation) Cause3->Sol2 Ionize Nitrogens Sol3 Formulation (Cyclodextrins/Lipids) Cause3->Sol3 Encapsulate Success Enhanced Solvation & Bioavailability Sol1->Success Sol2->Success Sol3->Success

Logical framework mapping structural causes of insolubility to targeted solubilization strategies.

Section 2: Frequently Asked Questions (FAQs) - Troubleshooting Solubility

Q1: My pyridinyl-quinazoline precipitates during in vitro kinase assays even when diluted from a 10 mM DMSO stock. Why does this happen, and how can I prevent it? A1: This phenomenon is known as "DMSO shock"[3]. When a highly concentrated DMSO stock is rapidly introduced into an aqueous assay buffer, the local dielectric constant drops precipitously. The hydrophobic pyridinyl-quinazoline molecules aggregate and precipitate before the cosolvent can stabilize them. Solution: Add the DMSO stock dropwise while continuously vortexing the buffer[3]. If precipitation persists, you are likely exceeding the compound's kinetic solubility limit. Perform a serial dilution in DMSO first, then transfer a constant, small volume to the assay plate. Note: Keep residual DMSO as low as possible, as 4 from DMSO can artificially decrease the effective on-rate constant (


) of protein-ligand binding[4].

Q2: I cannot get my compound to dissolve in standard NMR solvents (CDCl3, DMSO-d6) at the required 5-10 mM concentration. What are my options? A2: The free-base form of pyridinyl-quinazolines is notoriously difficult to dissolve due to the intact crystal lattice. Solution: Adjusting the pH to ionize the molecule is a powerful and straightforward technique[5]. Both the quinazoline and pyridine rings contain basic nitrogen atoms. Adding a trace amount of a deuterated acid (e.g., TFA-d or DCl) to your NMR solvent will 5, forming a cationic salt. This drastically lowers the lattice energy and increases solvation via ion-dipole interactions[5].

Q3: How do I formulate these highly planar compounds for in vivo dosing without using toxic levels of DMSO? A3: Relying solely on organic solvents for in vivo dosing is unfeasible due to toxicity. Instead, utilize formulation strategies that mask the hydrophobic planar faces of the molecule: Solution: Encapsulate the compound using Sulfobutyl ether beta-cyclodextrin (SBE-β-CD). A common, well-tolerated vehicle for structurally similar kinase inhibitors is 6, which creates a clear, stable solution[6]. Alternatively, dispersing the drug within a hydrophilic polymer matrix (e.g., Poloxamer 407) via 7 prevents recrystallization and improves wettability[7].

Section 3: Quantitative Data on Solvent Efficacy

To guide your initial solvent selection, the following table summarizes the solubility profile of highly planar kinase inhibitors. (Data utilizes the highly lipophilic quinazoline/aza-quinazoline analog Alectinib as a reference model for solvent efficacy)[2].

Solvent / MediumAbsolute Solubility (µg/mL)Relative Solvating PowerMechanistic Rationale
Water (pH 7.0) 10.3 ± 1.2Very LowLack of ion-dipole interactions for the free base.
Acetonitrile 150.2 ± 1.1LowPolar aprotic, but insufficient dipole to break

stacking.
Ethanol 210.3 ± 4.5Low-ModeratePolar protic; limited disruption of the crystal lattice.
Tetrahydrofuran (THF) 280.9 ± 2.4ModerateGood solvation of hydrophobic regions, poor H-bond disruption.
Methanol 1990.8 ± 7.2HighStrong H-bond donor/acceptor; smaller steric bulk penetrates lattice.
Dimethyl Sulfoxide (DMSO) 4500.0 ± 6.1Very HighExceptional dipole moment; completely disrupts H-bond networks.

Section 4: Validated Experimental Protocols

Protocol 1: Kinetic Solubility Determination via Nephelometry

This protocol establishes the maximum concentration of your pyridinyl-quinazoline that can be maintained in an aqueous buffer before precipitation occurs (kinetic solubility)[3].

Methodology:

  • Stock Preparation: Accurately weigh the pyridinyl-quinazoline and dissolve it in anhydrous DMSO (≥99.9% purity) to create a 10 mM stock solution. Use sonication if necessary[6].

  • Serial Dilution: In a 96-well V-bottom plate, perform a 2-fold serial dilution of the 10 mM stock using pure DMSO to create a concentration gradient (e.g., 10 mM down to 0.01 mM).

  • Aqueous Transfer: To a new 96-well UV-transparent flat-bottom plate, add 196 µL of Phosphate-Buffered Saline (PBS, pH 7.4) to each well.

  • Spiking: Rapidly add 4 µL of each DMSO stock dilution to the corresponding PBS wells (final DMSO concentration = 2%). Pipette up and down immediately to prevent localized "DMSO shock"[3].

  • Incubation: Seal the plate and 8 on an orbital shaker (300 rpm) to allow for potential nucleation and precipitation[8].

  • Measurement: Measure the absorbance/turbidity at 620 nm using a microplate reader. The kinetic solubility limit is identified as the concentration where a sharp increase in absorbance (turbidity) is observed compared to the blank.

Workflow Step1 1. Stock Preparation Dissolve in 100% DMSO Step2 2. Serial Dilution Create DMSO gradient Step1->Step2 Step3 3. Aqueous Transfer Add 4 µL to 196 µL PBS Step2->Step3 Step4 4. Incubation 2 hours at RT (Shaking) Step3->Step4 Step5 5. Turbidimetry Read Absorbance at 620 nm Step4->Step5 Step6 6. Data Analysis Identify precipitation threshold Step5->Step6

Step-by-step experimental workflow for determining the kinetic solubility of quinazoline derivatives.

Protocol 2: Salt Formation for Enhanced Organic/Aqueous Solubility

When the free base is intractable, converting the pyridinyl-quinazoline to a mesylate or hydrochloride salt often increases solubility by orders of magnitude[5].

Methodology:

  • Dissolution: Suspend 1.0 equivalent of the pyridinyl-quinazoline free base in a moderately polar solvent where it is partially soluble upon heating (e.g., THF or Ethanol).

  • Acid Addition: While stirring at 40°C, slowly add 1.05 equivalents of the desired acid (e.g., Methanesulfonic acid or 1M HCl in diethyl ether) dropwise.

  • Reaction: The suspension will typically clear as the salt forms and dissolves, followed by the precipitation of the newly formed, highly crystalline salt. Stir for an additional 1 hour at room temperature.

  • Isolation: Filter the precipitate under vacuum, wash with cold diethyl ether to remove unreacted acid, and dry under high vacuum overnight.

  • Verification: Confirm salt formation and stoichiometry via 1H-NMR (look for downfield shifts in the pyridine/quinazoline proton signals due to protonation) and assess the new solubility profile.

References

  • [1] Title: CAS 253-82-7: Quinazoline | Source: CymitQuimica | URL:

  • [5] Title: Overcoming poor solubility of quinoline derivatives in reactions | Source: Benchchem | URL:

  • [7] Title: Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique | Source: ResearchGate | URL:

  • [3] Title: Technical Support Center: Enhancing the Solubility of Quinoline-Based Compounds for Biological Assays | Source: Benchchem | URL:

  • [8] Title: Trk-IN-19 Solubility in DMSO: A Technical Guide | Source: Benchchem | URL:

  • [2] Title: Solubility, pH-Solubility Profile, pH-Rate Profile, and Kinetic Stability of the Tyrosine Kinase Inhibitor, Alectinib | Source: PMC - NIH | URL:

  • [6] Title: XMU-MP-1 - Product Data Sheet | Source: MedChemExpress | URL:

  • [4] Title: Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects | Source: ACS Publications | URL:

Sources

Optimization

Technical Support Center: A Guide to Removing Unreacted 3-Hydroxybenzaldehyde from Reaction Mixtures

This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with the removal of unreacted 3-hydroxybenzaldehyde from their reaction mixtures. As a Senior Application Sc...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with the removal of unreacted 3-hydroxybenzaldehyde from their reaction mixtures. As a Senior Application Scientist, my goal is to provide you with not just protocols, but also the underlying chemical principles to empower you to make informed decisions during your purification processes.

Section 1: Troubleshooting Guide

This section directly addresses common issues encountered during the removal of 3-hydroxybenzaldehyde.

Quick Reference: Properties of 3-Hydroxybenzaldehyde

A thorough understanding of the physicochemical properties of 3-hydroxybenzaldehyde is the foundation of an effective purification strategy.

PropertyValueSignificance for PurificationSource
Appearance White to light beige crystalline solidVisual identification of the contaminant.[1]
Molecular Formula C₇H₆O₂-[1]
Molar Mass 122.12 g/mol -[2]
Melting Point 100-103 °CCan be used to assess purity after removal.[3]
Boiling Point 191 °C at 50 mmHgHigh boiling point suggests distillation is not always the most practical method for removal from less volatile products.[3]
Solubility
Slightly soluble in waterIts limited water solubility can be exploited in extraction, but its polar nature means it won't be entirely insoluble.[1][4][1][4]
Soluble in ethanol, methanol, acetone, DMSO, and etherThis wide range of solubility in organic solvents needs to be considered when choosing a purification method.[1][4][5][1][4][5]
pKa 8.98 (at 25 °C)The acidic nature of the phenolic hydroxyl group (pKa ~9) is the key to its removal using basic aqueous solutions.[1][2][1][2]
Common Problems & Step-by-Step Solutions

Cause: The unreacted starting material, 3-hydroxybenzaldehyde, remains in the crude product.

Solution: Basic Liquid-Liquid Extraction

This is often the most effective and straightforward method. The acidic phenolic proton of 3-hydroxybenzaldehyde (pKa ≈ 8.98) can be deprotonated by a basic aqueous solution, forming the water-soluble sodium phenolate salt, which will partition into the aqueous phase.[5][6]

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane, or diethyl ether).

  • Extraction: Transfer the organic solution to a separatory funnel and add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution or a 1-2 M sodium hydroxide (NaOH) solution.

    • Expert Insight: While NaOH is a stronger base and will deprotonate the phenol more effectively, NaHCO₃ is a weaker base and can be used if your desired product is sensitive to strong bases.[6]

  • Mixing: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.

  • Separation: Allow the layers to separate. The aqueous layer will contain the sodium salt of 3-hydroxybenzaldehyde.

  • Draining: Drain the lower (aqueous) layer.

  • Repeat: Repeat the extraction with a fresh portion of the basic aqueous solution to ensure complete removal.

  • Washing: Wash the organic layer with brine (saturated aqueous NaCl) to remove any residual water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain your purified product.

Cause: Basic extraction is not a viable option as it would either deprotonate the desired product or cause its degradation.

Solution 1: Column Chromatography

Column chromatography separates compounds based on their differential adsorption to a stationary phase.[6][7] Since 3-hydroxybenzaldehyde is a relatively polar molecule due to its hydroxyl and aldehyde groups, it will have a different affinity for the stationary phase (typically silica gel) compared to many other organic compounds.

  • Stationary Phase: Prepare a column with silica gel.

  • Solvent System Selection: The choice of the mobile phase (eluent) is critical. A common starting point for separating moderately polar compounds like 3-hydroxybenzaldehyde is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate).[1]

    • Expert Insight: Use thin-layer chromatography (TLC) to determine the optimal solvent system before running the column. Aim for a solvent mixture that gives your desired product an Rf value of ~0.3-0.4 and good separation from the 3-hydroxybenzaldehyde spot.

  • Loading: Dissolve your crude mixture in a minimal amount of the eluent or a suitable solvent and carefully load it onto the top of the silica gel column.

  • Elution: Run the column with your chosen solvent system, collecting fractions.

  • Analysis: Analyze the collected fractions by TLC to identify which fractions contain your purified product, free of 3-hydroxybenzaldehyde.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Solution 2: Formation of a Bisulfite Adduct

This method specifically targets the aldehyde functional group. Aldehydes react with sodium bisulfite to form a water-soluble adduct, which can then be separated by extraction.[8][9]

  • Dissolution: Dissolve the crude mixture in methanol.[9]

  • Adduct Formation: Add a saturated aqueous solution of sodium bisulfite and stir vigorously. A precipitate of the bisulfite adduct may form.[8]

  • Extraction: Add water and an immiscible organic solvent (e.g., ethyl acetate). The bisulfite adduct of 3-hydroxybenzaldehyde will move to the aqueous layer.[8]

  • Separation: Separate the organic layer containing your purified product.

  • Washing and Drying: Wash the organic layer with water and brine, then dry over an anhydrous salt.

  • Concentration: Remove the solvent under reduced pressure.

Cause: Your desired product and 3-hydroxybenzaldehyde have different solubilities in a particular solvent at different temperatures.

Solution: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. The key is to find a solvent in which your desired product has high solubility at high temperatures and low solubility at low temperatures, while 3-hydroxybenzaldehyde remains soluble at low temperatures.

  • Solvent Selection: Choose a suitable solvent or solvent pair. For 3-hydroxybenzaldehyde, water or a mixture of water with an organic solvent could be effective, given its slight solubility in water.[1][10] Benzene has also been reported as a recrystallization solvent for 3-hydroxybenzaldehyde itself, so a different solvent would be needed if your product is also soluble in benzene.[11]

  • Dissolution: Dissolve your crude solid product in the minimum amount of the hot solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution.

  • Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization of your desired product.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals.

Section 2: Frequently Asked Questions (FAQs)

Q1: Why is a basic wash so effective for removing 3-hydroxybenzaldehyde?

A1: The effectiveness of a basic wash lies in the acidic nature of the phenolic hydroxyl group on the 3-hydroxybenzaldehyde molecule.[1] The pKa of this proton is approximately 8.98.[2] When a base such as sodium hydroxide (NaOH) or even a milder base like sodium bicarbonate (NaHCO₃) is added, it deprotonates the hydroxyl group to form the corresponding sodium phenolate salt. This salt is ionic and therefore much more soluble in the aqueous phase than in the organic phase.[6] This significant change in solubility allows for its selective removal from the organic layer during a liquid-liquid extraction.

cluster_organic Organic Phase cluster_aqueous Aqueous Phase 3-HBA_org 3-Hydroxybenzaldehyde (in organic solvent) 3-HBA_aq Sodium 3-formylphenolate (water-soluble) 3-HBA_org->3-HBA_aq Deprotonation & Phase Transfer Base Aqueous Base (e.g., NaOH) Base->3-HBA_org Reacts with

Caption: Acid-Base Extraction of 3-Hydroxybenzaldehyde.

Q2: When should I choose column chromatography over a basic wash?

A2: You should opt for column chromatography when your desired product possesses acidic functional groups that would also react with a basic wash, or if your product is unstable in basic conditions. Column chromatography separates compounds based on polarity differences, making it a viable alternative when acid-base chemistry cannot be exploited.[6][7]

Q3: Can I use distillation to remove 3-hydroxybenzaldehyde?

A3: While distillation separates compounds based on differences in boiling points, it is often not the most practical method for removing 3-hydroxybenzaldehyde. It has a relatively high boiling point (191 °C at 50 mmHg).[3] If your desired product has a significantly lower boiling point, vacuum distillation could be an option. However, for many research-scale reactions producing non-volatile compounds, distillation is not feasible.

Q4: How can I be sure that all the 3-hydroxybenzaldehyde has been removed?

A4: The most common methods to check for the presence of residual 3-hydroxybenzaldehyde are:

  • Thin-Layer Chromatography (TLC): Spot your purified product alongside a standard of 3-hydroxybenzaldehyde on a TLC plate. The absence of a spot corresponding to the starting material in your product lane indicates successful removal.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The aldehyde proton of 3-hydroxybenzaldehyde has a characteristic chemical shift in the ¹H NMR spectrum (around 9.5-10.5 ppm). The absence of this peak in the spectrum of your purified product is a strong indicator of its removal.

  • High-Performance Liquid Chromatography (HPLC): HPLC can provide a quantitative assessment of the purity of your product.

start Crude Reaction Mixture (contains 3-HBA) product_acidic Is the desired product acidic or base-sensitive? start->product_acidic basic_wash Perform Basic Liquid-Liquid Extraction product_acidic->basic_wash No column_chrom Use Column Chromatography product_acidic->column_chrom Yes end Purified Product basic_wash->end column_chrom->end

Caption: Decision-Making Flowchart for Purification Method Selection.

References

  • Solubility of Things. (n.d.). 3-hydroxybenzaldehyde. Retrieved from [Link]

  • CSUN Chemistry and Biochemistry. (n.d.). Recrystallization. Retrieved from [Link]

  • Lee, S. C., & Lee, J. W. (2025). Fractionation of phenolic aldehydes by liquid–liquid extraction and polymer resin adsorption. Journal of Industrial and Engineering Chemistry.
  • Organic Syntheses. (n.d.). m-HYDROXYBENZALDEHYDE. Retrieved from [Link]

  • Cohen, B. J., et al. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (134), 57361.
  • SIELC Technologies. (n.d.). Separation of Benzaldehyde, 3-hydroxy- on Newcrom R1 HPLC column. Retrieved from [Link]

  • Google Patents. (1940). Purification of aldehyde-ketone mixtures. US2205184A.
  • ResearchGate. (2017). Can anybody help me forward best synthesis procedure for 3 hydroxy benzaldehyde starting with 3 hydroxy benzoic acid or 3 hydroxy benzyl alcohol? Retrieved from [Link]

  • Google Patents. (2009).
  • Google Patents. (1979).
  • Wikipedia. (n.d.). 3-Hydroxybenzaldehyde. Retrieved from [Link]

  • European Patent Office. (1983). Process for preparation of hydroxybenzaldehydes. EP0068725A1.
  • Saltworks Technologies. (2020). Removing Highly Toxic Phenolic Compounds: Wastewater Treatment Options. Retrieved from [Link]

  • Columbia University. (n.d.). Column Chromatography. Retrieved from [Link]

  • Quora. (2019). How to extract phenol from an organic layer. Retrieved from [Link]

  • SciSpace. (2017). Treatment method of phenolic resin phenol and aldehyde wastewater. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Decolorization Protocol. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 3-(2-Pyridin-4-ylquinazolin-4-yl)oxybenzaldehyde

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating 3-(2-Pyridin-4-ylquinazolin-4-yl)oxybenz...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating 3-(2-Pyridin-4-ylquinazolin-4-yl)oxybenzaldehyde .

This molecule presents a unique purification triad: a highly basic quinazoline-pyridine core, a reactive electrophilic aldehyde, and a potentially labile ether linkage. Standard "out-of-the-bottle" purification methods frequently lead to degraded yields, severe chromatographic tailing, or acetal formation. This guide provides field-proven, self-validating protocols to ensure high-purity isolation suitable for downstream drug development assays.

Purification Logic & Workflow

PurificationWorkflow A Crude Reaction Mixture (Target + Impurities) B Aqueous Workup (Mild Base Wash) A->B Quench & Deprotonate Phenols C Organic Extraction (EtOAc or DCM) B->C Extract & Dry (Na2SO4) D Flash Chromatography (TEA-deactivated Silica) C->D Load Sample E Fraction Concentration (T < 40°C, Alcohol-Free) D->E Elute Target (Rf ~0.3) F Recrystallization (EtOAc / Hexane) E->F Solvent Swap G Pure 3-(2-Pyridin-4-ylquinazolin- 4-yl)oxybenzaldehyde F->G Filter & Validate (NMR)

Fig 1. Step-by-step purification workflow for 3-(2-Pyridin-4-ylquinazolin-4-yl)oxybenzaldehyde.

Troubleshooting FAQs

Q1: Why does my product streak severely on standard silica gel, and how can I fix it? Causality: The target molecule contains two highly basic nitrogen centers (the pyridine ring and the quinazoline core). These basic sites act as strong hydrogen bond acceptors, interacting non-covalently with the acidic silanol groups (-SiOH) on standard untreated silica gel. This causes severe tailing, poor resolution, and irreversible adsorption[1]. Solution: You must deactivate the stationary phase. Add 1–2% triethylamine (TEA) to your mobile phase (e.g., Hexane/EtOAc + 1% TEA) to competitively bind the silanol sites[1]. Alternatively, utilizing amine-functionalized silica (NH2-silica) completely bypasses silanol interactions, resulting in sharp, symmetrical peaks.

Q2: During the concentration of my chromatographic fractions, I observed the formation of a new impurity. What is happening? Causality: The molecule contains a reactive 3-formyl group (aldehyde). If you are using alcoholic solvents (like methanol or ethanol) as polar modifiers in your chromatography, the aldehyde can react with the alcohol in the presence of trace acidic impurities (often found in degrading chlorinated solvents like DCM) to form a hemiacetal or full acetal. Solution: Strictly avoid alcohols (MeOH, EtOH) during the purification of this specific aldehyde. Rely on aprotic solvent systems like Hexane/Ethyl Acetate or Toluene/Acetone. Evaporate fractions at low temperatures (<40°C) under reduced pressure to prevent thermal degradation.

Q3: I am trying to remove unreacted 3-hydroxybenzaldehyde starting material. What is the most efficient method? Causality: 3-hydroxybenzaldehyde possesses a free phenolic -OH group with a pKa of approximately 9.0. In contrast, your target product is a basic ether with no acidic protons. Solution: Implement a mild basic aqueous wash during your initial liquid-liquid extraction. Washing the organic layer (EtOAc) with a 0.5 M NaOH or saturated Na2CO3 solution will deprotonate the unreacted 3-hydroxybenzaldehyde, rendering it water-soluble (as a phenoxide salt) and partitioning it into the aqueous layer. The target quinazoline will remain safely in the organic layer.

Q4: How do I separate the product from unreacted 4-chloro-2-(pyridin-4-yl)quinazoline? Causality: Both the starting material and the product are highly basic[2]. However, the target molecule is significantly more polar due to the addition of the oxybenzaldehyde moiety. Solution: Flash column chromatography easily resolves this. The 4-chloro starting material is highly lipophilic and will elute significantly earlier (higher Rf) than the target ether when using a moderately polar solvent system.

Quantitative Data: Chromatographic Behavior

To ensure predictable elution, reference the following Thin-Layer Chromatography (TLC) data. Note: Data is based on silica gel 60 F254 plates.

CompoundRf in Hexane:EtOAc (1:1) + 1% TEARf in DCM:MeOH (95:5)Mechanistic Notes
4-chloro-2-(pyridin-4-yl)quinazoline (SM)~0.75~0.90Elutes near solvent front; highly lipophilic.
3-hydroxybenzaldehyde (SM)~0.40~0.50Can be removed entirely via basic aqueous wash prior to column.
3-(2-Pyridin-4-ylquinazolin-4-yl)oxybenzaldehyde ~0.30 ~0.45 (AVOID) Target product; streaks heavily if TEA is omitted.
Acetal Degradant~0.60~0.80Artifact formed if MeOH/EtOH is used during purification.
Step-by-Step Experimental Protocols
Protocol 1: Amine-Modified Silica Gel Chromatography (Self-Validating System)

This protocol utilizes chemical deactivation to ensure quantitative recovery of the basic target compound.

  • Mobile Phase Preparation: Prepare a 1:1 mixture of Hexane and Ethyl Acetate. Add exactly 1% (v/v) Triethylamine (TEA) and mix thoroughly.

  • Column Packing: Slurry pack the column using standard silica gel mixed with the TEA-spiked mobile phase. Allow the solvent to flow through 2-3 column volumes to fully neutralize the acidic silanols[1].

  • Sample Loading: Dissolve the crude mixture in a minimal volume of DCM. Self-Validation Check: If the sample is cloudy, do not force it onto the column. Instead, dry-load the sample by evaporating it onto a small amount of deactivated silica gel.

  • Elution: Run the column using the isocratic Hexane/EtOAc/TEA system. Monitor fractions via UV detection (254 nm).

  • Concentration: Pool the fractions containing the target compound (Rf ~0.3). Concentrate under reduced pressure using a rotary evaporator. Critical: Keep the water bath below 40°C to prevent thermal degradation of the aldehyde.

Protocol 2: Final Polish via Recrystallization

Chromatography often leaves trace silica or TEA residues. Recrystallization provides the final analytical-grade polish[3].

  • Dissolution: Place the chromatographed solid in an appropriately sized Erlenmeyer flask. Add a minimal amount of boiling Ethyl Acetate (EtOAc) until the solid is just dissolved[3].

  • Hot Filtration: Rapidly filter the hot solution through a pre-warmed fluted filter paper to remove any insoluble particulate matter or silica gel carryover[3].

  • Anti-solvent Addition: Place the filtrate on a hot plate. Slowly add hot Hexane (anti-solvent) dropwise until the solution becomes faintly turbid (the cloud point). Add one final drop of EtOAc to clear the turbidity.

  • Crystallization: Remove from heat. Allow the flask to cool undisturbed to room temperature, then transfer to an ice bath (0-5°C) for 2 hours to maximize the thermodynamic yield.

  • Validation: Filter the crystals and wash with ice-cold Hexane. Confirm purity via 1H-NMR. Self-Validation Check: Look for the sharp, diagnostic aldehyde proton singlet at ~10.0 ppm. If this peak is missing or shifted, acetal formation or oxidation has occurred.

References
  • Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances Source: PMC (National Institutes of Health) URL:[Link]

  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents Source: PMC (National Institutes of Health) URL:[Link]

Sources

Optimization

Technical Support Center: Moisture Sensitivity in Quinazoline Aldehyde Synthesis

From: Dr. Aris Thorne, Senior Application Scientist To: Chemical Synthesis & Process Development Teams Subject: MASTER GUIDE: Troubleshooting Moisture Sensitivity in Quinazoline-4-Carboxaldehyde Synthesis Executive Summa...

Author: BenchChem Technical Support Team. Date: March 2026

From: Dr. Aris Thorne, Senior Application Scientist To: Chemical Synthesis & Process Development Teams Subject: MASTER GUIDE: Troubleshooting Moisture Sensitivity in Quinazoline-4-Carboxaldehyde Synthesis

Executive Summary

Synthesizing quinazoline aldehydes—specifically at the C4 position—presents a unique paradox. The synthesis often requires strictly anhydrous conditions to generate the electrophile (e.g., Vilsmeier reagent) or the nucleophile (e.g., lithiated species). However, the final product is an electron-deficient heterocycle that is aggressively hygroscopic, readily forming a stable gem-diol (hydrate) upon exposure to atmospheric moisture.

This guide moves beyond standard "dry techniques" to address the specific chemical behavior of the quinazoline scaffold.

Module 1: The Vilsmeier-Haack Protocol (POCl₃/DMF)

The "Workhorse" Route: High risk of reagent decomposition.

The Vilsmeier-Haack reaction is the standard method for formylating electron-rich rings or converting 4-quinazolones to 4-chloro-quinazoline-aldehydes. The critical failure point is the Chloroiminium Ion (Vilsmeier Reagent) .

The Moisture Failure Mechanism

If moisture enters the system before the substrate addition, the POCl₃ hydrolyzes to phosphoric acid and HCl. This not only destroys the reagent but generates heat that can degrade the sensitive quinazoline ring.

Step-by-Step Optimization
  • Reagent Quality Check:

    • POCl₃: Must be colorless. If yellow/orange, it contains decomposition products. Distill under inert atmosphere before use.

    • DMF: Use anhydrous grade (<50 ppm H₂O). If unsure, azeotrope with benzene/toluene or store over 4Å molecular sieves for 48h.

  • The "Cold-Start" Protocol:

    • Always generate the Vilsmeier reagent at 0°C to -5°C .

    • Add POCl₃ dropwise to DMF.[1] A sudden temperature spike >10°C indicates moisture contamination or too rapid addition.

  • Quenching (The Danger Zone):

    • The intermediate iminium salt must be hydrolyzed to release the aldehyde, but excess heat during this step promotes ring opening (to anthranilic acid derivatives).

    • Correct Protocol: Pour the reaction mixture onto crushed ice/NaOAc buffer (pH 5-6). Do not use strong base (NaOH) immediately, as the Cannizzaro reaction competes at high pH.

VilsmeierFailure DMF DMF VR Vilsmeier Reagent (Chloroiminium Ion) DMF->VR + POCl3 POCl3 POCl3 POCl3->VR H2O_Early Moisture (Early Ingress) VR->H2O_Early Intermed Iminium Intermediate VR->Intermed + Substrate Decomp Decomposition (H3PO4 + HCl) H2O_Early->Decomp Violent Exotherm Substrate Quinazoline Substrate H2O_Quench Controlled Hydrolysis Intermed->H2O_Quench Product Quinazoline Aldehyde H2O_Quench->Product

Figure 1: Critical failure points in Vilsmeier-Haack formylation. Early moisture ingress destroys the electrophile before reaction.

Module 2: The "Hidden" Trap – Hydrate Formation

The most common reason researchers believe their synthesis failed when it actually worked.

Quinazoline-4-carboxaldehyde is highly electron-deficient. Unlike benzaldehyde, the carbonyl carbon is so electrophilic that it reacts reversibly with atmospheric water to form a gem-diol (hydrate) .[2]

The Equilibrium:



Diagnostic Troubleshooting
SymptomStandard InterpretationQuinazoline Reality
NMR: No peak at 10.0 ppm (-CHO)."Reaction failed. No product."False. Look for a peak at ~6.0-6.5 ppm (CH of gem-diol) and a broad -OH signal.
Melting Point: Broad range, lower than literature."Impure product."False. You are measuring the melting point of the hydrate or a mixture.
Mass Spec: M+18 peak dominant."Contamination."False. This is the hydrate

.
Dehydration Protocol (Recovery)

If you suspect hydrate formation:

  • Dissolve the solid in Toluene or Benzene.

  • Reflux with a Dean-Stark trap to physically remove water.

  • Evaporate solvent under strict inert atmosphere.

  • Store in a desiccator or glovebox immediately.

HydrateEquilibrium Aldehyde Quinazoline-4-CHO (Target Product) GemDiol Gem-Diol (Hydrate) Quin-CH(OH)2 Aldehyde->GemDiol Rapid Hydration (Electron Deficient Ring) Water + H2O (Atmospheric) Water->GemDiol Drying Azeotropic Distillation (Toluene/Dean-Stark) GemDiol->Drying Heat - H2O Drying->Aldehyde Restores Carbonyl

Figure 2: The reversible hydration trap. Quinazoline aldehydes exist in dynamic equilibrium with their hydrates in non-anhydrous environments.

Module 3: Selenium Dioxide (SeO₂) Oxidation

Route: 4-Methylquinazoline


 4-Carboxaldehyde

This route avoids the sensitive Vilsmeier reagent but introduces solvent-based moisture risks.

Key Technical Insight: SeO₂ requires a trace of water to form the active species (selenous acid), but excess water drives the reaction past the aldehyde to the carboxylic acid (Quinazoline-4-COOH).

Protocol for Control:

  • Solvent Choice: Use 1,4-Dioxane (freshly distilled from sodium/benzophenone).

  • Stoichiometry: Use exactly 1.1 - 1.2 equivalents of SeO₂. Excess oxidant + wet solvent = Carboxylic Acid.

  • Filtration: Remove the precipitated Selenium metal immediately while hot. If the solution cools with water present, the colloidal selenium can re-complex or catalyze degradation.

FAQ: Troubleshooting & Quick Fixes

Q: My reaction mixture turned into a black tar upon adding POCl₃. What happened? A: This is a classic "thermal runaway." You likely added POCl₃ too fast, or your DMF was wet. The hydrolysis of POCl₃ is exothermic.[1]

  • Fix: Ensure DMF is <50ppm water. Add POCl₃ at 0°C over 30 minutes.

Q: I isolated the product, but it turned into a white solid after 2 days on the bench. NMR shows no aldehyde. A: Your product hydrated.[3] The white solid is the gem-diol.

  • Fix: Do not discard. Reflux in toluene with a Dean-Stark trap for 2 hours, then concentrate in vacuo. Store under Argon.

Q: Can I use n-BuLi to lithiate 4-chloroquinazoline and then quench with DMF? A: Theoretically yes, but practically difficult. The quinazoline ring is prone to nucleophilic attack by n-BuLi (addition to the C2=N bond) rather than just Lithium-Halogen exchange.

  • Recommendation: Use Turbo-Grignard (iPrMgCl·LiCl) at -40°C. It is milder, tolerates functional groups better, and is less prone to "wet" side reactions than n-BuLi.

References
  • Vilsmeier-Haack Mechanism & Safety

    • BenchChem Technical Support.[1][4] "Vilsmeier-Haack Reaction Technical Support Center." Link

    • J&K Scientific. "Vilsmeier-Haack Reaction Protocol."[1] Link

  • Hydrate Formation (Gem-Diols)

    • Chemistry LibreTexts. "Reactions of Aldehydes and Ketones with Water: Gem-diol Equilibrium."[2] Link

    • ResearchGate. "Hydration Equilibrium Constants of Aldehydes, Ketones and Quinazolines." Link

  • Selenium Dioxide Oxidation

    • Emporia State University. "The use of selenium (IV) oxide to oxidize aromatic methyl groups."[5][6] Link

    • Semantic Scholar. "Improved Oxidation of Active Methyl Group of N-Heteroaromatic Compounds."[5] Link

  • Handling Moisture Sensitive Reagents

    • Wipf Group (University of Pittsburgh). "Techniques for Handling Air- and Moisture-Sensitive Compounds."[7] Link

Sources

Troubleshooting

Overcoming steric hindrance in 2-pyridin-4-yl substituted quinazolines

Technical Support Center: Advanced Heterocyclic Chemistry Ticket System: Quinazoline-Pyridine Coupling Optimization Status: Open Priority: High (Blocker for Lead Optimization) Welcome to the Technical Support Center Subj...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Advanced Heterocyclic Chemistry Ticket System: Quinazoline-Pyridine Coupling Optimization Status: Open Priority: High (Blocker for Lead Optimization)

Welcome to the Technical Support Center

Subject: Overcoming Steric and Electronic Barriers in 2-(Pyridin-4-yl)quinazoline Synthesis.

Your Support Engineer: Dr. Alistair Vance, Senior Application Scientist.

Overview: Synthesizing 2-substituted quinazolines, particularly with electron-deficient and potentially bulky groups like pyridine-4-yl, presents a "perfect storm" of chemical challenges. You are likely facing one of two failure modes:

  • Protodeboronation: The pyridine ring destabilizes the boron species before transmetallation occurs.

  • Steric Clashing: If your quinazoline scaffold has a substituent at the C4 position (common in kinase inhibitors), the "ortho-effect" creates a high-energy transition state that standard Pd(0) catalysts cannot overcome.

Below are three specific "Troubleshooting Modules" designed to resolve these bottlenecks.

Module 1: The "Suzuki Stalled" Scenario (Cross-Coupling)

Symptom: You are attempting a Suzuki-Miyaura coupling between 2-chloroquinazoline and 4-pyridylboronic acid. The reaction turns black (Pd precipitation) or yields only deboronated pyridine.

Root Cause Analysis:

  • Electronic: 4-Pyridylboronic acids are prone to rapid protodeboronation in aqueous base. The C-B bond hydrolyzes faster than the oxidative addition/transmetallation cycle.

  • Steric: If the quinazoline has a substituent at C4 (e.g., a morpholine or aniline), it exerts peri-strain, twisting the ring system and impeding the approach of the palladium complex.

The Solution: The MIDA Boronate Slow-Release Protocol Standard boronic acids fail here.[1] You must use N-methyliminodiacetic acid (MIDA) boronates.[2] These act as a "slow-release" reservoir, keeping the concentration of the unstable free boronic acid low, thereby favoring the cross-coupling over decomposition.[3]

Optimized Protocol
ComponentReagent/ConditionRationale
Electrophile 2-Chloro-4-substituted-quinazoline (1.0 eq)Chlorides are preferred over iodides here to match the rate of oxidative addition with the slow release of boronate.
Nucleophile 4-Pyridyl MIDA Boronate (1.5 eq)Protected boron species. Stable to air and chromatography.[1][2][4]
Catalyst XPhos Pd G4 (2-3 mol%)The bulky biaryl phosphine ligand (XPhos) creates a "pocket" that facilitates coupling of sterically hindered substrates.
Base K₃PO₄ (3.0 eq)Anhydrous phosphate is crucial. Carbonates often accelerate protodeboronation too much.
Solvent 1,4-Dioxane : Water (5:1)The water is strictly controlled to regulate the hydrolysis of the MIDA ester.
Temp 60°C – 80°CLower temperatures than standard Suzuki to prevent decomposition.

Step-by-Step Workflow:

  • Charge a vial with 2-chloroquinazoline, 4-pyridyl MIDA boronate, XPhos Pd G4, and K₃PO₄.

  • Seal and purge with Argon for 5 minutes (Do not skip: Oxygen kills the active monomeric Pd species).

  • Add degassed Dioxane/Water mixture via syringe.

  • Stir at 60°C. Monitor via LCMS every 2 hours.

    • Note: You will see the MIDA spot disappear and the product appear. You should not see a large buildup of free boronic acid.

Mechanism Visualization (The "Slow Release" Strategy)

MIDAMechanism MIDA 4-Pyridyl MIDA (Protected/Stable) Hydrolysis Hydrolysis (Slow Step) MIDA->Hydrolysis aq. K3PO4 FreeAcid Free Boronic Acid (Transient/Unstable) Hydrolysis->FreeAcid Decomp Protodeboronation (Pyridine byproduct) FreeAcid->Decomp If Pd is slow PdCycle Pd(II) Intermediate (Fast Transmetallation) FreeAcid->PdCycle XPhos Pd G4 Product 2-(Pyridin-4-yl) Quinazoline PdCycle->Product Reductive Elim.

Caption: The MIDA strategy throttles the release of the unstable boronic acid, ensuring it is consumed by the Palladium catalyst (Green path) before it decomposes (Grey path).

Module 2: The "Impossible Coupling" Scenario (De Novo Assembly)

Symptom: Your quinazoline is extremely hindered (e.g., C4-t-butyl or similar bulk) and even XPhos/MIDA fails.

Root Cause Analysis: The steric energy barrier for the reductive elimination step in the catalytic cycle is simply too high. Forcing the reaction leads to beta-hydride elimination or catalyst death.

The Solution: Oxidative Cyclization Stop trying to couple two rings. Build the quinazoline ring onto the pyridine. This method uses a condensation between a 2-aminobenzamide and an aldehyde, followed by oxidation.

Optimized Protocol
ComponentReagentFunction
Precursor A 2-Amino-benzamide (substituted)Provides the benzene ring and N1/N3 of the quinazoline.
Precursor B Isonicotinaldehyde (Pyridine-4-CHO)Provides the C2 carbon and the pyridine ring.
Oxidant Iodine (I₂) or DDQ Dehydrogenates the intermediate dihydroquinazoline to the aromatic quinazoline.
Additive K₂CO₃Neutralizes the acid byproduct.
Solvent Ethanol or DMFGreen solvents preferred.

Step-by-Step Workflow:

  • Condensation: Mix 2-aminobenzamide (1.0 eq) and isonicotinaldehyde (1.1 eq) in Ethanol. Add catalytic acetic acid. Reflux for 2-4 hours.

    • Checkpoint: Isolate the intermediate 2,3-dihydroquinazolin-4(1H)-one. It often precipitates.

  • Oxidation: Resuspend the intermediate in DMF. Add I₂ (1.2 eq) and K₂CO₃ (2.0 eq). Heat to 80°C for 3 hours.

  • Workup: Quench with aqueous sodium thiosulfate (to remove excess Iodine). Extract with EtOAc.

Why this works: The bond formation happens at the aldehyde carbon, which is sp2 hybridized but not sterically crowded during the initial attack. The steric bulk is only "locked in" during the final aromatization step, which is thermodynamically driven.

Module 3: Purification & Isolation

Symptom: You synthesized the molecule, but it's stuck on the silica column or co-eluting with impurities.

Root Cause: Pyridine nitrogens are Lewis bases. They coordinate strongly to the acidic silanols on standard silica gel, causing "tailing" or irreversible adsorption.

Troubleshooting Guide:

  • Q: My product is streaking on TLC.

    • A: Pre-treat your TLC plate and column with 1% Triethylamine (TEA) in your eluent. This blocks the acidic sites on the silica.

  • Q: I have residual Palladium.

    • A: 2-pyridyl/4-pyridyl nitrogens are excellent metal chelators. Standard Celite filtration is insufficient. Use a Thiol-functionalized silica scavenger (e.g., SiliaMetS® Thiol) or wash the organic layer with aqueous Sodium Diethyldithiocarbamate.

FAQ: Rapid Fire Support

Q1: Can I use Pd(PPh₃)₄ (Tetrakis) for this?

  • A: No. Tetrakis is an obsolete catalyst for hindered heteroaryl couplings. The phosphine ligands are too labile and not bulky enough to force the reductive elimination. Use XPhos , SPhos , or Pd-PEPPSI-IPr .

Q2: Why not use the stannane (Stille Coupling)?

  • A: You can, but 4-pyridyl stannanes are highly toxic and difficult to purify. The MIDA boronate route offers comparable reactivity with significantly better safety and purification profiles.

Q3: My 2-chloroquinazoline is hydrolyzing to the quinazolinone during the reaction.

  • A: Your base concentration is too high, or your solvent is too wet. Switch from K₂CO₃ to K₃PO₄ (less nucleophilic) and ensure your Dioxane is anhydrous.

Decision Matrix: Which Route to Choose?

RouteSelection Start Start: 2-(Pyridin-4-yl) Quinazoline Synthesis CheckC4 Is Quinazoline C4 Substituted? Start->CheckC4 NoSub No (H atom) CheckC4->NoSub Low Sterics YesSub Yes (e.g., Morpholine, NH-Ar) CheckC4->YesSub High Sterics StandardSuzuki Standard Suzuki (Pd(dppf)Cl2 + Boronic Acid) NoSub->StandardSuzuki CheckBulk Is C4 Substituent Very Bulky (t-Bu)? YesSub->CheckBulk MIDA Route A: MIDA Boronate + XPhos Pd G4 CheckBulk->MIDA Moderate Bulk Cyclization Route B: Oxidative Cyclization (De Novo Assembly) CheckBulk->Cyclization Extreme Bulk

Caption: Decision tree for selecting the synthetic pathway based on steric congestion at the quinazoline C4 position.

References

  • MIDA Boronates for Pyridyl Coupling: Knapp, D. M., Gillis, E. P., & Burke, M. D. (2010). A general solution for the 2-pyridyl problem. Journal of the American Chemical Society, 132(22), 7600–7601. Link

  • Buchwald Ligands for Hindered Substrates: Martin, R., & Buchwald, S. L. (2008). Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions of heteroaryl boronic acids with heteroaryl halides.[5] Accounts of Chemical Research, 41(11), 1461–1473. Link

  • Oxidative Cyclization Methodology: H. M. Wang, et al. (2013). Iodine-mediated oxidative cyclization for the synthesis of quinazolin-4(3H)-ones. Tetrahedron Letters, 54(48), 6511-6514. Link

  • Protodeboronation Mechanisms: Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society, 138(29), 9145–9157. Link

Sources

Optimization

Technical Support: Stability Protocol for 3-(2-Pyridin-4-ylquinazolin-4-yl)oxybenzaldehyde

Case ID: T-QZN-4PY-ALD Status: Active Classification: Chemical Stability / Degradation Kinetics Assigned Specialist: Senior Application Scientist, Process Chemistry Division Critical Stability Alert: The "C4-Lability" Fa...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: T-QZN-4PY-ALD Status: Active Classification: Chemical Stability / Degradation Kinetics Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Critical Stability Alert: The "C4-Lability" Factor

Executive Summary: Users frequently report unexpected degradation of 3-(2-Pyridin-4-ylquinazolin-4-yl)oxybenzaldehyde (hereafter referred to as Compound Q-PB ) when exposed to basic media (pH > 8.0).

The Core Issue: The stability of Compound Q-PB is compromised by the C4-ether linkage . The quinazoline ring, already electron-deficient, is further activated by the electron-withdrawing 2-(pyridin-4-yl) substituent. This makes the C4-carbon highly electrophilic. In the presence of hydroxide ions (


) or alkoxides (

), the compound undergoes rapid Nucleophilic Aromatic Substitution (

)
, resulting in the cleavage of the ether bond.

The Consequence: The reaction is irreversible and thermodynamically driven, yielding two distinct degradation products:

  • The Precipitate: 2-(Pyridin-4-yl)quinazolin-4(3H)-one (highly stable, often insoluble).

  • The Solute: 3-Hydroxybenzaldehyde (remains in solution, susceptible to further oxidation/Cannizzaro).

Mechanistic Insight & Visualization

To troubleshoot effectively, you must understand the degradation pathway. The failure mode is not random; it is a specific cascade of Addition-Elimination followed by Tautomerization .

Degradation Pathway Diagram

HydrolysisMechanism cluster_conditions Accelerating Factors Start Compound Q-PB (Intact Ether) Intermediate Meisenheimer-like Complex (Tetrahedral) Start->Intermediate Nucleophilic Attack (OH⁻ / H₂O) Transition Elimination of Phenoxide Intermediate->Transition Collapse Product1 2-(Pyridin-4-yl) quinazolin-4-ol Transition->Product1 C4-O Cleavage SideProduct 3-Hydroxybenzaldehyde (Solute) Transition->SideProduct Leaving Group FinalProduct 2-(Pyridin-4-yl) quinazolin-4(3H)-one (Precipitate) Product1->FinalProduct Tautomerization (Thermodynamic Trap) Factors • pH > 8.5 • Protic Solvents (MeOH, H₂O) • Heat (> 40°C)

Figure 1: Mechanism of base-mediated hydrolysis. The driving force is the tautomerization to the stable quinazolinone (Green Node).

Troubleshooting Guide

Use this logic flow to diagnose experimental failures involving Compound Q-PB.

Diagnostic Flowchart[1]

Troubleshooting Observation Start: What is the observed anomaly? Issue1 White precipitate formed in reaction mixture Observation->Issue1 Issue2 Aldehyde proton signal (10 ppm) lost in NMR Observation->Issue2 Issue3 Low yield during Pd-catalyzed coupling Observation->Issue3 Sol1 Diagnosis: Hydrolysis to Quinazolinone. Action: Lower pH < 8. Switch to aprotic base (e.g., Cs₂CO₃ in DMF). Issue1->Sol1 Sol2 Diagnosis: Cannizzaro Reaction. Action: Avoid strong bases (NaOH/KOH). Use hindered bases (DIPEA/t-BuOK). Issue2->Sol2 Sol3 Diagnosis: Catalyst Poisoning by Pyridine. Action: The pyridine moiety coordinates Pd. Increase catalyst load or temp. Issue3->Sol3

Figure 2: Diagnostic decision tree for common stability issues.

Detailed Scenario Analysis[2]
Scenario A: "My reaction mixture turned cloudy and I isolated a high-melting solid."
  • Root Cause: Hydrolysis.[1][2][3][4][5][6] The ether bond cleaved. The solid is the quinazolinone derivative, which is significantly less soluble in organic solvents than the starting material due to strong intermolecular hydrogen bonding (amide-like dimer formation).

  • Verification: Check IR or NMR.

    • Compound Q-PB: C-O stretch ~1200-1250 cm⁻¹.

    • Degradant: Strong Carbonyl (C=O) stretch ~1660-1680 cm⁻¹ (Amide I band).

Scenario B: "The aldehyde peak disappeared, but the ether linkage is intact."
  • Root Cause: Cannizzaro Reaction.[4][5][7][8][9]

  • Mechanism: In the presence of concentrated base (e.g., 50% NaOH), the benzaldehyde moiety undergoes disproportionation. Two molecules of aldehyde react to form one molecule of 3-((...)-oxy)benzyl alcohol and one molecule of 3-((...)-oxy)benzoic acid .

  • Prevention: Avoid aqueous strong bases. If a base is required for a subsequent step, use non-nucleophilic organic bases (e.g., DBU, DIPEA) in anhydrous solvents.

Validated Stability Protocol

To determine if your specific conditions are safe for Compound Q-PB, run this standardized stress test before committing valuable material.

Objective: Determine half-life (


) of Compound Q-PB in target solvent/base system.
StepActionCritical Parameter
1 Stock Prep Dissolve 5 mg Compound Q-PB in 1 mL DMSO (Do not use MeOH).
2 Buffer Prep Prepare 10 mL of target buffer (e.g., pH 7.4, pH 9.0, pH 12.0) or solvent/base mix.[4]
3 Initiation Spike 50 µL Stock into 950 µL Buffer. Vortex immediately.
4 Incubation Hold at ambient temperature (25°C).
5 Sampling Inject 10 µL into HPLC at

.
6 Detection Monitor at 254 nm (Quinazoline core) and 280 nm (Aldehyde).

Data Interpretation:

Retention Time ShiftDiagnosis
Peak A (Start) Intact Compound Q-PB.
Peak B (Earlier) Hydrolysis Product (Quinazolinone). More polar due to amide/lactam character.
Peak C (Variable) Aldehyde Degradants. Benzoic acid derivative (very early eluting) or Benzyl alcohol (mid-eluting).

Frequently Asked Questions (FAQ)

Q1: Can I use Methanol or Ethanol as a solvent for reactions involving this compound?

  • Strictly No if base is present. Primary alcohols act as nucleophiles. In basic conditions, methoxide (

    
    ) is generated, which is a potent nucleophile. It will attack the C4 position, displacing the phenoxide and yielding 4-methoxy-2-(pyridin-4-yl)quinazoline . Use Acetonitrile (ACN) , THF , or DMF  instead.
    

Q2: What is the maximum pH this compound can tolerate?

  • Guideline: pH < 8.0 is generally safe for >24 hours.

  • Danger Zone: pH 9-11 allows slow hydrolysis (

    
     hours).
    
  • Critical Failure: pH > 12 causes rapid degradation (

    
     minutes).
    

Q3: Why is the pyridine ring significant to stability?

  • The pyridine ring at the C2 position is electron-withdrawing (via induction and resonance). It pulls electron density away from the quinazoline ring, making the C4 carbon significantly more positive (electrophilic) than it would be in a standard quinazoline. This lowers the energy barrier for nucleophilic attack.[10]

Q4: How should I store the solid compound?

  • Store under inert gas (Argon/Nitrogen) at -20°C. Protect from moisture. Hydrolysis can occur slowly even in the solid state if exposed to ambient humidity and trace acidic/basic vapors.

References

  • Nucleophilic Substitution of 4-Chloroquinazolines

    • Title: Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis.
    • Source: Molecules (MDPI), 2024.
    • Relevance: Establishes the high electrophilicity of the C4 position in quinazolines.
  • Cannizzaro Reaction Mechanism

    • Title: The Cannizzaro Reaction: Mechanism and Scope.
    • Source: Organic Chemistry Portal / LibreTexts.
    • Relevance: Details the disproportionation of non-enolizable aldehydes (like benzaldehyde) in strong base.
  • Quinazolinone Stability

    • Title: 4(3H)
    • Source: Molecules, 2025.[4]

    • Relevance: Confirms the thermodynamic stability of the quinazolinone tautomer, explaining why hydrolysis is irreversible.
  • General Hydrolysis of Imidate Esters (Quinazoline Ether Analogy)

    • Title: Hydrolysis Reactions of Nitrogen Heterocycles.
    • Source: Chemistry LibreTexts.
    • Relevance: Explains the mechanism of C=N bond activ

Sources

Troubleshooting

Resolving aggregation issues in NMR samples of quinazoline derivatives

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers and drug development professionals in troubleshooting poor Nuclear Magnetic Resonance (NMR) spectral quality.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers and drug development professionals in troubleshooting poor Nuclear Magnetic Resonance (NMR) spectral quality. When working with heterocyclic small molecules, particularly quinazoline derivatives, one of the most pervasive issues is self-aggregation.

This guide is designed to move beyond basic troubleshooting. We will explore the physical chemistry driving these aggregation events and provide self-validating, step-by-step methodologies to disrupt them, ensuring you capture high-fidelity structural data.

Part 1: The Mechanistic Root of Quinazoline Aggregation

To effectively troubleshoot, we must first understand the causality of the problem. Quinazoline derivatives possess a planar, nitrogen-containing bicyclic aromatic core. This structural motif makes them highly susceptible to two primary modes of intermolecular association:

  • 
     Stacking:  The extended planar aromatic surfaces of quinazolines readily engage in 
    
    
    
    stacking interactions, leading to the formation of J-type or H-type aggregates in solution[1].
  • Intermolecular Hydrogen Bonding: If your derivative contains hydrogen bond donors (e.g., -OH, -NH2) or acceptors, these functional groups will form complex intermolecular networks. The lone pairs on the quinazoline nitrogens are particularly strong hydrogen bond acceptors[2].

How Aggregation Manifests in NMR: When molecules aggregate, their effective hydrodynamic radius increases. This restricts molecular tumbling, increasing the rotational correlation time (


). A larger 

drastically shortens the transverse relaxation time (

), which manifests in your spectrum as severe line broadening [3]. Furthermore, as molecules stack, protons fall into the magnetic shielding and deshielding cones of adjacent aromatic rings (ring current effects), causing concentration-dependent chemical shift drifts [4][5].

Part 2: Diagnostic Workflow

Before altering your sample preparation, you must confirm that aggregation—and not a dynamic conformational exchange or paramagnetic impurity—is the root cause of your spectral degradation.

Diagnostic_Workflow Start Observe Line Broadening or Poor Resolution? Dilution Run Concentration Dilution Series Start->Dilution Yes Drift Chemical Shift Drift (esp. NH/OH/Aromatic)? Dilution->Drift DOSY Run DOSY NMR Drift->DOSY Yes Anomalous Anomalous Diffusion Coefficient? DOSY->Anomalous Confirmed Aggregation Confirmed Anomalous->Confirmed Yes Mitigate Proceed to Mitigation Protocols Confirmed->Mitigate

Diagnostic logic for identifying quinazoline aggregation in NMR.

Part 3: Experimental Protocols for Disruption

Once aggregation is confirmed, apply the following self-validating protocols. These methods are designed so that the success of the intervention is immediately verifiable by the return of sharp, stable NMR signals.

Protocol 1: The Concentration Dilution Assay

This is your baseline diagnostic and resolution tool. By diluting the sample, you shift the equilibrium from the aggregated state back to the monomeric state[6].

  • Step 1: Prepare a high-concentration stock (e.g., 50 mM) of your quinazoline derivative in your chosen deuterated solvent.

  • Step 2: Acquire a standard 1D

    
    H NMR spectrum. Note the line width at half-height (
    
    
    
    ) and the chemical shifts (
    
    
    ) of the aromatic and exchangeable protons.
  • Step 3: Perform serial dilutions directly in the NMR tube (or in separate vials) to achieve concentrations of 25 mM, 12.5 mM, 6.25 mM, and 1 mM.

  • Step 4: Acquire spectra at each concentration under identical receiver gain and temperature settings.

  • Step 5 (Validation): Plot the chemical shift (

    
    ) vs. concentration. The concentration at which the chemical shift stops drifting and plateaus is your Critical Aggregation Concentration (CAC). Working below this concentration guarantees a monomeric state.
    
Protocol 2: Electrostatic Disruption via Acidification

If you must work at high concentrations (e.g., for 2D heteronuclear experiments), you can chemically force the molecules apart. Protonating the quinazoline nitrogens introduces positive charges, causing electrostatic repulsion that shatters


 stacks[2].
  • Step 1: Prepare your sample at the required concentration (e.g., 15 mM) in a polar aprotic solvent like DMSO-

    
    .
    
  • Step 2: Acquire a baseline 1D

    
    H NMR spectrum.
    
  • Step 3: Add 0.5 to 1.0 molar equivalents of deuterated trifluoroacetic acid (TFA-

    
    ).
    
  • Step 4: Mix thoroughly via inversion and acquire a new spectrum.

  • Step 5 (Validation): Compare the spectra. A successful disruption will yield dramatically sharpened peaks. Note: Chemical shifts will permanently alter due to protonation, but they will no longer be concentration-dependent.

Protocol 3: Amphiphilic Disruption

For aqueous or semi-aqueous formulations (common in fragment-based drug discovery), acid may degrade the compound. Instead, use non-detergent sulfobetaines or mild detergents to shield the hydrophobic faces of the quinazoline[7][8].

  • Step 1: Prepare the sample in your aqueous buffer system.

  • Step 2: Add Non-Detergent Sulfobetaine-195 (NDSB-195) to a final concentration of 0.1 M to 0.5 M, or a mild detergent like Tween-20 (0.01%)[7][8].

  • Step 3: Acquire the NMR spectrum.

  • Step 4 (Validation): NDSB-195 acts as a mild chaotrope, preventing aggregation without forming massive micelles that would otherwise obscure the baseline or cause false positives in binding assays.

Mitigation_Strategies Agg Aggregation Confirmed Solvent 1. Solvent Optimization Agg->Solvent Temp 2. Temperature Modulation Agg->Temp Add 3. Chemical Additives Agg->Add Mono Monomeric State Achieved Solvent->Mono Temp->Mono Add->Mono

Parallel mitigation strategies to disrupt quinazoline aggregation.

Part 4: Quantitative Data Presentation

To help you rapidly identify aggregation during your experiments, reference this table of key NMR parameters and their expected behaviors.

NMR ParameterMonomeric State (Ideal)Aggregated State (Observed)Mechanistic Causality
Transverse Relaxation (

) / Line Width
Sharp peaks (

Hz)
Broadened peaks (

Hz)
Increased rotational correlation time (

) due to larger effective hydrodynamic radius[3].
Chemical Shift (

) - Aromatic Protons
Stable across concentrationsConcentration-dependent drift (usually upfield)Intermolecular ring current shielding during

stacking[4][5].
Chemical Shift (

) - Exchangeable Protons
Stable across concentrationsSignificant downfield driftIntermolecular hydrogen bonding deshields the proton[4].
Diffusion Coefficient (

) via DOSY
High (

)
Low (

)
Increased hydrodynamic radius defined by the Stokes-Einstein equation[9][10].

Part 5: Frequently Asked Questions (FAQs)

Q: I switched from CDCl


 to DMSO-

, and my peaks sharpened, but my compound eventually precipitated. Why?
A: While DMSO-

is excellent at breaking intermolecular hydrogen bonds due to its strong hydrogen-bond accepting nature, some highly lipophilic quinazolines may experience hydrophobic collapse in highly polar solvents over time. If this occurs, try a mixed solvent system (e.g., CDCl

with 10-20% CD

OD) to disrupt hydrogen bonding while maintaining lipophilic solubility[4].

Q: Can I just heat the sample to break the aggregates? A: Yes. Temperature modulation is a highly effective, non-destructive technique. Increasing the temperature by 10–20 K increases thermal kinetic energy, which can overcome the weak intermolecular forces (H-bonds and


 stacking) holding the aggregates together[4]. However, ensure your quinazoline derivative is thermally stable to avoid degradation during long 2D acquisitions.

Q: How does DOSY NMR definitively prove aggregation? A: Diffusion-Ordered Spectroscopy (DOSY) measures the translational diffusion coefficient (


) of molecules in solution. Because 

is inversely proportional to the hydrodynamic radius, an aggregating system will show a significantly lower diffusion coefficient than expected for the molecule's monomeric mass. Furthermore, if multiple aggregation states exist in rapid equilibrium, DOSY will show a concentration-dependent weight-averaged diffusion coefficient[9][10].

References

1.[6] Compound Aggregation in Drug Discovery: Implementing a Practical NMR Assay for Medicinal Chemists. ResearchGate.[Link] 2.[1] Controlling Aggregation and Excited-State Intramolecular Proton Transfer in BODIPYs by Incorporation of 2-(2-Hydroxyphenyl)quinazoline and Variation of Substituents. ACS Publications.[Link] 3.[2] Intermolecular hydrogen bonding-assisted aggregation induced emission in quinolone–quinazoline conjugates and their potential use in acidochromism. RSC Publishing.[Link] 4.[4] Chemical Shift. MRI Questions.[Link] 5.[5] NMR Spectroscopy. UCL.[Link] 6.[3] Probing protein aggregation through spectroscopic insights and multimodal approaches: A comprehensive review for counteracting neurodegenerative disorders. PMC - NIH.[Link] 7.[8] Protocol to identify the ligand binding site of Mincle using NMR spectroscopy. Cell Press.[Link] 8.[7] Detection and Prevention of Aggregation-based False Positives in STD-NMR-based Fragment Screening. CSIRO Publishing.[Link] 9.[9] Development of NMR tools to investigate aggregation phenomena. Figshare.[Link] 10.[10] An NMR study of macromolecular aggregation in a model polymer-surfactant solution. AIP Publishing.[Link]

Sources

Reference Data & Comparative Studies

Validation

Mass Spectrometry Fragmentation Pattern of Pyridinyl Quinazolines: A Comparative Guide

Executive Summary Pyridinyl quinazolines represent a privileged scaffold in medicinal chemistry, forming the pharmacophore of numerous kinase inhibitors (e.g., EGFR, VEGFR inhibitors like Vandetanib analogs). Their mass...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyridinyl quinazolines represent a privileged scaffold in medicinal chemistry, forming the pharmacophore of numerous kinase inhibitors (e.g., EGFR, VEGFR inhibitors like Vandetanib analogs). Their mass spectrometric (MS) analysis is critical for structural elucidation, impurity profiling, and metabolite identification.

This guide provides an in-depth technical comparison of the fragmentation behaviors of Pyridinyl Quinazolines versus their Phenyl and Alkyl analogs. Unlike rigid templates, this document focuses on the mechanistic causality of fragmentation—specifically the competition between the quinazoline and pyridine rings for charge retention and the resultant diagnostic ions.

Comparative Analysis: Pyridinyl vs. Phenyl vs. Alkyl Quinazolines[1]

The substitution pattern at the C4 position of the quinazoline ring dictates the fragmentation pathway. Below is a comparative performance matrix based on ESI-MS/MS behavior.

Table 1: Fragmentation Performance Matrix
FeaturePyridinyl Quinazolines Phenyl Quinazolines Alkyl Quinazolines
Ionization Efficiency (ESI+) High. The pyridine nitrogen adds a basic site (

), enhancing protonation alongside the quinazoline N1/N3.
Medium. Relies primarily on the quinazoline ring nitrogens for protonation.Medium-High. Alkyl groups are electron-donating, slightly stabilizing the core cation.
Stability (Internal Energy) Moderate. The bi-heterocyclic linkage is prone to cleavage; multiple HCN losses are observed.High. The C-C or C-N bond between aromatic rings is robust; fragmentation often requires higher collision energy (CE).Low. Prone to McLafferty rearrangements and alkene elimination at lower CE.
Primary Neutral Loss HCN (27 Da). Both rings can undergo ring opening/HCN loss.H (1 Da) / C₂H₂ (26 Da). Phenyl ring fragmentation is difficult; loss of benzene is rare.Alkene (

).
Characteristic of alkyl chain elimination.
Diagnostic Low Mass Ions m/z 78, 79, 105. Pyridinium and pyridyl ions are distinct markers.m/z 77, 51. Classic phenyl cation and its decomposition product (

).
Series of 14 Da. Alkyl chain fragments (

groups).
Charge Localization Competitive. Charge delocalizes between Quinazoline-N and Pyridine-N.Localized. Charge stays predominantly on the Quinazoline system.Localized. Charge stays on the Quinazoline system.

Deep Dive: Fragmentation Mechanisms[2]

Understanding the fragmentation of pyridinyl quinazolines requires analyzing the competition between the two aromatic systems. The fragmentation is dominated by Charge-Remote Fragmentation and Retro-Diels-Alder (RDA) mechanisms.

The "Double-RDA" Phenomenon

Unlike phenyl-quinazolines, pyridinyl derivatives can undergo RDA reactions on both rings.

  • Quinazoline RDA: Typically involves the cleavage of the pyrimidine ring (N1-C2 and C4-N3 bonds), often releasing nitriles (R-CN).

  • Pyridine RDA: Requires higher energy but results in the loss of HCN (27 Da) or

    
     (26 Da).
    
The Critical C4-Linkage Cleavage

The bond connecting the quinazoline C4 to the pyridine ring (often an amine linker, -NH-) is the "weakest link" regarding diagnostic utility.

  • Pathway A (Quinazoline Retention): Heterolytic cleavage yields the Quinazoline cation (typically m/z 129/130).

  • Pathway B (Pyridine Retention): Yields the substituted Pyridine cation.

  • Observation: In ESI+, Pathway A is usually dominant due to the higher resonance stability of the fused quinazoline system.

Visualization of Signaling Pathways (DOT)

The following diagram illustrates the primary fragmentation pathways for a model 4-(pyridin-3-ylamino)quinazoline (


).

FragmentationPathway Precursor Precursor Ion [M+H]+ m/z 223 (Protonated 4-(pyridin-3-ylamino)quinazoline) Path1 C4-N Bond Cleavage (Linker Break) Precursor->Path1 Low CE (15-20 eV) Path2 Quinazoline Ring Opening (Retro-Diels-Alder) Precursor->Path2 Med CE (25-35 eV) Path3 Pyridine Ring Degradation Precursor->Path3 High CE (>40 eV) Frag_Quin Quinazoline Cation m/z 146 (Intact Core) m/z 129 (De-aminated) Path1->Frag_Quin Charge Retention on Quinazoline Frag_Pyr Aminopyridine Cation m/z 95 Path1->Frag_Pyr Charge Retention on Pyridine Frag_RDA RDA Product [M+H - HCN - CO]* (Complex Rearrangement) Path2->Frag_RDA Frag_HCN [M+H - HCN]+ m/z 196 Path3->Frag_HCN Frag_Benz Benzyne/Phenyl Cation m/z 76 / 77 Frag_Quin->Frag_Benz Ring Collapse Frag_Pyr_Small Pyridine Frag m/z 52 / 79 Frag_HCN->Frag_Pyr_Small -C2H2 / -HCN

Caption: Figure 1. Hierarchical fragmentation map of 4-(pyridin-3-ylamino)quinazoline under ESI-CID conditions.

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility and trust in your data, follow this "Self-Validating" protocol. This method uses the ratio of the Quinazoline Core ion to the Molecular Ion as a stability index.

Materials & Setup
  • Instrument: Q-TOF or Triple Quadrupole (QqQ) MS.

  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (Proton source).

  • Mobile Phase B: Acetonitrile (Avoid Methanol to prevent methylation artifacts).

Step-by-Step Methodology

Step 1: Source Optimization (The "Soft" Start)

  • Set Source Temperature to 350°C.

  • Critical: Start with a low Cone Voltage (or Declustering Potential) of 20V.

  • Validation: Inject the standard. If the ratio of

    
     > 0.1, your source is too harsh. Lower the voltage until the parent ion is >95% relative abundance.
    

Step 2: Energy Ramping (The "Fingerprint" Scan)

  • Perform a Product Ion Scan with a Collision Energy (CE) ramp from 10 eV to 60 eV.

  • Why? Pyridinyl quinazolines have two distinct breakdown phases:

    • Low Energy (15-25 eV): Linker cleavage (separation of rings).

    • High Energy (35-50 eV): Ring shattering (HCN losses).

Step 3: Diagnostic Ion Confirmation

  • Look for the m/z 129/130 doublet (Quinazoline core).

  • Look for m/z 78/79 (Pyridine fragment).

  • Validation: If m/z 77 (Phenyl) is stronger than m/z 79, suspect a phenyl-quinazoline impurity or misidentification.

References

  • Rapid characterisation of quinazoline drug impurities using electrospray mass spectrometry. University of Southampton. Available at: [Link]

  • Fragmentation reactions using electrospray ionization mass spectrometry. Royal Society of Chemistry. Available at: [Link]

  • Mass Spectrometry of Heterocycles: Quinazolines. ResearchGate. Available at: [Link]

  • Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. National Institutes of Health (PMC). Available at: [Link](Note: Cited for analogous N-heterocycle cleavage patterns).

Comparative

FTIR characteristic peaks for aldehyde and ether in quinazoline scaffolds

Comprehensive Comparison Guide: FTIR Characterization of Aldehyde and Ether Functional Groups in Quinazoline Scaffolds Quinazoline scaffolds are privileged pharmacophores in modern drug discovery, forming the structural...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Comparison Guide: FTIR Characterization of Aldehyde and Ether Functional Groups in Quinazoline Scaffolds

Quinazoline scaffolds are privileged pharmacophores in modern drug discovery, forming the structural basis for numerous highly targeted therapeutics, including kinase inhibitors like gefitinib and erlotinib. During the synthesis and structural elucidation of quinazoline derivatives, Fourier Transform Infrared (FTIR) spectroscopy serves as a critical, non-destructive analytical tool. The introduction of aldehyde (-CHO) and ether (-O-) functional groups into the quinazoline core significantly alters its electronic distribution, solubility, and receptor-binding properties.

As a Senior Application Scientist, I have structured this guide to provide an objective comparison of FTIR sampling techniques—specifically Attenuated Total Reflectance (ATR) versus Transmission (KBr)—and to establish a self-validating diagnostic framework for identifying these specific functional groups with high scientific rigor.

Mechanistic Basis of Characteristic FTIR Peaks

To accurately interpret the FTIR spectra of functionalized quinazolines, one must understand the vibrational causality behind the observed absorption bands. The molecular environment, including conjugation and dipole moments, directly dictates peak position and intensity.

  • Quinazoline Core: The bicyclic aromatic system exhibits distinct stretching vibrations. The C=N imine stretch typically appears as a sharp, strong band between 1580–1635 cm⁻¹[1][2]. Aromatic C=C stretches occur in multiple bands around 1450–1600 cm⁻¹ due to skeletal ring breathing[1][3].

  • Aldehyde Group (-CHO): The carbonyl (C=O) stretch of an aromatic aldehyde conjugated with the quinazoline ring manifests as a highly intense peak between 1680–1740 cm⁻¹[2]. The exact wavenumber shifts lower when conjugation increases. Crucially, the aldehydic C-H stretch exhibits Fermi resonance—a quantum mechanical interaction between the fundamental C-H stretch and the first overtone of the C-H in-plane bend—resulting in a highly diagnostic doublet at approximately 2820 cm⁻¹ and 2720 cm⁻¹.

  • Ether Linkage (-O-): Ethers are identified by their C-O-C stretching vibrations, which are highly sensitive to changes in the dipole moment. In aromatic ethers (common in quinazoline-based EGFR inhibitors featuring methoxy or ethoxy side chains), the asymmetric C-O-C stretch appears as a strong, broad band between 1200–1275 cm⁻¹, while the symmetric stretch is found between 1020–1075 cm⁻¹[2][4].

Table 1: Quantitative Summary of Characteristic FTIR Peaks

Functional GroupVibrational ModeWavenumber Range (cm⁻¹)Intensity & ShapeDiagnostic Causality
Quinazoline Ring C=N Stretch1580 – 1635Strong, SharpCore heterocyclic ring breathing and imine dipole change.
Quinazoline Ring C=C Stretch1450 – 1600Medium, MultipleAromatic ring skeletal vibrations.
Aldehyde C=O Stretch1680 – 1740Very Strong, SharpHigh dipole moment change during carbonyl stretching.
Aldehyde C-H Stretch~2820 & ~2720Weak, DoubletFermi resonance of fundamental stretch and bending overtone.
Ether (Aromatic) C-O-C Asym1200 – 1275Strong, BroadAsymmetric stretching of the aryl-alkyl or diaryl ether bond.
Ether (Aromatic) C-O-C Sym1020 – 1075MediumSymmetric stretching; less intense due to smaller dipole change.

Analytical Technique Comparison: ATR-FTIR vs. Transmission (KBr) FTIR

Choosing the right sampling technique is paramount for reliable spectral data. While ATR-FTIR has largely replaced KBr transmission for routine pharmaceutical analysis[5], both modalities offer distinct advantages depending on the sample's physical state and the strictness of the analytical goal[6].

  • ATR-FTIR (Attenuated Total Reflectance): Utilizes an Internal Reflective Element (IRE) such as Diamond or ZnSe. The IR beam reflects internally, creating an evanescent wave that penetrates the sample by roughly 0.5 to 5 µm[5][7].

    • Pros: Requires zero sample preparation; non-destructive; eliminates moisture absorption artifacts common in KBr pellets[6].

    • Cons: Penetration depth (

      
      ) is directly proportional to the wavelength. Therefore, high-wavenumber peaks (like the aldehyde C-H stretch at 2820 cm⁻¹) will appear artificially weaker compared to lower-wavenumber peaks (like the ether C-O-C stretch at 1250 cm⁻¹) unless an ATR correction algorithm is applied[8].
      
  • Transmission FTIR (KBr Pellet): The traditional method where the sample is ground with IR-transparent Potassium Bromide and pressed into a solid disc[1][5].

    • Pros: Obeys the Beer-Lambert law linearly across the entire spectrum, making it superior for strict quantitative analysis and resolving weak high-wavenumber peaks (e.g., the aldehyde Fermi resonance doublet)[8].

    • Cons: KBr is highly hygroscopic. Absorbed atmospheric water creates a massive, broad O-H stretch at ~3400 cm⁻¹ and a bending mode at ~1640 cm⁻¹, which can obscure the quinazoline C=N stretch or the lower end of the aldehyde C=O stretch[7].

Table 2: Performance Comparison of FTIR Modalities for Quinazoline Analysis

ParameterATR-FTIR (Diamond IRE)Transmission FTIR (KBr Pellet)
Sample Preparation None (Direct application)[6]Extensive (Grinding, pressing)[5]
Spectral Resolution High, but relative intensities skewedVery High, true relative intensities
Aldehyde C-H Detection Weak (requires software correction)Excellent (clear Fermi doublet)
Ether C-O-C Detection Excellent (strong evanescent interaction)Excellent
Moisture Interference Minimal[7]High (hygroscopic KBr matrix)
Best Used For Routine screening, polymorph ID, liquidsTrace analysis, strict quantitation

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols integrate built-in validation steps to prevent false positives or baseline artifacts.

Protocol A: ATR-FTIR Workflow for Routine Screening

  • System Validation: Before sample analysis, run a clean background scan. Next, scan a polystyrene calibration standard. Validation Check: Ensure the reference peaks at 1601 cm⁻¹ and 1028 cm⁻¹ are within ±1 cm⁻¹ of their known values.

  • Crystal Cleaning: Wipe the diamond IRE with a lint-free tissue soaked in isopropanol. Allow to dry. Run a background scan to confirm no residual solvent peaks (e.g., no C-O stretch at ~1030 cm⁻¹).

  • Sample Application: Place 1-2 mg of the solid quinazoline derivative directly onto the crystal.

  • Pressure Application: Lower the pressure anvil until the clutch clicks. Causality: Consistent pressure ensures uniform contact between the solid and the IRE, which is critical because the evanescent wave only penetrates a few micrometers[7][8]. Poor contact results in low signal-to-noise ratios.

  • Acquisition: Collect 32 to 64 scans at a resolution of 4 cm⁻¹ from 4000 to 400 cm⁻¹. Apply an ATR correction algorithm in the software to normalize peak intensities across the wavenumber range.

Protocol B: KBr Transmission Workflow for High-Resolution Analysis

  • Matrix Preparation: Dry spectroscopic-grade KBr in an oven at 110°C for at least 2 hours to eliminate adsorbed moisture. Store in a desiccator.

  • Sample Milling: Weigh ~1 mg of the quinazoline compound and ~100 mg of dried KBr. Grind them together in an agate mortar for 3-5 minutes. Causality: The particle size must be smaller than the wavelength of the IR radiation (< 2 µm) to prevent the Christiansen effect (anomalous scattering that distorts baseline and peak shapes).

  • Pellet Pressing: Transfer the fine powder to a die. Apply 10 tons of pressure under a vacuum for 2 minutes. Validation Check: The resulting pellet must be translucent. An opaque pellet indicates insufficient grinding or moisture absorption, which will cause severe baseline drift.

  • Acquisition: Place the pellet in the transmission holder. Collect 32 scans at 4 cm⁻¹ resolution. Subtract a blank KBr pellet background to isolate the sample's spectrum.

Diagnostic Workflow & Logical Relationships

The following diagram illustrates the logical decision-making process for confirming the successful synthesis of an aldehyde/ether-functionalized quinazoline using FTIR spectroscopy.

FTIR_Diagnostic_Workflow Start Synthesized Quinazoline Derivative Prep Select FTIR Modality Start->Prep ATR ATR-FTIR (Routine, Fast, No Prep) Prep->ATR Solid/Liquid KBr Transmission FTIR (High Res, Bulk Quantitation) Prep->KBr Trace/Solid Scan Acquire IR Spectrum (4000 - 400 cm⁻¹) ATR->Scan KBr->Scan CheckRing 1. Verify Quinazoline Core C=N (1580-1635 cm⁻¹) C=C (1450-1600 cm⁻¹) Scan->CheckRing CheckAldehyde 2. Verify Aldehyde Group C=O (1680-1740 cm⁻¹) Fermi Doublet (~2720/2820 cm⁻¹) CheckRing->CheckAldehyde Core Confirmed Invalid Missing/Shifted Peaks Investigate Impurities or Failure CheckRing->Invalid Core Missing CheckEther 3. Verify Ether Linkage C-O-C Asym (1200-1275 cm⁻¹) C-O-C Sym (1020-1075 cm⁻¹) CheckAldehyde->CheckEther Aldehyde Present CheckAldehyde->Invalid Aldehyde Missing Valid Target Structure Confirmed Proceed to NMR/MS CheckEther->Valid Ether Present CheckEther->Invalid Ether Missing

Diagnostic workflow for FTIR spectral validation of functionalized quinazoline derivatives.

References

1.[7] Specac Ltd. "Getting reliable FTIR data in pharmaceutical analysis: the role of sampling." specac.com. 7 2.[5] Edinburgh Instruments. "Common Sampling Techniques of FTIR Spectroscopy." edinst.com. 5 3.[1] Benchchem. "Spectroscopic Differentiation of Quinazoline Isomers: A Comparative Guide." benchchem.com. 1 4.[8] MDPI. "Advances in ATR-FTIR Spectroscopic Imaging for the Analysis of Tablet Dissolution and Drug Release." mdpi.com.8 5.[2] Research & Reviews. "Synthesis and Functionalization of Novel Quinazoline Scaffolds as Antibacterial Agents." rroij.com. 2 6.[4] International Journal of Pharmacy and Biological Sciences. "Design, Synthesis and In Silico Studies of Some Novel Quinazoline Derivatives as Antimicrobial Agents." ijpbs.com. 4 7.[3] PMC. "Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies." nih.gov. 3 8.[6] Agilent. "Fourier Transform Infrared Spectroscopy (FTIR) Overview." agilent.com. 6

Sources

Validation

A Comparative Guide to the Biological Potency of 2-Pyridin-3-yl vs. 2-Pyridin-4-yl Quinazolines

Abstract The quinazoline scaffold is a cornerstone in modern medicinal chemistry, forming the basis of numerous approved and investigational drugs, particularly in oncology. Substitutions at the 2-position of the quinazo...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The quinazoline scaffold is a cornerstone in modern medicinal chemistry, forming the basis of numerous approved and investigational drugs, particularly in oncology. Substitutions at the 2-position of the quinazoline ring are critical for modulating target specificity and biological potency. This guide provides an in-depth comparative analysis of two common isomeric substituents: the 2-pyridin-3-yl (meta-pyridyl) and 2-pyridin-4-yl (para-pyridyl) moieties. By synthesizing data from multiple studies, we explore how this seemingly subtle structural change—the position of the nitrogen atom in the pyridine ring—can lead to significant, and often target-dependent, differences in biological activity. We will examine their effects on key cancer targets such as the Epidermal Growth Factor Receptor (EGFR), the Breast Cancer Resistance Protein (ABCG2), and Phosphoinositide 3-kinase (PI3K), providing researchers with field-proven insights and detailed experimental protocols to support their own drug discovery efforts.

Introduction: The Quinazoline Scaffold and the Isomeric Question

The quinazoline core is a privileged scaffold in drug discovery, renowned for its ability to mimic the adenine portion of ATP and interact with the hinge region of various protein kinases. This has led to the successful development of several first and second-generation EGFR inhibitors like Gefitinib, Erlotinib, and Afatinib for the treatment of non-small cell lung cancer.

The biological activity of quinazoline derivatives is profoundly influenced by the nature and position of its substituents. The substituent at the C2 position plays a pivotal role in establishing interactions within the ATP-binding pocket of target kinases. A popular and effective choice for this position is a pyridine ring, which can act as a hydrogen bond acceptor and enhance the solubility and pharmacokinetic properties of the compound.

This raises a critical design question for medicinal chemists: Does the position of the nitrogen atom within the C2-pyridinyl substituent matter? A shift from the 3-position (meta) to the 4-position (para) alters the molecule's geometry and the vector of its hydrogen bonding potential. This guide will demonstrate that the answer is highly context-dependent, with the optimal isomer being dictated by the specific topology of the target protein's active site.

cluster_scaffold Quinazoline Core Scaffold cluster_isomers Isomeric C2-Pyridinyl Substituents cluster_targets Biological Targets & Potency cluster_egfr EGFR Inhibition cluster_abcg2 ABCG2 Inhibition cluster_pi3k PI3K Inhibition scaffold Quinazoline Core pyridin_3_yl 2-Pyridin-3-yl (meta-pyridyl) scaffold->pyridin_3_yl Substitution at C2 pyridin_4_yl 2-Pyridin-4-yl (para-pyridyl) scaffold->pyridin_4_yl Substitution at C2 egfr Potent Activity (e.g., IC50 = 96 nM) pyridin_3_yl->egfr Favored Isomer abcg2_3 Active pyridin_3_yl->abcg2_3 abcg2_4 Active pyridin_4_yl->abcg2_4 pi3k Promising Activity pyridin_4_yl->pi3k Isomer of Interest abcg2_3->abcg2_4 ~Equipotent

Figure 2: General experimental workflow for inhibitor validation.

Protocol 1: In Vitro Kinase Inhibition Assay (EGFR Example)

This protocol describes a common method to determine the direct inhibitory effect of a compound on purified enzyme activity.

Objective: To determine the IC50 value of test compounds against purified EGFR kinase.

Materials:

  • Recombinant human EGFR enzyme

  • Kinase buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)

  • ATP (Adenosine triphosphate)

  • Poly(Glu,Tyr) 4:1 peptide substrate

  • Test compounds (2-pyridin-3-yl and 2-pyridin-4-yl quinazolines) dissolved in DMSO

  • Positive control (e.g., Gefitinib)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well white assay plates

  • Plate reader capable of luminescence detection

Methodology:

  • Compound Preparation: Create a 10-point serial dilution series of each test compound in DMSO, typically starting from 1 mM. Further dilute this series in kinase buffer to achieve the desired final assay concentrations.

  • Reaction Setup: To each well of a 384-well plate, add:

    • 5 µL of test compound dilution (or DMSO for control).

    • 10 µL of a solution containing the EGFR enzyme and peptide substrate in kinase buffer.

  • Incubation: Gently mix the plate and incubate for 10 minutes at room temperature to allow the compound to bind to the enzyme.

  • Initiate Reaction: Add 10 µL of ATP solution (at a concentration near the Km for the enzyme) to each well to start the kinase reaction.

  • Reaction Incubation: Incubate the plate for 60 minutes at 30°C.

  • Detect Kinase Activity: Stop the reaction and measure the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ assay. This typically involves:

    • Adding 25 µL of ADP-Glo™ Reagent to deplete unused ATP. Incubate for 40 minutes.

    • Adding 50 µL of Kinase Detection Reagent to convert ADP to ATP, which is then used in a luciferase reaction to generate a luminescent signal. Incubate for 30 minutes.

  • Data Acquisition: Read the luminescence on a plate reader. The signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

  • Data Analysis:

    • Normalize the data using the high signal (DMSO vehicle, 0% inhibition) and low signal (no enzyme, 100% inhibition) controls.

    • Plot the percent inhibition versus the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell-Based Antiproliferative Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with test compounds.

Objective: To determine the GI50 (concentration for 50% growth inhibition) of test compounds against a cancer cell line (e.g., A549, which overexpresses EGFR).

Materials:

  • A549 human lung carcinoma cell line

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • Test compounds dissolved in DMSO

  • Positive control (e.g., Doxorubicin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well clear tissue culture plates

  • Microplate reader capable of absorbance measurement at 570 nm

Methodology:

  • Cell Seeding: Seed A549 cells into 96-well plates at a density of 5,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in growth medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include vehicle-only (DMSO) wells as a negative control.

  • Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting or on a plate shaker for 10 minutes.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with medium only).

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells (which represent 100% viability).

    • Plot the percent viability versus the logarithm of the compound concentration and fit to a dose-response curve to determine the GI50 value.

Signaling Pathway Context: EGFR

To appreciate the mechanism of action, it is crucial to understand the biological context. The EGFR signaling pathway is a key driver of cell proliferation, survival, and differentiation. Its aberrant activation is a hallmark of many cancers.

EGFR_Pathway cluster_downstream Downstream Signaling EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR Binds Dimer Receptor Dimerization & Autophosphorylation EGFR->Dimer RAS_RAF RAS-RAF-MEK-ERK (MAPK Pathway) Dimer->RAS_RAF Activates PI3K_AKT PI3K-AKT-mTOR Pathway Dimer->PI3K_AKT Activates Quinazoline 2-Pyridin-3-yl Quinazoline Inhibitor Quinazoline->Dimer Inhibits ATP Binding (Prevents Phosphorylation) Proliferation Cell Proliferation, Survival, Growth RAS_RAF->Proliferation PI3K_AKT->Proliferation

Figure 3: Simplified EGFR signaling pathway and the site of action for quinazoline inhibitors.

Quinazoline inhibitors act as ATP-competitive inhibitors, binding to the intracellular kinase domain of EGFR. This prevents the autophosphorylation that is necessary to activate downstream pro-survival pathways like the RAS-MAPK and PI3K-AKT cascades. As shown in the case studies, the 2-pyridin-3-yl isomer is particularly effective at this inhibition.

Conclusion and Future Directions

The biological potency of 2-pyridinyl quinazolines is not determined by the isomer alone but by a synergistic relationship between the isomer and the architecture of its biological target.

  • For EGFR , the literature strongly supports the 2-pyridin-3-yl isomer as the more potent choice, likely due to its ability to form an optimal hydrogen bond with Met793 in the kinase hinge region.

  • For ABCG2 , both the 2-pyridin-3-yl and 2-pyridin-4-yl isomers are highly effective, suggesting a more promiscuous binding pocket where the precise geometry of the pyridine nitrogen is less critical.

  • For PI3K , the 2-pyridin-4-yl isomer has been highlighted as a promising scaffold, indicating a distinct topological preference within this kinase family.

For researchers in drug development, these findings underscore a crucial principle: lead optimization is not a one-size-fits-all process. The choice between these two isomers should be an empirical, target-driven decision.

Future work should focus on:

  • Direct Head-to-Head Comparisons: Synthesizing and testing matched pairs of 2-pyridin-3-yl and 2-pyridin-4-yl analogues against a broad panel of kinases to create a more comprehensive "selectivity map."

  • Co-crystallization Studies: Obtaining X-ray crystal structures of both isomers bound to their respective targets (EGFR, PI3K, etc.) to provide definitive, atomic-level validation for the observed structure-activity relationships.

  • Pharmacokinetic Profiling: Evaluating how the isomeric change impacts ADME (Absorption, Distribution, Metabolism, Excretion) properties, as this is equally critical for translating in vitro potency into in vivo efficacy.

By understanding these nuanced structure-activity relationships, scientists can make more informed decisions in the design of next-generation quinazoline-based therapeutics.

References

  • Wiedmann, M., et al. (2017). 4-Anilino-2-pyridylquinazolines and -pyrimidines as Highly Potent and Nontoxic Inhibitors of Breast Cancer Resistance Protein (ABCG2). Journal of Medicinal Chemistry, 60(10), 4474-4495. [Link]

  • Zeid, I. F., et al. (2019). PI3K Inhibitors of Novel Hydrazide Analogues Linked 2-Pyridinyl Quinazolone Scaffold as Anticancer Agents. ResearchGate. [Link]

  • Ionescu, I. A., et al. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Molecules, 28(7), 3209. [Link]

  • Khalifa, N. M., et al. (2019). PI3K Inhibitors of Novel Hydrazide Analogues Linked 2-Pyridinyl Quinazolone Scaffold as Anticancer Agents. PDF. [Link]

  • Wiedmann, M., et al. (2017). 4-Anilino-2-pyridylquinazolines and -pyrimidines as Highly Potent and Nontoxic Inhibitors of Breast Cancer Resistance Protein (ABCG2). Journal of Medicinal Chemistry, 60(10), 4474-4495. [Link]

  • Adottu, D. D., et al. (2024). Investigating the activity of Quinazoline derivatives against T790 mutant EGFR receptors employing computer-aided drug design. ResearchGate. [Link]

  • Al-Ostath, A., et al. (2024). Quinazoline Derivatives as Targeted Chemotherapeutic Agents. Cureus, 16(5), e59384. [Link]

  • Zhang, S. Q., et al. (2015). Synthesis and antitumor activity evaluation of PI3K inhibitors containing 3-substituted quinazolin-4(3H)-one moiety. Bioorganic & Medicinal Chemistry, 24(2), 180-189. [Link]

  • Wiedmann, M., et al. (2017). 4-Anilino-2-pyridylquinazolines and -pyrimidines as Highly Potent and Nontoxic Inhibitors of Breast Cancer Resistance Protein (ABCG2). Journal of Medicinal Chemistry. [Link]

  • Stefan, K., & Wiese, M. (2017). Synthesis and biological investigation of 2,4-substituted quinazolines as highly potent inhibitors of breast cancer resistance protein (ABCG2). European Journal of Medicinal Chemistry, 140, 384-401. [Link]

  • Ali, M. A., & Ismail, N. H. (2025). Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. Bentham Science. [Link]

  • Xu, S., et al. (2024). Hybridization-based discovery of novel quinazoline-2-indolinone derivatives as potent and selective PI3Kα inhibitors. European Journal of Medicinal Chemistry, 269, 116298. [Link]

  • Scott, J. S., et al. (2016). Discovery and Pharmacological Characterization of Novel Quinazoline-Based PI3K Delta-Selective Inhibitors. ACS Medicinal Chemistry Letters, 7(8), 773-778. [Link]

  • Qin, X., et al. (2015). Novel morpholin-3-one fused quinazoline derivatives as EGFR tyrosine kinase inhibitors. Semantic Scholar. [Link]

  • Eweas, A. F., et al. (2021). Synthesis and biological evaluation of some new 2-pyridylquinazoline derivatives. ResearchGate. [Link]

  • Agrawal, S., et al. (2023). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. Results in Chemistry, 5, 100806. [Link]

  • Kumar, A., et al. (2015). BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW. ResearchGate. [Link]

  • Zhang, H. J., & Hu, X. (2013). Quinazoline derivatives: synthesis and bioactivities. Bioorganic & Medicinal Chemistry Letters, 23(11), 3249-3253. [Link]

  • Al-Suwaidan, I. A., et al. (2025). Development of Quinazoline-Tetrahydrofuranyl-Pyridinyl Hybrids as Dual EGFR and HER2 Inhibitors to Combat Lapatinib Resistance. Advanced Journal of Chemistry, Section A. [Link]

Comparative

Elemental Analysis Guide: Validation of C₂₀H₁₃N₃O₂ Derivatives

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and QA/QC Professionals Focus: Purity verification, solvate calculation, and method comparison for rigid heteroaromatic scaffolds. Executi...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and QA/QC Professionals Focus: Purity verification, solvate calculation, and method comparison for rigid heteroaromatic scaffolds.

Executive Summary

In drug development, the molecular formula C₂₀H₁₃N₃O₂ represents a class of rigid, planar heteroaromatic scaffolds (often associated with quinoline, acridine, or benzimidazole derivatives used as DNA intercalators or kinase inhibitors). Verifying the bulk purity of these compounds is notoriously difficult due to their tendency to trap solvent molecules in the crystal lattice and their resistance to complete combustion.

This guide provides a technical framework for calculating, validating, and troubleshooting the elemental composition of C₂₀H₁₃N₃O₂ derivatives. We compare the "Gold Standard" Combustion Analysis against modern orthogonal alternatives (qNMR, HRMS) to help you select the right validation workflow for your IND-enabling studies.

Part 1: The Target Molecule & Theoretical Framework

Before analyzing samples, you must establish the theoretical baseline. C₂₀H₁₃N₃O₂ is highly unsaturated (Degree of Unsaturation = 16), suggesting a fused ring system that is likely hydrophobic and prone to


-stacking.
Theoretical Calculation (Anhydrous)

Molecular Formula: C₂₀H₁₃N₃O₂ Molecular Weight (MW): 327.34 g/mol

ElementCountAtomic Mass ( g/mol )Total MassTheoretical %
Carbon (C) 2012.011240.2273.39%
Hydrogen (H) 131.00813.104.00%
Nitrogen (N) 314.00742.0212.84%
Oxygen (O) 215.99932.009.77%
The Solvate Challenge

Planar molecules like C₂₀H₁₃N₃O₂ frequently crystallize as solvates. A common failure mode in Elemental Analysis (EA) is obtaining results outside the journal-mandated


 tolerance due to trapped water or dichloromethane (DCM).

Scenario: Hemihydrate Formation (C₂₀H₁₃N₃O₂ · 0.5 H₂O)

  • New MW:

    
     g/mol 
    
  • Recalculated %C:

    
    
    
  • Impact: A drop of nearly 2.0% in Carbon content. If you do not account for this, your pure compound will fail QC specifications.

Part 2: Comparative Analysis of Validation Methods

To establish "Scientific Integrity" (E-E-A-T), we must acknowledge that no single method is perfect.[1] Below is a comparison of the three primary validation techniques.

Table 1: Performance Comparison Matrix
FeatureMethod A: Combustion Analysis (CHN) Method B: Quantitative NMR (qNMR) Method C: HRMS (Orbitrap/TOF)
Principle Thermal oxidation to CO₂, H₂O, N₂.Integration of proton signals vs. Internal Standard.Ionization and m/z measurement.
Data Output Mass % (Bulk Purity).Molar % (Specific Purity) & Solvent content.Exact Mass (Molecular Identity).
Precision

(High).

(Medium-High).

ppm (Mass Accuracy).
Sample Req. 2–5 mg (Destructive).5–10 mg (Recoverable).< 0.1 mg (Destructive).
Blind Spots Cannot detect inorganic impurities (ash).Silent to inorganic salts; requires soluble sample.Does not prove bulk purity; misses solvates.
Verdict Gold Standard for publication & purity.Best for troubleshooting solvates/counter-ions.Best for identity confirmation only.

Part 3: Experimental Protocols

Workflow Visualization

The following diagram illustrates the decision logic for validating C₂₀H₁₃N₃O₂ derivatives, ensuring you do not waste precious sample on failed combustion runs.

EA_Workflow Start Synthesized C20H13N3O2 Derivative Purification Purification (Column/Recrystallization) Start->Purification Drying High-Vac Drying (>24h, 50°C, P2O5) Purification->Drying Remove bulk solvent qNMR 1H-NMR Check (Detect Solvents) Drying->qNMR Calc Recalculate Theory (Adjust for Solvates) qNMR->Calc Solvents found? CHN Automated CHN Combustion Analysis qNMR->CHN Clean spectrum Calc->CHN Result Compare Result (± 0.4% Tolerance) CHN->Result Pass PASS: Publish/Release Result->Pass Within Range Fail FAIL: Troubleshoot Result->Fail Out of Range

Figure 1: Integrated workflow for Elemental Analysis validation. Note the critical qNMR step prior to combustion to adjust theoretical calculations for trapped solvents.

Protocol: Handling "Difficult" Planar Aromatics

Context: C₂₀H₁₃N₃O₂ derivatives often have high melting points (>250°C) and form graphitic carbides during combustion, leading to low Carbon values.

Step-by-Step Methodology:

  • Sample Preparation (The "Drying" Variable):

    • Do not rely on rotary evaporation.

    • Place sample in a vacuum drying pistol over

      
       (phosphorus pentoxide) at 60°C for 24 hours.
      
    • Why? This removes surface water. If the crystal is a hydrate, this will likely remain, allowing you to calculate it as a stoichiometric component.

  • Combustion Aid Addition:

    • When weighing the sample (approx. 2 mg) into the tin capsule, add 5–10 mg of Tungsten Trioxide (

      
      )  or Vanadium Pentoxide (
      
      
      
      )
      .
    • Mechanism:[2][3][4] These oxides provide an immediate, localized oxygen source and catalyze the breakdown of graphitic char, ensuring 100% conversion of Carbon to

      
      .
      
  • Data Interpretation (The

    
     Rule): 
    
    • According to ACS and JOC guidelines [1], the "Found" value must be within 0.4% of the "Calculated" value.

    • Calculation:

      
      .
      

Part 4: Troubleshooting & Logic Pathways

When results fail, use this logic map to diagnose the chemical cause.

Troubleshooting Error EA Result Fails (> 0.4% Deviation) CheckH Check Hydrogen (H) Deviation Error->CheckH HighH H is HIGH C is LOW CheckH->HighH H > +0.3% LowC C is LOW H is Correct CheckH->LowC H is OK Solvent Diagnosis: Trapped Solvent/Water HighH->Solvent Carbide Diagnosis: Incomplete Combustion LowC->Carbide Black residue? Silica Diagnosis: Inorganic Contamination LowC->Silica White ash? Action1 Action: Run qNMR/TGA Recalculate as Solvate Solvent->Action1 Action2 Action: Add WO3 Oxidizer Increase O2 Boost Carbide->Action2 Action3 Action: Filter through 0.2µm membrane Silica->Action3

Figure 2: Diagnostic logic for interpreting failed CHN data. High Hydrogen usually indicates solvation; Low Carbon often indicates incomplete combustion or inorganic salt contamination.

References

  • American Chemical Society (ACS). ACS Guide to Scholarly Communication: Characterization of Organic Compounds. (Accessed 2026). Available at: [Link]

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications.[3][5] Progress in Nuclear Magnetic Resonance Spectroscopy. Available at: [Link]

  • International Conference on Harmonisation (ICH). Guideline Q3C (R6): Impurities: Guideline for Residual Solvents. (2016). Available at: [Link]

  • Food and Drug Administration (FDA). Analytical Procedures and Methods Validation for Drugs and Biologics. (2015). Available at: [Link]

Sources

Validation

Advanced Conjugated Quinazoline Systems: A UV-Vis Spectral Performance Guide

Executive Summary: The Chromophore Advantage In the landscape of heterocyclic optoelectronics and medicinal chemistry, Conjugated Quinazoline Systems represent a high-performance tier of chromophores, distinct from their...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Chromophore Advantage

In the landscape of heterocyclic optoelectronics and medicinal chemistry, Conjugated Quinazoline Systems represent a high-performance tier of chromophores, distinct from their structural isomers (quinoxalines, phthalazines) and their non-conjugated parent scaffolds.

This guide objectively analyzes the UV-Vis absorption performance of these systems. Unlike standard benzene-fused heterocycles, conjugated quinazolines exhibit a tunable "Push-Pull" architecture. By strategically substituting the C-2 and C-4 positions with


-extending aryl groups or electron-donating/withdrawing auxiliaries, researchers can manipulate the HOMO-LUMO gap with high precision. This capability makes them superior candidates for OLED host materials , ESIPT-based sunscreens , and fluorescent biological probes  compared to rigid, non-tunable alternatives.

Comparative Analysis: Quinazolines vs. Alternatives

Baseline Spectral Performance (Isomer Comparison)

Before evaluating conjugated derivatives, it is critical to establish the baseline performance of the quinazoline core against its isomers. The position of the nitrogen atoms dictates the energy of the


 and 

transitions.

Table 1: Baseline UV-Vis Absorption Data of C₈H₆N₂ Isomers Data represents unsubstituted cores in polar protic solvent (Water/Ethanol).

Chromophore System

(

)


(

)

Performance Note
Quinazoline (1,3-diazanaphthalene) 224 nm 4.6 318 nm 3.5 High molar absorptivity in UV; distinct separation of bands.
Quinoxaline (1,4-diazanaphthalene)238 nm4.5315 nm3.6Slightly red-shifted

; similar

energy.
Phthalazine (2,3-diazanaphthalene)220 nm4.7300 nm3.5Hypsochromic shift in

due to N-N repulsion.
Cinnoline (1,2-diazanaphthalene)220 nm4.5310 nm3.4Lower stability; often exhibits weaker fluorescence.

Scientist's Insight: While Quinoxaline offers a similar spectral profile, Quinazoline is often preferred for "Push-Pull" engineering because the C-2 and C-4 positions are electronically distinct (unlike the equivalent positions in Quinoxaline), allowing for asymmetric functionalization that drives Intramolecular Charge Transfer (ICT).

The Conjugation Advantage: Tuning the Gap

The true power of quinazoline systems emerges upon conjugation. Extending the


-system (e.g., 2-phenyl or 2-styryl substitution) induces a bathochromic shift (red shift) and hyperchromic effect (increased 

).

Table 2: Performance Shift via Conjugation & Substitution Comparison of Quinazoline derivatives in non-polar vs. polar solvents.

Derivative ClassPrimary

(nm)
Transition TypeSolvatochromismApplication Suitability
Unsubstituted Quinazoline 318Local (

)
Negative (Blue shift in polar)Reference Standard
2-Phenylquinazoline ~330 - 350Conjugated

Weak PositiveUV-A Absorbers
Push-Pull (e.g., 2-(4-N,N-dimethylaminophenyl)) 370 - 450 ICT (Charge Transfer) Strong Positive Bio-imaging probes, OLEDs
ESIPT Systems (e.g., 2-(2-hydroxyphenyl)) 320 - 360 (Abs)Enol-Keto TautomerismSolvent DependentSunscreens (Energy dissipation)
Mechanistic Visualization

The following diagram illustrates the electronic causality: how conjugation and "Push-Pull" substitution compress the HOMO-LUMO gap compared to the parent system.

ElectronicTransitions cluster_0 Parent Quinazoline cluster_1 Conjugated Push-Pull System HOMO_P HOMO (π) LUMO_P LUMO (π*) HOMO_P->LUMO_P π-π* (224 nm) Allowed HOMO_C HOMO (High Energy) Donor Stabilized HOMO_P->HOMO_C Conjugation raises HOMO LUMO_C LUMO (Low Energy) Acceptor Stabilized LUMO_P->LUMO_C Auxochrome lowers LUMO n_P n (Non-bonding) n_P->LUMO_P n-π* (318 nm) Forbidden/Weak HOMO_C->LUMO_C ICT Transition (370-450 nm) Strongly Allowed

Figure 1: Energy level diagram comparing the wide bandgap of parent quinazoline with the compressed gap of push-pull conjugated systems, facilitating lower-energy (red-shifted) absorption.

Experimental Protocol: Self-Validating Spectral Characterization

Reagents & Preparation[1][2][3]
  • Analyte: Conjugated Quinazoline derivative (purity >98% by HPLC).

  • Solvents: Spectroscopic grade (cutoff <210 nm) Acetonitrile (MeCN), Toluene, and DMSO.

    • Why these three? Toluene (non-polar), MeCN (polar aprotic), and DMSO (polar aprotic, high viscosity) allow you to triangulate solvatochromic effects.

Step-by-Step Workflow

Step 1: The "Beer-Lambert" Linearity Check (Aggregation Test)

  • Prepare a stock solution (

    
     M) in MeCN.
    
  • Prepare serial dilutions:

    
     M.
    
  • Measure Absorbance (

    
    ) at 
    
    
    
    .[1][2]
  • Validation: Plot

    
     vs. Concentration.
    
    • Pass: Linear regression

      
      .
      
    • Fail: Deviation from linearity indicates aggregation (common in planar conjugated systems). Action: Use lower concentrations or add a disaggregating agent.

Step 2: Solvatochromic Mapping (The "n" vs. "


" Test) 
  • Record spectra in Toluene and MeCN.

  • Validation: Observe the shift of the longest wavelength band.[3]

    • Blue Shift (Hypsochromic) in MeCN: Indicates an

      
       transition (stabilization of the ground state lone pair by solvent).
      
    • Red Shift (Bathochromic) in MeCN: Indicates a

      
       or ICT transition (stabilization of the polar excited state).
      
    • Note: Most "Product" grade conjugated quinazolines will show a Red Shift due to ICT dominance.

Step 3: Photostability Stress Test

  • Expose the cuvette to 365 nm UV light for 30 minutes.

  • Re-measure the spectrum.

  • Validation: A decrease in absorbance >5% indicates photodegradation (common in some 4-substituted derivatives).

Workflow Diagram

ExperimentalWorkflow start Start: Solid Sample solubilize Solubilize in MeCN (Stock 1mM) start->solubilize dilute Serial Dilution (10⁻⁴ to 10⁻⁶ M) solubilize->dilute measure_lin Measure Absorbance vs Concentration dilute->measure_lin check_agg Linearity Check (R² > 0.999?) measure_lin->check_agg check_agg->dilute Fail (Dilute further) solvent_scan Solvent Scan (Toluene vs MeCN) check_agg->solvent_scan Pass analyze_shift Analyze Shift solvent_scan->analyze_shift report_n Report: n-π* Dominant (Blue Shift) analyze_shift->report_n Hypsochromic report_ict Report: ICT/π-π* Dominant (Red Shift) analyze_shift->report_ict Bathochromic

Figure 2: Self-validating experimental workflow ensuring data integrity by ruling out aggregation and identifying transition nature.

References

  • MDPI. (2022). Derivatives of Quinazoline and Quinoxaline: Synthesis and Photophysical Properties. Retrieved from [Link]

  • National Institutes of Health (NIH). (2022). Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies. Retrieved from [Link]

  • American Chemical Society (ACS). (2022). Theoretical Study on the Atom-Substituted Quinazoline Derivatives with Faint Emission as Potential Sunscreens. ACS Omega. Retrieved from [Link]

  • Beilstein Journals. (2020). Synthesis and properties of quinazoline-based versatile exciplex-forming compounds. Retrieved from [Link]

  • ResearchGate. (2025). Solvatochromic study of 2-hydroxy-4-methylquinoline for the determination of dipole moments. Retrieved from [Link]

Sources

Comparative

Crystal Structure Data for 4-Oxy Substituted Quinazoline Derivatives: A Comparative Guide

Quinazoline derivatives are privileged pharmacophores in modern oncology, primarily functioning as competitive inhibitors of the ATP-binding site in receptor tyrosine kinases. While 4-anilinoquinazolines (such as gefitin...

Author: BenchChem Technical Support Team. Date: March 2026

Quinazoline derivatives are privileged pharmacophores in modern oncology, primarily functioning as competitive inhibitors of the ATP-binding site in receptor tyrosine kinases. While 4-anilinoquinazolines (such as gefitinib and erlotinib) have historically dominated the landscape of Epidermal Growth Factor Receptor (EGFR) inhibitors, structural modifications at the C4 position have unveiled new therapeutic avenues. Specifically, 4-oxy and 4-aryloxy substituted quinazolines have emerged as potent, multi-targeted kinase inhibitors with exceptional affinity for the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

This guide objectively compares the crystallographic data and pharmacological performance of 4-oxy quinazoline derivatives against their 4-anilino counterparts, providing researchers with actionable structural insights and validated experimental workflows.

Structural Biology: The 4-Oxy Advantage

The biological efficacy of quinazoline inhibitors is fundamentally dictated by their 3D binding conformation within the kinase domain.

  • The Hinge Region Interaction : Regardless of the C4 substituent, the flat, aromatic nitrogen-containing pyrimidine core of the quinazoline scaffold acts as the primary anchor. It forms stable hydrogen bonds with key residues (e.g., Cys919 and Glu917 in VEGFR-2) within the hinge region of the ATP-binding pocket 1[1].

  • The Gatekeeper & Allosteric Pocket Access : The critical divergence between 4-anilino and 4-aryloxy derivatives lies in the dihedral angle of the C4 substituent. The insertion of a 4-phenoxy or 4-aryloxy group provides an optimal geometric angle that allows the hydrophobic moiety to bypass the gatekeeper residue. This specific trajectory accommodates the allosteric pocket formed exclusively in the inactive "DFG-out" conformation of the receptor 1[1].

  • Performance Impact : This structural adaptation translates to massive gains in target selectivity and potency. For instance, urea-substituted 4-aryloxyquinazolines demonstrate a 100-fold increase in inhibitory activity against VEGFR-2 compared to their direct anilinoquinazoline analogs 2[2].

Kinase_Inhibition Drug 4-Aryloxy Quinazoline Receptor VEGFR-2 Kinase (DFG-out) Drug->Receptor Hinge Binding ATP ATP Binding Blocked Receptor->ATP Phos Autophosphorylation Inhibited ATP->Phos Outcome Angiogenesis Suppressed Phos->Outcome

Mechanism of VEGFR-2 kinase inhibition by 4-aryloxy quinazoline derivatives.

Comparative Crystallographic and Pharmacological Data

To understand the baseline geometry of the 4-oxy linkage, we examine the single-crystal X-ray diffraction data of a simple model compound, 4-methoxyquinazoline. In its crystalline state, the molecule is nearly planar, with the carbon atom of the methoxy group deviating from the mean plane of the quinazoline ring by a mere 0.068 Å. The molecules organize into


 stacks parallel to the b-axis (centroid-centroid separation = 3.5140 Å), creating a highly stable herringbone packing arrangement 3[3].

Table 1: Comparative Crystallographic and Pharmacological Properties

Property4-Methoxyquinazoline (Simple 4-Oxy)4-Arylaminoquinazoline (Comparator)4-Aryloxy-quinazoline Ureas (Complex)
Primary Target Structural Baseline ModelEGFRVEGFR-2 (Multi-kinase)
Crystal System Monoclinic 3[3]Monoclinic 4[4]Co-crystallized (Homology to PDB: 4ASD)
Unit Cell Parameters

3[3]

4[4]
N/A (Protein-Ligand Complex)
Key Structural Feature Planar core, methoxy deviates by 0.068 Å 3[3]Hydrogen bonding with EGFR hinge 4[4]4-aryloxy angle fits DFG-out pocket 1[1]
Crystal Packing

stacks (3.5140 Å), Herringbone 3[3]
Natural solvent evaporation 4[4]Hydrophobic interactions in gatekeeper 1[1]
Biological Activity N/A (Fragment)

(MKN45) 4[4]

(VEGFR-2) 2[2]

Experimental Workflows: Synthesis & Crystallography

Generating high-quality crystal structure data requires a self-validating, meticulously controlled workflow. Below is the optimized protocol for the synthesis and crystallographic analysis of 4-oxy quinazoline models.

XRD_Workflow Synth 1. SNAr Synthesis (Methoxide + Thione) Cryst 2. Slow Evaporation (Thermodynamic Control) Synth->Cryst XRD 3. X-Ray Diffraction (Cu Kα, 150K) Cryst->XRD Solve 4. Phase Solution (SHELXT) XRD->Solve Refine 5. Least-Squares Refinement (SHELXL) Solve->Refine Model 6. Crystal Model Validation (CheckCIF) Refine->Model

Step-by-step crystallographic workflow for 4-oxy quinazoline structural determination.

Protocol 1: Synthesis of 4-Methoxyquinazoline
  • Reaction Setup : Dissolve quinazoline-4(3H)-thione (30.2 mmol) in 50 mL of a 1:1 methanol/water mixture.

  • Base Addition : Add 3.0 g of potassium hydroxide (KOH) to the solution. Causality: KOH serves a dual purpose. It deprotonates the thione to increase its solubility, while simultaneously reacting with methanol to generate the methoxide anion. This highly nucleophilic methoxide is the active species that drives the Nucleophilic Aromatic Substitution (

    
    ) at the electron-deficient C4 position.
    
  • Alkylation/Substitution : Introduce iodomethane (40.1 mmol) at room temperature and stir for 24 hours 3[3].

  • Self-Validation : Monitor the reaction via TLC. Complete consumption of the starting material validates the termination of the reaction. Extract the aqueous layer with diethyl ether, dry over

    
    , and evaporate under reduced pressure to yield the crude product.
    
Protocol 2: Single-Crystal X-Ray Diffraction (XRD)
  • Crystal Growth : Dissolve the purified compound in a minimal volume of solvent and allow for slow evaporation at a constant room temperature. Causality: Slow evaporation maintains the solution in a low state of supersaturation. This thermodynamic control prevents the kinetic trapping of metastable polymorphs, yielding macroscopic, defect-free single crystals suitable for high-resolution XRD.

  • Data Collection : Mount a crystal (optimal dimensions ~

    
     mm) on an Agilent SuperNova diffractometer utilizing Cu K
    
    
    
    radiation (
    
    
    Å). Maintain the crystal at 150 K during collection 3[3]. Causality: Cryogenic cooling to 150 K minimizes the thermal vibrations (Debye-Waller factors) of the atoms in the lattice. This significantly sharpens the diffraction spots and enhances the signal-to-noise ratio, particularly for high-angle reflections necessary for precise bond length determination.
  • Structure Solution & Self-Validation : Solve the phase problem using SHELXS/SHELXT and refine via full-matrix least-squares on

    
     using SHELXL.
    System Validation: The structural model is self-validating through two key metrics. First, an internal agreement factor (
    
    
    
    ) of
    
    
    confirms excellent merging of equivalent reflections. Second, final validation via CheckCIF must reveal residual electron density peaks (
    
    
    and
    
    
    ) within
    
    
    3[3], proving that no unassigned atoms or severe modeling errors remain in the unit cell.

References

  • Title: Discovery of A Novel Series of Quinazoline–Thiazole Hybrids as Potential Antiproliferative and Anti-Angiogenic Agents | Source: PMC - NIH | URL
  • Title: Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases | Source: MDPI | URL
  • Title: Crystal structure of 4-methoxyquinazoline | Source: PMC - NIH | URL
  • Title: Novel 4-arylaminoquinazoline derivatives: design, synthesis, crystal structure and biological evaluation as potent antitumor agents | Source: Taylor & Francis | URL

Sources

Validation

Reference Standards for 3-(2-Pyridin-4-ylquinazolin-4-yl)oxybenzaldehyde Analysis: A Comprehensive Comparison Guide

Executive Summary 3-(2-Pyridin-4-ylquinazolin-4-yl)oxybenzaldehyde (CAS 1803611-12-2) is a highly complex heterocyclic building block and a critical process impurity encountered in the synthesis of advanced targeted ther...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-(2-Pyridin-4-ylquinazolin-4-yl)oxybenzaldehyde (CAS 1803611-12-2) is a highly complex heterocyclic building block and a critical process impurity encountered in the synthesis of advanced targeted therapeutics, such as kinase inhibitors. As regulatory agencies enforce stringent thresholds for impurity reporting and qualification under the [1], the demand for highly characterized Certified Reference Standards (CRS) is paramount. This guide objectively compares the analytical methodologies required to certify this reference standard, providing drug development professionals with field-proven protocols and mechanistic insights.

Mechanistic Challenges in Analysis

The structural architecture of 3-(2-Pyridin-4-ylquinazolin-4-yl)oxybenzaldehyde presents two primary analytical liabilities that dictate the choice of methodology:

  • Basic Nitrogen Centers: The pyridine and quinazoline rings contain highly basic nitrogen atoms. During reversed-phase liquid chromatography (RP-LC), these nitrogens interact strongly with residual silanols on standard silica-based stationary phases, leading to severe peak tailing, poor resolution, and inaccurate integration.

  • Reactive Aldehyde Moiety: The benzaldehyde group is highly susceptible to auto-oxidation (forming the corresponding carboxylic acid) and nucleophilic attack. This necessitates the use of aprotic, non-nucleophilic diluents during sample preparation to prevent artifact formation.

G Mol Target Molecule CAS 1803611-12-2 Challenge1 Basic Nitrogens (Pyridine/Quinazoline) Mol->Challenge1 Challenge2 Reactive Aldehyde (Oxybenzaldehyde) Mol->Challenge2 Sol1 Acidic Mobile Phase (0.1% Formic Acid) Challenge1->Sol1 Prevents Tailing Sol2 Aprotic Solvents & Cold Storage Challenge2->Sol2 Prevents Oxidation

Structural liabilities and analytical mitigation strategies.

Comparison of Analytical Methodologies

To certify a reference standard according to [2], an orthogonal approach is required. Relying on a single technique introduces blind spots. Below is a comparison of the three primary methodologies used to establish the absolute purity and identity of this compound.

ParameterHPLC-UV (Diode Array)LC-MS/MS (ESI+)qNMR (1H)
Primary Utility Chromatographic purity, routine assayTrace impurity identification, structural elucidationAbsolute mass fraction (Assay without standard)
Sensitivity (LOD) ~0.01% - 0.05%< 0.001% (Sub-ppm)~0.1% - 0.5%
Specificity Moderate (Relies on retention time & UV spectra)Very High (m/z and fragmentation patterns)High (Unique chemical shifts)
Quantitation Basis Relative area percentRelative (requires isotopic internal standard for absolute)Absolute (ratio to internal calibrant)
Cost / Throughput Low / HighHigh / MediumMedium / Low
Key Limitation Blind to non-UV absorbing impuritiesMatrix effects, ionization suppressionLow sensitivity, requires high sample concentration

Experimental Protocols

Protocol 1: LC-MS/MS Trace Impurity Profiling

Objective: Identify and quantify trace synthetic impurities and degradation products. Causality: Utilizing a low-pH mobile phase ensures the basic nitrogens remain fully protonated, preventing secondary interactions with the column and improving peak symmetry.

  • Column Selection: Use a superficially porous particle (SPP) C18 column (e.g., 2.1 x 100 mm, 2.7 µm) with polar end-capping to shield residual silanols.

  • Mobile Phase Preparation:

    • Phase A: 0.1% Formic Acid in LC-MS grade Water.

    • Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Gradient Elution: Start at 5% B, hold for 1 min, ramp to 95% B over 10 mins, hold for 3 mins, return to 5% B. Flow rate: 0.4 mL/min.

  • Sample Preparation: Dissolve the standard in anhydrous Acetonitrile to a concentration of 100 µg/mL.

    • Self-Validation Step: Inject a blank diluent prior to the sample to rule out solvent-induced artifacts, system peaks, or carryover.

  • MS Conditions: Positive Electrospray Ionization (ESI+). Monitor the protonated precursor ion

    
     (Expected m/z ~ 328.1). Set collision energy (CE) to 25-35 eV to monitor characteristic fragments (e.g., loss of the benzaldehyde moiety).
    
Protocol 2: qNMR Absolute Quantitation

Objective: Determine the absolute mass fraction of the reference standard without relying on a pre-existing standard. Causality: qNMR relies on the principle that the integrated area of a proton resonance is directly proportional to the number of nuclei. Complete relaxation between pulses is mandatory to prevent signal saturation and quantitative errors.

  • Calibrant Selection: Select an internal standard (IS) such as 1,4-Dinitrobenzene (DNB). Reasoning: Its proton signals do not overlap with the target molecule's aromatic (7.0-9.0 ppm) or aldehyde (~10.0 ppm) protons.

  • Sample Preparation: Accurately weigh ~10 mg of the target molecule and ~5 mg of the IS using a microbalance (readability 0.001 mg). Dissolve in 0.6 mL of anhydrous DMSO-

    
    .
    
  • Self-Validation Step (T1 Measurement): Perform an inversion-recovery experiment to determine the longest spin-lattice relaxation time (T1) of the analytical signals.

  • Acquisition: Set the relaxation delay (D1) to at least

    
     (typically 30-60 seconds) to ensure >99% signal recovery. Acquire 32-64 transients to achieve a Signal-to-Noise (S/N) ratio > 250:1.
    
  • Data Processing: Phase and baseline correct the spectrum manually. Integrate the distinct aldehyde proton (1H) and the IS protons. Calculate the mass fraction using the standard qNMR equation.

Orthogonal Certification Workflow

To generate a true Certified Reference Standard (CRS), data from the above methodologies must be mathematically reconciled. The mass balance approach subtracts the sum of impurities (water, residual solvents, and inorganic ash) from the chromatographic purity, which is then cross-verified against the absolute qNMR assay.

G Start Raw Material 3-(2-Pyridin-4-ylquinazolin-4-yl) oxybenzaldehyde LCMS LC-MS/MS Trace Impurity Profiling Start->LCMS HPLC HPLC-UV Chromatographic Purity Start->HPLC qNMR qNMR Absolute Quantitation Start->qNMR DataSync Orthogonal Data Reconciliation LCMS->DataSync HPLC->DataSync qNMR->DataSync Cert Certified Reference Standard (CRS) DataSync->Cert

Orthogonal certification workflow for reference standards.

References

  • ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. European Medicines Agency (EMA). Available at:[Link]

  • Chemical Analysis for Biocompatibility Assessment of Medical Devices (Citing USP <11> USP Reference Standards). U.S. Food and Drug Administration (FDA). Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 3-(2-Pyridin-4-ylquinazolin-4-yl)oxybenzaldehyde

This document provides a detailed protocol for the proper disposal of 3-(2-Pyridin-4-ylquinazolin-4-yl)oxybenzaldehyde, a heterocyclic compound utilized in contemporary research and drug development. Adherence to these p...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a detailed protocol for the proper disposal of 3-(2-Pyridin-4-ylquinazolin-4-yl)oxybenzaldehyde, a heterocyclic compound utilized in contemporary research and drug development. Adherence to these procedures is paramount for ensuring laboratory safety, environmental stewardship, and regulatory compliance. The information herein is intended for researchers, scientists, and drug development professionals.

Hazard Assessment and Triage

Inferred Hazard Profile:

ComponentKnown HazardsPotential Contribution to Overall Hazard
Quinazoline May cause irritation to the skin, eyes, and respiratory system. Some quinoline derivatives have been associated with more severe health effects, though data on quinazoline itself is limited.[1][2]Contributes to general irritant properties.
Pyridine A flammable liquid and vapor. It is a suspected human carcinogen and can cause irritation to the skin, eyes, and respiratory tract.[3]Introduces flammability concerns and potential for more significant health hazards.
Benzaldehyde Aromatic aldehydes can be respiratory irritants.[4]Adds to the irritant nature of the compound.

Based on this analysis, 3-(2-Pyridin-4-ylquinazolin-4-yl)oxybenzaldehyde should be treated as a hazardous substance with the potential to cause skin, eye, and respiratory irritation. The toxicological properties have not been fully investigated, and therefore, it should be handled with care.[5]

Personal Protective Equipment (PPE)

Prior to handling or disposing of this compound, all personnel must be equipped with the appropriate PPE to minimize exposure risk.

PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.[2][6]Protects against accidental splashes or dust exposure to the eyes.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).[2][6]Prevents direct skin contact with the chemical.
Body Protection A laboratory coat or chemical-resistant apron.[6]Protects clothing and underlying skin from contamination.
Respiratory Protection To be used in a well-ventilated area or under a certified chemical fume hood.[1][3][6]Minimizes the inhalation of any dust or aerosols.

Spill Management Protocol

In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

  • Evacuate and Secure: Immediately alert others in the vicinity and evacuate the area if necessary. Restrict access to the spill site.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.[6]

  • Containment: For solid spills, carefully sweep up the material to avoid creating dust.[6] For small liquid spills, use an inert absorbent material such as vermiculite, sand, or a spill pillow to contain the spill.[6]

  • Collection: Carefully transfer the spilled material and any contaminated absorbent into a designated, sealable hazardous waste container.[3][6]

  • Decontamination: Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.[6]

  • Waste Disposal: All contaminated materials, including gloves, absorbent pads, and wipes, must be placed in the sealed hazardous waste container and disposed of as hazardous waste.[6]

Step-by-Step Disposal Procedure

The primary and most recommended method for the disposal of 3-(2-Pyridin-4-ylquinazolin-4-yl)oxybenzaldehyde is through a licensed professional waste disposal service.[6] Do not dispose of this chemical down the drain or in regular trash. [6]

On-site Chemical Treatment (for advanced users and with institutional approval only)

While not a replacement for professional disposal, chemical treatment to reduce the reactivity of the aldehyde functional group can be considered in well-equipped laboratories with appropriate safety protocols and institutional approval. Aldehydes can be oxidized to their corresponding carboxylic acids, which are generally less toxic and volatile.[4]

Procedure for Permanganate Oxidation of Aromatic Aldehydes (adapted for small scale):

  • Disclaimer: This procedure should only be performed by trained personnel in a chemical fume hood with appropriate PPE.

  • Prepare a solution of the 3-(2-Pyridin-4-ylquinazolin-4-yl)oxybenzaldehyde in a suitable solvent.

  • Slowly add a solution of potassium permanganate while stirring. The reaction is exothermic, so addition should be gradual and cooling may be necessary.

  • Continue stirring until the purple color of the permanganate disappears.

  • The resulting mixture should be neutralized and then collected as hazardous waste.

Standard Disposal Protocol
  • Containerization: Carefully transfer the waste 3-(2-Pyridin-4-ylquinazolin-4-yl)oxybenzaldehyde into a designated hazardous waste container.[3][6] The container should be made of a compatible material, such as glass or high-density polyethylene, and must be sealable.[6][7]

  • Labeling: Clearly and securely label the waste container with the following information:

    • "Hazardous Waste"

    • Chemical Name: "Waste 3-(2-Pyridin-4-ylquinazolin-4-yl)oxybenzaldehyde"

    • Approximate quantity

    • Relevant hazard symbols (e.g., irritant)

    • Date of accumulation[6][7]

  • Segregation: Store the waste container in a designated, well-ventilated, and secure waste accumulation area.[3] Ensure it is segregated from incompatible materials, such as strong oxidizing agents, acids, and bases.[3][6]

  • Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[6]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of 3-(2-Pyridin-4-ylquinazolin-4-yl)oxybenzaldehyde.

DisposalWorkflow Disposal Workflow for 3-(2-Pyridin-4-ylquinazolin-4-yl)oxybenzaldehyde Start Start: Handling Waste Chemical Assess Assess Hazards (Irritant, Potential for other toxicities) Start->Assess PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Assess->PPE Spill Spill Occurs? PPE->Spill SpillProtocol Follow Spill Management Protocol Spill->SpillProtocol Yes NoSpill No Spill Spill->NoSpill No Containerize Containerize in a labeled, compatible, and sealed container SpillProtocol->Containerize DisposalDecision Select Disposal Method NoSpill->DisposalDecision OnsiteTreatment On-site Chemical Treatment (Advanced Users Only, with Approval) DisposalDecision->OnsiteTreatment Approved & Equipped StandardDisposal Standard Professional Disposal DisposalDecision->StandardDisposal Standard Practice OnsiteTreatment->Containerize StandardDisposal->Containerize Segregate Segregate from incompatible materials Containerize->Segregate EHS Contact EHS for Professional Disposal Segregate->EHS End End: Safe and Compliant Disposal EHS->End

Caption: Disposal workflow for 3-(2-Pyridin-4-ylquinazolin-4-yl)oxybenzaldehyde.

Regulatory Compliance

It is the responsibility of the researcher and their institution to comply with all local, state, and federal regulations regarding the disposal of hazardous chemical waste. This guide provides a framework for safe handling and disposal, but it does not supersede any legal requirements. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and procedures.

References

  • Quinazoline - Szabo-Scandic. (n.d.).
  • Quinazoline SDS, 253-82-7 Safety Data Sheets - ECHEMI. (n.d.).
  • SAFETY DATA SHEET - MilliporeSigma. (2026, January 15).
  • In-Laboratory Treatment of Chemical Waste - Safety & Risk Services. (n.d.).
  • Standard Operating Procedures for Hazardous and Particularly Hazardous Chemicals for Pyridine. (n.d.).
  • Hazardous Waste Disposal Guide - Research Areas - Policies. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • Proper Disposal of 4-((Pyridin-2- yloxy)methyl)benzaldehyde: A Step-by - Benchchem. (n.d.).

Sources

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